Product packaging for m-Phenylenediacetic acid(Cat. No.:CAS No. 19806-17-8)

m-Phenylenediacetic acid

Cat. No.: B1677531
CAS No.: 19806-17-8
M. Wt: 194.18 g/mol
InChI Key: GDYYIJNDPMFMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

m-Phenylenediacetic acid is a bioactive chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B1677531 m-Phenylenediacetic acid CAS No. 19806-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(carboxymethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)5-7-2-1-3-8(4-7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYYIJNDPMFMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173527
Record name Acetic acid, 2,2'-(m-phenylene)di-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19806-17-8
Record name 1,3-Benzenediacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19806-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Phenylenediacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019806178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Benzenediacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2,2'-(m-phenylene)di-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-phenylenediacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.378
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-PHENYLENEDIACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQX9GRV3OO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of m-Phenylenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

m-Phenylenediacetic acid (m-PDA), systematically known as 2,2'-(1,3-phenylene)diacetic acid, is an organic compound with the chemical formula C₁₀H₁₀O₄.[1][2] As a dicarboxylic acid, its structure features two acetic acid groups attached to a benzene ring at the meta positions. This unique arrangement imparts specific physical and chemical properties that make it a valuable building block in various fields of chemical synthesis, including the development of novel polymers and pharmaceutical intermediates. This guide provides a comprehensive overview of the key physical properties of m-PDA, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Core Properties

The fundamental characteristics of a molecule are dictated by its structure. For this compound, the presence of two carboxylic acid groups and a central aromatic ring are the primary determinants of its physical behavior.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₄[1][2]
Molecular Weight 194.18 g/mol [1][2]
CAS Number 19806-17-8[1]
Appearance White to light yellow fine crystalline powder[3]

Thermal Properties

The thermal behavior of a compound is critical for its handling, purification, and application in various processes.

Melting Point

The melting point is a crucial indicator of a compound's purity. For this compound, the literature value for its melting point is in the range of 175-177 °C .[4] A sharp melting point within this range is indicative of a high-purity sample. Impurities will typically lead to a depression and broadening of the melting point range.

Boiling Point

Solubility Profile

The solubility of this compound is a key consideration for its use in reactions and formulations.

SolventSolubilitySource(s)
Water Slightly soluble[3][5][6][7]
Methanol Soluble (almost transparent solution)[3][5][6]
Dimethyl Sulfoxide (DMSO) Soluble

The presence of two polar carboxylic acid groups allows for hydrogen bonding with protic solvents like water and methanol, contributing to its solubility. However, the nonpolar benzene ring limits its solubility in water. The high solubility in DMSO, a polar aprotic solvent, is also expected.

Physicochemical Properties

Density

Similar to the boiling point, an experimentally determined density for this compound is not widely reported. A rough estimated value for its density is 1.2534 g/cm³ .[3]

Acidity (pKa)

As a dicarboxylic acid, this compound has two dissociation constants, pKa₁ and pKa₂. A predicted pKa value of 3.93 ± 0.10 is available.[3] This value likely represents the first dissociation (pKa₁), which is expected to be lower (more acidic) than the second due to the electrostatic repulsion of deprotonating a dianion. The acidity is a critical parameter in understanding its reactivity and its behavior in different pH environments.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700 cm⁻¹

  • C-O stretch (carboxylic acid): A band in the region of 1200-1300 cm⁻¹

  • C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

An ATR-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, one would expect to see:

  • A singlet for the methylene protons (-CH₂-) of the acetic acid groups.

  • A complex multiplet pattern for the aromatic protons on the benzene ring.

  • A broad singlet for the acidic protons of the carboxylic acid groups, which may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum gives insight into the different carbon environments. Key signals would include:

  • A peak for the carbonyl carbon of the carboxylic acid groups.

  • A peak for the methylene carbons.

  • Multiple peaks for the aromatic carbons.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak [M]⁺ for this compound would be observed at m/z 194. Key fragmentation patterns would likely involve the loss of COOH and CH₂COOH groups.[1]

Experimental Protocols

Determination of Melting Point using a Capillary Tube Method

This protocol describes a standard laboratory procedure for determining the melting point of a solid organic compound like this compound.

Materials:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.

  • Placing the Sample in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.

  • Heating:

    • For a preliminary, rapid determination, heat the sample at a rate of 10-20 °C per minute to get an approximate melting range.

    • For an accurate determination, allow the apparatus to cool. Then, heat rapidly to about 20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C per minute.

  • Observation:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

  • Reporting: Report the melting point as a range of these two temperatures. For a pure sample, this range should be narrow (0.5-2 °C).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep Grind Sample Load Load Capillary Tube Prep->Load Place Insert into Apparatus Load->Place Heat_Fast Rapid Heating (Approx. MP) Place->Heat_Fast Heat_Slow Slow Heating (Accurate MP) Heat_Fast->Heat_Slow Observe Observe & Record Range Heat_Slow->Observe

Caption: Workflow for Melting Point Determination.

Conclusion

References

An In-depth Technical Guide to m-Phenylenediacetic Acid: Chemical Structure, Isomeric Landscape, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of m-phenylenediacetic acid, offering a deep dive into its chemical structure, a comparative analysis with its ortho- and para-isomers, and an exploration of its applications, particularly in the realm of drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights to support your research and development endeavors.

Introduction: The Phenylenediacetic Acid Family

Phenylenediacetic acid (PDA) isomers are a class of organic compounds characterized by a benzene ring substituted with two acetic acid groups. The positional isomerism of these acetic acid groups—ortho (1,2-), meta (1,3-), and para (1,4-)—gives rise to distinct chemical and physical properties, influencing their spatial arrangement, reactivity, and utility in various scientific applications. While all three isomers share the same molecular formula (C₁₀H₁₀O₄) and molecular weight (194.18 g/mol ), their unique structural geometries are key to their differential behaviors.[1][2][3][4] This guide will focus primarily on the meta-isomer while drawing comparisons with its ortho and para counterparts to provide a holistic understanding of this important chemical family.

The Core Subject: this compound

This compound (1,3-phenylenediacetic acid) is a notable member of the PDA family, distinguished by the meta-substitution pattern of its acetic acid moieties.[1][3][4] This arrangement imparts specific conformational flexibility and electronic properties that are of interest in coordination chemistry, polymer science, and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features two acetic acid groups attached to the benzene ring at positions 1 and 3. This non-linear arrangement prevents the molecule from adopting a highly symmetric, planar conformation, which has significant implications for its crystal packing and solubility.

Table 1: Comparative Physicochemical Properties of Phenylenediacetic Acid Isomers

Propertyo-Phenylenediacetic AcidThis compoundp-Phenylenediacetic Acid
Synonyms 1,2-Benzenediacetic acid1,3-Benzenediacetic acid1,4-Benzenediacetic acid
CAS Number 7500-53-019806-17-87325-46-4
Molecular Formula C₁₀H₁₀O₄C₁₀H₁₀O₄C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol 194.18 g/mol 194.18 g/mol
Melting Point Not available175-177 °C248-252 °C
Appearance -White to light yellow powderWhite to pale yellow crystalline powder
InChI Key MMEDJBFVJUFIDD-UHFFFAOYSA-NGDYYIJNDPMFMTB-UHFFFAOYSA-NSLWIPPZWFZGHEU-UHFFFAOYSA-N

Synthesis and Purification of Phenylenediacetic Acid Isomers: A Step-by-Step Protocol

The synthesis of phenylenediacetic acid isomers is typically achieved through a two-step process: the formation of the corresponding phenylenediacetonitrile intermediate, followed by its hydrolysis to the diacetic acid. This method provides a reliable route to all three isomers.

Rationale for the Synthetic Pathway

The choice of a dinitrile intermediate is strategic. The cyanation of benzylic halides is a robust and high-yielding reaction. The subsequent hydrolysis of the nitrile groups to carboxylic acids is a well-established transformation that can be performed under acidic or basic conditions. This two-step approach is generally more efficient and provides better overall yields compared to direct carboxylation methods.

Experimental Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Dihalogenation cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Hydrolysis start_o o-Xylene dihalo_o o-Xylylene dihalide start_o->dihalo_o e.g., NBS, light start_m m-Xylene dihalo_m m-Xylylene dihalide start_m->dihalo_m e.g., NBS, light start_p p-Xylene dihalo_p p-Xylylene dihalide start_p->dihalo_p e.g., NBS, light dinitrile_o o-Phenylenediacetonitrile dihalo_o->dinitrile_o NaCN or KCN dinitrile_m m-Phenylenediacetonitrile dihalo_m->dinitrile_m NaCN or KCN dinitrile_p p-Phenylenediacetonitrile dihalo_p->dinitrile_p NaCN or KCN diacid_o o-Phenylenediacetic Acid dinitrile_o->diacid_o Acid or Base Hydrolysis diacid_m This compound dinitrile_m->diacid_m Acid or Base Hydrolysis diacid_p p-Phenylenediacetic Acid dinitrile_p->diacid_p Acid or Base Hydrolysis

Caption: General synthetic workflow for phenylenediacetic acid isomers.

Detailed Protocol: Synthesis of this compound

Step 1: Synthesis of 1,3-Bis(cyanomethyl)benzene (m-Phenylenediacetonitrile)

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, addition funnel, and condenser, prepare a solution of sodium cyanide (2.1 equivalents) in water.

  • Reagent Addition: In the addition funnel, place a solution of m-xylylene dichloride (1 equivalent) in a suitable solvent such as dimethylformamide.

  • Reaction Execution: Heat the sodium cyanide solution to 60-65°C. Add the m-xylylene dichloride solution dropwise while maintaining the reaction temperature. The reaction is exothermic.

  • Work-up: After the addition is complete, continue heating for an additional hour. Cool the mixture and pour it into a large volume of water to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water, and dry. The crude m-phenylenediacetonitrile can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis of m-Phenylenediacetonitrile to this compound

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the synthesized m-phenylenediacetonitrile.

  • Reagent Addition: Add a solution of aqueous sulfuric acid (e.g., 50% v/v).

  • Reaction Execution: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture in an ice bath to precipitate the this compound.

  • Purification: Filter the solid product, wash with cold water, and dry. Recrystallization from water or an ethanol/water mixture can be performed for further purification.

Analytical Characterization: Distinguishing the Isomers

The structural differences between the ortho, meta, and para isomers of phenylenediacetic acid give rise to distinct spectroscopic and chromatographic profiles.

High-Performance Liquid Chromatography (HPLC)

HPLC is an effective technique for the separation and quantification of the PDA isomers. The choice of stationary and mobile phases is critical for achieving baseline separation.

Protocol for Isomeric Separation:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic buffer is crucial for suppressing the ionization of the carboxylic acid groups, leading to better peak shape and retention.[5][6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., 254 nm).

  • Rationale: The different polarities and hydrophobicities of the isomers, arising from their distinct dipole moments and molecular shapes, allow for their separation on a C18 column. The para isomer, being the most symmetric and often the least polar, may elute differently from the more polar ortho and meta isomers.

HPLC_Workflow sample Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (C18 Column) sample->hplc Injection detector UV Detector (254 nm) hplc->detector chromatogram Chromatogram (Separated Isomer Peaks) detector->chromatogram

Caption: Workflow for the HPLC analysis of phenylenediacetic acid isomers.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for distinguishing between the PDA isomers. The key diagnostic region is the "fingerprint" region, particularly between 650 and 900 cm⁻¹, which corresponds to the C-H out-of-plane bending vibrations of the substituted benzene ring.[7][8]

  • Ortho-isomer: Typically shows a strong absorption band around 750 cm⁻¹.

  • Meta-isomer: Characterized by two distinct bands, one around 690-710 cm⁻¹ and another around 750-810 cm⁻¹.

  • Para-isomer: Exhibits a single strong absorption band in the range of 810-840 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed structural information.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is highly informative. The symmetry of the para-isomer results in a simple AA'BB' system (two doublets). The meta-isomer will show a more complex splitting pattern with four distinct aromatic protons. The ortho-isomer will also display a complex pattern for its four adjacent aromatic protons. The methylene protons of the acetic acid groups will appear as singlets, with their chemical shifts being subtly influenced by their position on the ring.

  • ¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum reflects the symmetry of the molecule. The para-isomer will show only four signals (two for the aromatic carbons and two for the acetic acid group carbons). The meta- and ortho-isomers, being less symmetric, will exhibit a larger number of signals.

Applications in Drug Discovery and Development

Phenylacetic acid and its derivatives have emerged as valuable scaffolds in medicinal chemistry. Their ability to engage in various biological interactions makes them attractive starting points for the design of novel therapeutic agents.

Phenylenediacetic Acid Derivatives as Enzyme Inhibitors

The di-acid functionality of PDAs makes them suitable for targeting the active sites of enzymes that recognize dicarboxylate substrates.

Case Study: Phenyl Diketo-Acids as Inhibitors of M. tuberculosis Malate Synthase

While not directly phenylenediacetic acids, closely related phenyl diketo-acid derivatives have been identified as potent inhibitors of malate synthase (GlcB) from Mycobacterium tuberculosis.[9] This enzyme is crucial for the bacterium's survival on fatty acid carbon sources, making it an attractive target for novel anti-tuberculosis drugs. The diketo-acid moiety chelates the active site magnesium ion, mimicking the binding of the natural substrate, glyoxylate. This example highlights the potential of the broader class of phenyl-dicarboxylic acids in targeting metalloenzymes.

Modulation of Protein-Protein Interactions

The rigid yet adaptable framework of phenylenediacetic acid derivatives can be exploited to disrupt protein-protein interactions (PPIs), which are implicated in numerous diseases.

Case Study: 1,4-Bis(arylsulfonamido)-benzene-N,N'-diacetic Acids as Keap1-Nrf2 Inhibitors

Derivatives of p-phenylenediacetic acid have been investigated as inhibitors of the Keap1-Nrf2 PPI.[1] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. In the presence of the inhibitor, the Keapax1-Nrf2 interaction is disrupted, leading to the stabilization and activation of Nrf2 and the subsequent expression of antioxidant genes. These compounds represent a promising class of cytoprotective agents.

Keap1_Nrf2_Pathway cluster_normal Normal Conditions cluster_inhibition With PDA Derivative Inhibitor Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Nrf2->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Nrf2 Degradation Proteasome->Degradation Inhibitor PDA Derivative Keap1_i Keap1 Inhibitor->Keap1_i Inhibits Binding Nrf2_i Nrf2 Nucleus Nucleus Nrf2_i->Nucleus Translocates ARE Antioxidant Response Element Nucleus->ARE Gene_Exp Gene Expression (e.g., NQO1, HMOX1) ARE->Gene_Exp

Caption: Mechanism of Keap1-Nrf2 inhibition by p-phenylenediacetic acid derivatives.

Conclusion

This compound and its isomers are versatile chemical entities with a rich and expanding profile of applications. Their distinct structural features, which are readily distinguishable through standard analytical techniques, dictate their utility in materials science and, increasingly, in drug discovery. The ability of their derivatives to modulate enzyme activity and disrupt protein-protein interactions underscores their potential as foundational scaffolds for the development of novel therapeutics. This guide has provided a comprehensive overview of the synthesis, characterization, and application of these important molecules, with the aim of empowering researchers to leverage their unique properties in their scientific pursuits.

References

CAS number 19806-17-8 properties and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Phenylenediacetic Acid (CAS 19806-17-8)

Introduction

1,3-Phenylenediacetic acid (CAS 19806-17-8), also known as m-phenylenediacetic acid, is an organic compound featuring a benzene ring substituted with two acetic acid groups at the meta positions. This symmetrical dicarboxylic acid serves as a versatile building block in several areas of chemical and materials science research. Its rigid aromatic core, combined with the reactive carboxylic acid functionalities, makes it a valuable component in the synthesis of polymers, metal-organic frameworks (MOFs), and for the functionalization of biomacromolecules. This guide provides a comprehensive overview of its properties, synthesis, key research applications, and associated hazards for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

1,3-Phenylenediacetic acid is a white to light yellow crystalline powder under standard conditions.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₄[2][3]
Molecular Weight 194.18 g/mol [2][3]
Appearance White to light yellow/fine crystalline powder[1]
Melting Point 175-177 °C[1][3]
Solubility Slightly soluble in water. Soluble in methanol.[1]
pKa 3.93 ± 0.10 (Predicted)[1]
CAS Number 19806-17-8[2][3]
EC Number 243-332-3[2][3]
Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of 1,3-phenylenediacetic acid. The following table summarizes key spectroscopic data.

SpectroscopyKey Features
¹H NMR Spectral data is available for this compound, which can be used to confirm the proton environments of the aromatic and acetic acid moieties.
¹³C NMR Carbon-13 NMR data is available and can be used to identify all unique carbon atoms in the molecule.
FTIR The infrared spectrum will show characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch, and C-H stretches of the aromatic ring and methylene groups.
Mass Spectrometry The mass spectrum can be used to confirm the molecular weight of the compound.

Synthesis of 1,3-Phenylenediacetic Acid

A common and effective method for the synthesis of 1,3-phenylenediacetic acid is the acid-catalyzed hydrolysis of 1,3-benzenediacetonitrile.

Synthesis Pathway

synthesis start 1,3-Benzenediacetonitrile reagents H₂SO₄ (conc.) H₂O Heat (Reflux) start->reagents product 1,3-Phenylenediacetic Acid reagents->product Hydrolysis

Caption: Synthesis of 1,3-Phenylenediacetic Acid via Hydrolysis.

Detailed Synthesis Protocol

This protocol is based on a general procedure for the hydrolysis of dinitriles.[4]

Materials:

  • 1,3-Benzenediacetonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Acid Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully and slowly add 25 mL of concentrated sulfuric acid to 35 mL of deionized water. Caution: This is a highly exothermic process; perform this addition slowly and with cooling.

  • Addition of Starting Material: To the diluted sulfuric acid solution, add 24 g of 1,3-benzenediacetonitrile.

  • Reaction: Heat the reaction mixture to reflux with stirring. Maintain the reflux for approximately 1.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool slightly before pouring it into 200 mL of ice water. This will cause the 1,3-phenylenediacetic acid to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the crystals with cold deionized water to remove any remaining acid and impurities.

  • Drying: Dry the purified product under reduced pressure at 100 °C for 1 hour to yield the final 1,3-phenylenediacetic acid.

Research Applications

The bifunctional nature of 1,3-phenylenediacetic acid makes it a valuable linker molecule in various research applications, most notably in the functionalization of biomaterials and the synthesis of coordination polymers.

Functionalization of Collagen for Hydrogel Formation

A significant application of 1,3-phenylenediacetic acid is in the chemical crosslinking of type I collagen to form biocompatible hydrogels for mineralized tissue applications. This process enhances the thermo-mechanical properties and stability of the collagen.

Mechanism of Action:

The crosslinking mechanism involves a two-step process. First, the carboxylic acid groups of 1,3-phenylenediacetic acid are activated using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms a more reactive NHS-ester intermediate. Subsequently, the NHS-activated 1,3-phenylenediacetic acid reacts with the primary amine groups of lysine residues on the collagen protein chains via nucleophilic addition, forming stable amide bonds and creating a covalently crosslinked hydrogel network.

collagen_crosslinking Collagen Crosslinking Workflow cluster_activation Activation Step cluster_crosslinking Crosslinking Reaction pda 1,3-Phenylenediacetic Acid (PDA) edc_nhs EDC / NHS pda->edc_nhs activated_pda NHS-activated PDA edc_nhs->activated_pda collagen Collagen Solution (with Lysine residues) activated_pda->collagen hydrogel Crosslinked Collagen Hydrogel collagen->hydrogel Nucleophilic Addition

Caption: Workflow for Collagen Hydrogel Formation.

Experimental Protocol for Collagen Functionalization:

This protocol is adapted from a published study on the formation of triple-helical collagen hydrogels.

Materials:

  • Type I Collagen

  • 1,3-Phenylenediacetic acid

  • N-hydroxysuccinimide (NHS)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Collagen Solution Preparation: Prepare a solution of type I collagen in an appropriate acidic buffer (e.g., dilute acetic acid) to ensure the triple-helical conformation is maintained.

  • Activation of 1,3-Phenylenediacetic Acid: In a separate container, dissolve 1,3-phenylenediacetic acid, NHS, and EDC in a suitable buffer to create the NHS-activated crosslinker solution. The molar ratios of these components can be adjusted to control the degree of crosslinking.

  • Crosslinking Reaction: Mix the NHS-activated 1,3-phenylenediacetic acid solution with the collagen solution. The pH of the resulting mixture should be adjusted to approximately 6.5 to facilitate the nucleophilic addition reaction.

  • Hydrogel Formation: Incubate the reaction mixture overnight at room temperature with gentle shaking to allow for the complete formation of the covalent network, resulting in a stable hydrogel.

The resulting hydrogels exhibit improved thermal stability and mechanical properties compared to those crosslinked with EDC alone, which is attributed to the intermolecular covalent incorporation of the rigid aromatic segment of 1,3-phenylenediacetic acid. These biocompatible hydrogels are promising materials for applications in mineralized tissue engineering.

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

1,3-Phenylenediacetic acid can act as an organic linker in the synthesis of coordination polymers and MOFs.[1] The carboxylate groups can coordinate with metal ions to form extended network structures. The geometry of the 1,3-substitution pattern influences the resulting topology of the coordination polymer. For example, the hydrothermal reaction of 1,3-phenylenediacetic acid with zinc nitrate and a co-ligand has been shown to produce a 2D network structure.[1] The properties of these materials, such as their thermal stability and photoluminescence, are of interest for various applications.[1]

Hazards and Safety

1,3-Phenylenediacetic acid is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[5][6]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[5][6]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[5][6]

Hazard Statements:

  • H315: Causes skin irritation[2][6]

  • H319: Causes serious eye irritation[2][6]

  • H335: May cause respiratory irritation[2][6]

Precautionary Statements:

A comprehensive set of precautionary statements should be followed when handling this compound, including:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling and Storage
  • Handling: Avoid breathing dust, vapor, mist, or gas.[5] Avoid contact with skin and eyes.[5] Use only in a chemical fume hood.[5]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[5] Keep in a cool place.

Toxicological Information

While the toxicological properties of 1,3-phenylenediacetic acid have not been fully investigated, it is known to be an irritant to the eyes, skin, and respiratory system.[5] May be harmful if ingested, absorbed through the skin, or inhaled.[5] There is no specific LD50 data readily available from the reviewed sources.

Conclusion

1,3-Phenylenediacetic acid is a valuable and versatile difunctional organic compound with significant applications in materials science and biomaterials engineering. Its ability to act as a rigid crosslinker for collagen to form robust hydrogels highlights its potential in biomedical applications. Furthermore, its utility as a linker in the synthesis of coordination polymers opens avenues for the development of novel materials with tailored properties. Researchers and scientists working with this compound should adhere to strict safety protocols due to its irritant nature. Further investigation into its broader biological activities and toxicological profile would be beneficial for expanding its applications.

References

m-Phenylenediacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to m-Phenylenediacetic Acid for Advanced Research Applications

Introduction

This compound, also known as 1,3-phenylenediacetic acid, is a dicarboxylic acid derivative of benzene. While not as extensively characterized in applied literature as its para-isomer, its unique 1,3-substitution pattern offers a distinct geometric vector for chemical synthesis, making it a valuable building block for researchers in materials science, polymer chemistry, and drug discovery. The two acetic acid moieties, separated by the meta-substituted phenyl ring, provide a rigid yet versatile scaffold for constructing complex molecular architectures, from metal-organic frameworks (MOFs) to novel pharmaceutical intermediates.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond basic data to provide a Senior Application Scientist's perspective on the molecule's core properties, analytical characterization, synthesis, and potential applications, emphasizing the rationale behind experimental methodologies.

Core Molecular and Physicochemical Profile

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. These data govern everything from reaction stoichiometry and solvent selection to purification strategies and storage conditions.

This compound is an achiral molecule with a molecular weight of 194.18 g/mol and the chemical formula C₁₀H₁₀O₄.[1][2] Its IUPAC name is 2-[3-(carboxymethyl)phenyl]acetic acid.[1] The compound is a white to off-white crystalline powder, a physical form that suggests a well-ordered solid-state lattice, which is consistent with its relatively high melting point of 175-177 °C.[3] This thermal stability is crucial for its use in reactions that may require elevated temperatures, such as polymerization.

Table 1: Key Physicochemical and Identification Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₄[1][2]
Molecular Weight 194.18 g/mol [1][2][3]
CAS Number 19806-17-8[1]
IUPAC Name 2-[3-(carboxymethyl)phenyl]acetic acid[1]
Synonyms 1,3-Phenylenediacetic acid, m-Benzenediacetic acid[3]
Appearance White to light yellow fine crystalline powder[3]
Melting Point 175-177 °C[3]
Solubility Slightly soluble in water[3]

Analytical Characterization: A Protocol for Purity and Quantification

Verifying the purity and identity of a starting material is a non-negotiable step in any research workflow. For a molecule like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard. The phenyl ring acts as an excellent chromophore, allowing for sensitive detection, while the carboxylic acid groups provide the necessary polarity for robust separation via reversed-phase chromatography.

Expertise in Method Development

The choice of a C18 column is deliberate; its nonpolar stationary phase provides strong hydrophobic interactions with the phenyl ring of the analyte. The mobile phase, a mixture of an aqueous acid and an organic solvent like acetonitrile, is designed to modulate the retention of the analyte. The acid (e.g., trifluoroacetic acid or phosphoric acid) serves to suppress the ionization of the carboxylic acid groups (pKa ≈ 3.9), ensuring a single, well-defined analyte form that produces a sharp, symmetrical peak.[3] UV detection is optimal around 254 nm, a common wavelength for aromatic compounds.

Workflow for Purity Assessment by HPLC-UV

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Configuration cluster_run Execution & Analysis prep_sample 1. Prepare Stock Solution (1 mg/mL in Methanol) prep_mobile 2. Prepare Mobile Phase A: 0.1% TFA in H₂O B: 0.1% TFA in Acetonitrile prep_sample->prep_mobile degas 3. Degas Mobile Phase (Sonication or Vacuum) prep_mobile->degas column 4. Install Column (C18, 4.6x150mm, 5µm) degas->column params 5. Set Parameters Flow: 1.0 mL/min Temp: 25°C λ: 254 nm column->params gradient 6. Program Gradient (e.g., 5% to 95% B over 15 min) params->gradient inject 7. Inject Sample (10 µL injection volume) gradient->inject acquire 8. Acquire Data inject->acquire integrate 9. Integrate Peaks & Calculate Purity (% Area) acquire->integrate

Caption: HPLC-UV workflow for purity analysis of this compound.

Detailed HPLC-UV Protocol
  • Standard and Sample Preparation:

    • Accurately weigh and dissolve this compound in methanol or a 1:1 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.

    • Further dilute this stock to a working concentration of approximately 50-100 µg/mL using the initial mobile phase composition.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Filter and degas both phases prior to use.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-12 min: 5% to 95% B

      • 12-14 min: 95% B

      • 14-15 min: 95% to 5% B

      • 15-20 min: 5% B (re-equilibration)

  • System Validation and Analysis:

    • Perform a blank injection (mobile phase) to ensure no system contamination.

    • Inject the prepared sample. The retention time will be dependent on the specific column and system but should be consistent.

    • Purity is determined by calculating the peak area percentage: (Area of Main Peak / Total Area of All Peaks) * 100. A purity level of >97% is common for commercially available reagents.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. A common laboratory-scale synthesis involves the acid-catalyzed hydrolysis of the corresponding dinitrile precursor, 1,3-benzenediacetonitrile.[3]

Chemical Rationale

The nitrile groups (-C≡N) are susceptible to hydrolysis under strong acidic conditions (e.g., aqueous sulfuric acid) and heat. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps first yields an amide intermediate, which is then further hydrolyzed to the carboxylic acid, releasing ammonium sulfate as a byproduct. This two-step hydrolysis for each nitrile group is a robust and high-yielding transformation.

Synthesis and Purification Workflow

G cluster_synthesis Step 1: Acid Hydrolysis cluster_workup Step 2: Product Isolation cluster_purification Step 3: Recrystallization start 1. Charge Reactor (1,3-Benzenediacetonitrile, H₂SO₄, H₂O) reflux 2. Heat to Reflux (approx. 1.5 hours) start->reflux monitor 3. Monitor Reaction (e.g., by TLC) reflux->monitor quench 4. Quench Reaction (Pour into ice water) monitor->quench filter 5. Filter Precipitate quench->filter wash 6. Wash with Cold Water filter->wash dry 7. Dry Crude Product (Vacuum oven) wash->dry dissolve 8. Dissolve Crude Solid (in minimal hot solvent, e.g., Ethanol/Water) dry->dissolve cool 9. Cool Slowly to RT, then in ice bath collect 10. Collect Crystals (by vacuum filtration) final_dry 11. Dry Purified Product G cluster_apps Potential R&D Applications main m-Phenylenediacetic Acid Scaffold mofs Metal-Organic Frameworks (MOFs) (Angular Linker for Novel Topologies) main->mofs + Metal Ions polymers Specialty Polymers (Polyesters, Polyamides with Unique Thermal Properties) main->polymers + Diols/Diamines drug_discovery Drug Discovery (Bivalent Ligands, Fragment Linking, Scaffold for New Chemical Entities) main->drug_discovery + Pharmacophores

References

A Technical Guide to the Solubility of m-Phenylenediacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of m-Phenylenediacetic Acid and Its Solubility

This compound (m-PDA), a dicarboxylic acid derivative of benzene, serves as a crucial building block in various chemical syntheses, including those of active pharmaceutical ingredients (APIs). Its structural isomer, p-phenylenediacetic acid, is recognized for its utility in the preparation of fluorescent whitening agents and as a component in metal-organic frameworks (MOFs).[1][2][3] While direct applications of m-PDA in drug products are less commonly documented than its para-isomer, its role as a potential intermediate and a structural motif in medicinal chemistry underscores the importance of understanding its physicochemical properties.

Solubility is a fundamental characteristic of any compound being considered for pharmaceutical development. It directly influences bioavailability, formulation strategies, and the overall efficacy of a drug substance. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility in various solvent systems is paramount for efficient process development, from synthesis and purification to formulation and administration. This guide provides an in-depth exploration of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These properties dictate how the molecule interacts with different solvents.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[4]
Molecular Weight 194.18 g/mol [4]
IUPAC Name 2-[3-(carboxymethyl)phenyl]acetic acid[4]
CAS Number 19806-17-8[4]
Appearance Solid powderMedKoo Biosciences

Table 1: Physicochemical Properties of this compound.

The presence of two carboxylic acid groups makes this compound a polar molecule capable of acting as both a hydrogen bond donor and acceptor. These characteristics suggest a higher affinity for polar solvents.

Solubility Profile of this compound: A Qualitative and Quantitative Overview

Qualitative Solubility:

  • Soluble in: Dimethyl sulfoxide (DMSO).[5]

  • Likely Soluble in: Other polar aprotic solvents (e.g., Dimethylformamide - DMF) and polar protic solvents (e.g., alcohols), based on its chemical structure.

  • Slightly Soluble to Insoluble in: Nonpolar solvents (e.g., hexane, toluene) due to the significant polarity mismatch.

  • Water Solubility: Expected to be low, a common characteristic for many organic acids with a significant hydrocarbon backbone.

Quantitative Solubility Data:

A comprehensive, experimentally determined quantitative solubility profile is crucial for practical applications. The following table is presented as a template for researchers to populate with their own experimental data, determined using the standardized protocol provided in the subsequent section.

SolventSolvent TypePredicted SolubilityExperimentally Determined Solubility (g/L at 25°C)
WaterPolar ProticLowData to be determined
MethanolPolar ProticModerate to HighData to be determined
EthanolPolar ProticModerate to HighData to be determined
AcetonePolar AproticModerateData to be determined
Ethyl AcetatePolar AproticLow to ModerateData to be determined
DichloromethaneNonpolarLowData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighData to be determined

Table 2: Template for Quantitative Solubility Data of this compound.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[6] This method involves equilibrating an excess amount of the solid compound in a specific solvent at a controlled temperature and then measuring the concentration of the dissolved solute in the supernatant.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol is designed to be a self-validating system, providing a reliable means to generate accurate solubility data.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer.

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Then, centrifuge the vials at a moderate speed to further separate the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.

  • Dilution: If necessary, accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess m-PDA to vials B Add precise volume of solvent A->B Step 1 & 2 C Agitate at constant temperature (e.g., 24-72 hours) B->C D Allow solid to settle C->D E Centrifuge vials D->E F Collect supernatant E->F G Filter supernatant (0.22 µm) F->G H Dilute if necessary G->H I Quantify concentration (e.g., HPLC, UV-Vis) H->I J Calculate solubility I->J

Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound:

  • Solvent Polarity: As a polar molecule with two carboxylic acid groups, m-PDA will exhibit higher solubility in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions. The principle of "like dissolves like" is a primary determinant of its solubility profile.

  • pH: The solubility of this compound in aqueous solutions will be highly pH-dependent. As a dicarboxylic acid, it will exist in its protonated, less soluble form at low pH. As the pH increases, the carboxylic acid groups will deprotonate to form carboxylates, which are significantly more water-soluble.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with increasing temperature. However, this must be determined experimentally for each solute-solvent system.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form of m-Phenylenediaciacetic acid used in solubility studies to ensure consistency and reproducibility.

Relevance in Drug Development

The solubility of this compound, and similar dicarboxylic acid-containing molecules, is of significant interest in drug development for several reasons:

  • Pharmaceutical Intermediates: Phenylacetic acid and its derivatives are used in the synthesis of various pharmaceuticals.[7] Understanding the solubility of intermediates like m-PDA is critical for optimizing reaction conditions, purification processes (such as crystallization), and overall process efficiency.

  • Formulation of Poorly Soluble Drugs: The acidic nature of m-PDA allows for salt formation with basic drugs. This can be a strategy to improve the solubility and dissolution rate of a poorly water-soluble basic active pharmaceutical ingredient.

  • Co-crystals and Co-formers: Dicarboxylic acids are excellent co-formers for creating co-crystals of APIs. Co-crystallization can modify the physicochemical properties of a drug, including its solubility, stability, and bioavailability, without altering its chemical structure.

Conclusion: A Call for Experimental Data

While theoretical principles provide a strong framework for understanding the solubility of this compound, there is a clear need for robust, experimentally determined quantitative data. This guide has provided the foundational knowledge and a detailed, authoritative protocol to empower researchers and drug development professionals to generate this critical information. By systematically determining and sharing solubility data, the scientific community can accelerate the development of new chemical entities and pharmaceutical formulations that rely on this compound and related structures. The methodologies and principles outlined herein serve as a comprehensive resource to ensure the scientific integrity and logical progression of such endeavors.

References

Navigating the Synthesis Landscape: A Researcher's Guide to the Safe Handling of m-Phenylenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding m-Phenylenediacetic Acid in Research and Development

This compound, with the chemical formula C₁₀H₁₀O₄, is a dicarboxylic acid derivative of benzene. In the realm of pharmaceutical and materials science, it serves as a versatile building block, or synthon. Its rigid phenylene backbone and reactive carboxylic acid functionalities make it a valuable component in the synthesis of a wide array of molecules, from novel polymers to complex pharmaceutical intermediates. The precise arrangement of the acetic acid groups in the meta position on the benzene ring imparts specific conformational properties to the molecule, influencing its reactivity and the architecture of the resulting superstructures.

This guide is designed to provide researchers and drug development professionals with a comprehensive understanding of the safety considerations and handling protocols for this compound. Moving beyond a simple recitation of safety data sheet (SDS) information, we will delve into the rationale behind these protocols, grounding them in the physicochemical properties of the compound. By fostering a deeper understanding of the "why," this guide aims to empower scientists to not only follow procedures but also to make informed decisions to ensure a safe and efficient research environment.

Chapter 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with a chemical is the foundation of safe laboratory practice. For this compound, the primary hazards identified through Globally Harmonized System (GHS) classifications are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

GHS Hazard Profile

The following table summarizes the GHS hazard classifications for this compound:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Source: ECHA C&L Inventory[1][2]

The causality behind these classifications lies in the acidic nature of the two carboxylic acid groups. These groups can readily donate protons, leading to localized changes in pH upon contact with biological tissues. This can disrupt cell membranes and proteins, leading to the observed irritation.

The Logic of Hazard Response: A Visual Guide

The following diagram illustrates the logical flow from hazard identification to the appropriate response measures. Understanding this workflow is crucial for developing a proactive safety culture.

Hazard_Response_Workflow This compound: Hazard and Response Logic cluster_response Immediate Response Protocols H315 H315: Skin Irritation Dermal Dermal Contact H315->Dermal H319 H319: Eye Irritation Ocular Ocular Contact H319->Ocular H335 H335: Respiratory Irritation Inhalation Inhalation of Dust H335->Inhalation FirstAid First Aid Measures Dermal->FirstAid Spill Spill & Release Control Dermal->Spill Ocular->FirstAid Inhalation->FirstAid Inhalation->Spill SkinWash Wash skin with soap & water FirstAid->SkinWash EyeRinse Rinse eyes for 15 min FirstAid->EyeRinse FreshAir Move to fresh air FirstAid->FreshAir Ventilate Ensure adequate ventilation Spill->Ventilate Contain Contain spill with inert material Spill->Contain PPE_Spill Wear appropriate PPE Spill->PPE_Spill

Caption: Logical workflow from hazard identification to response for this compound.

Chapter 2: Physicochemical Properties and Their Safety Implications

A comprehensive understanding of a compound's physical and chemical properties is paramount for its safe handling and for predicting its behavior under various experimental conditions.

PropertyValueImplication for Safe Handling
Molecular Formula C₁₀H₁₀O₄[1][2][3]Provides the elemental composition.
Molecular Weight 194.19 g/mol [4]Necessary for accurate weighing and solution preparation.
Appearance White to off-white crystalline powderAs a powder, it poses an inhalation hazard.
Melting Point 175-177 °C[5]Indicates thermal stability at typical laboratory temperatures.
Solubility Slightly soluble in water; soluble in ethanol, acetone[1]Informs the choice of solvents for reactions and cleaning, as well as potential for aqueous waste contamination.
Decomposition Products Under fire conditions, may produce carbon monoxide (CO) and carbon dioxide (CO₂)[6][7]Dictates the appropriate fire-fighting measures and the need for respiratory protection in case of a fire.

Chapter 3: Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure.

  • Eye Protection: Chemical safety goggles are mandatory.[8] Standard safety glasses do not provide a sufficient seal to protect against fine powders.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[8] It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat should be worn to protect against accidental skin contact.

  • Respiratory Protection: When handling significant quantities of the powder or when there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[5] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Engineering Controls

Engineering controls are designed to remove the hazard at the source.

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] This is the most effective way to prevent inhalation of the dust.

Step-by-Step Weighing and Handling Procedure
  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational.

  • Staging: Place a weigh boat, spatula, and the container of this compound inside the fume hood.

  • Dispensing: Carefully open the container. To minimize dust formation, avoid pouring the powder from a height. Use a spatula to gently transfer the desired amount to the weigh boat.

  • Closing: Securely close the container of this compound immediately after dispensing.

  • Cleaning: Gently wipe down the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as contaminated waste.

  • Transport: If the weighed material needs to be transported outside the fume hood, ensure it is in a sealed container.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9][10] The acidic protons of this compound can react exothermically with bases. Strong oxidizing agents can potentially lead to vigorous and hazardous reactions.

Chapter 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolRationale
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]Rapid and thorough irrigation is essential to dilute and remove the irritant, minimizing damage to the cornea.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation develops, seek medical attention.[8]Prompt removal of the compound and washing helps to neutralize the acid and prevent prolonged contact that can lead to more severe irritation.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8]Removing the individual from the source of exposure is the first priority. Medical evaluation is necessary to assess for respiratory tract irritation.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps to remove any remaining material.
Accidental Release Measures: A Step-by-Step Protocol for Spill Cleanup
  • Evacuate and Secure: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the area.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust.[7] Place the swept material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Once the bulk of the material is removed, decontaminate the spill area with a damp cloth. Be mindful that this compound is only slightly soluble in water. Using a cloth dampened with a suitable solvent like ethanol may be more effective.

  • Dispose of Waste: All contaminated materials, including PPE, should be placed in a sealed bag and disposed of as hazardous waste according to institutional and local regulations.

  • Report the Incident: Report the spill to your laboratory supervisor and the appropriate environmental health and safety office.

Conclusion: A Commitment to a Culture of Safety

This compound is a valuable tool in the arsenal of the research scientist and drug development professional. Its potential hazards, while significant, can be effectively managed through a combination of knowledge, careful planning, and consistent adherence to safety protocols. This guide has aimed to provide not just the "what" but the "why" behind these procedures, fostering a deeper understanding that is the cornerstone of a robust safety culture. By integrating these principles into daily laboratory practice, researchers can confidently and safely unlock the synthetic potential of this important molecule.

References

A Technical Guide to the Potential Research Applications of m-Phenylenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

m-Phenylenediacetic acid (m-PDA), a seemingly simple aromatic dicarboxylic acid, possesses a unique structural architecture that makes it a highly versatile building block in several advanced research domains. Its meta-substitution pattern and the flexibility of its acetic acid moieties are key to its utility. This guide provides an in-depth analysis of m-PDA's core properties and explores its established and potential applications in polymer science, coordination chemistry, and medicinal chemistry. We will delve into the causality behind its use in these fields, provide detailed experimental workflows, and present a forward-looking perspective on its untapped potential.

The Molecular Architecture of this compound and Its Implications

This compound, systematically named 2,2'-(1,3-phenylene)diacetic acid, has the chemical formula C10H10O4.[1][2] Its structure is characterized by a benzene ring with two acetic acid groups attached at the 1 and 3 positions. This meta-orientation is crucial as it imparts a non-linear, bent geometry to the molecule. Furthermore, the methylene (-CH2-) groups connecting the carboxyl functions to the phenyl ring provide significant conformational flexibility.[3] This combination of a rigid aromatic core and flexible side chains is the primary driver of its diverse applications.

Key Molecular Properties:

PropertyValueSource
Molecular Weight194.18 g/mol [1]
Melting Point175-177 °C[4]
SolubilitySlightly soluble in water; soluble in methanol.[4]
IUPAC Name2-[3-(carboxymethyl)phenyl]acetic acid[1]

The presence of two carboxylic acid groups allows m-PDA to act as a difunctional monomer, capable of undergoing condensation reactions to form larger polymeric structures. The meta-substitution pattern influences the packing of these polymer chains, often leading to materials with improved solubility and processability compared to their para-substituted counterparts.[5]

Core Applications in Polymer Science

The dicarboxylic nature of m-PDA makes it an excellent monomer for step-growth polymerization, particularly in the synthesis of high-performance polyamides and polyesters.

A Monomer for High-Performance Polyamides

Aromatic polyamides, or aramids, are known for their exceptional thermal stability and mechanical strength.[6] However, those synthesized from linear, para-substituted monomers can be difficult to process due to their high melting points and poor solubility.[5] The introduction of m-PDA into the polymer backbone disrupts the chain regularity and packing, which can lead to enhanced solubility and a more manageable processing window without significantly compromising thermal stability.[5]

The synthesis of polyamides typically involves the condensation reaction between a diacid and a diamine.[6][7] In the case of m-PDA, it can be reacted with various aromatic or aliphatic diamines to produce a range of polyamides with tailored properties.

Experimental Workflow: Synthesis of a Polyamide from this compound

This protocol outlines a general procedure for the synthesis of a polyamide via direct polycondensation.

Materials:

  • This compound (m-PDA)

  • An aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl2)

  • Methanol

Procedure:

  • In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve m-PDA, the aromatic diamine, and calcium chloride in a mixture of NMP and pyridine.

  • Stir the mixture at room temperature under a nitrogen atmosphere until all components are fully dissolved.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add triphenyl phosphite to the cooled solution while stirring vigorously.

  • After the addition is complete, heat the reaction mixture to 100-120°C and maintain this temperature for 3-4 hours.

  • Allow the viscous solution to cool to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot methanol and then water to remove any residual solvent and by-products.

  • Dry the polyamide product in a vacuum oven at 80-100°C until a constant weight is achieved.

Causality: The use of the Yamazaki-Higashi reaction conditions (TPP and pyridine in NMP) is a common and effective method for direct polyamide synthesis, promoting the formation of the amide bond under relatively mild conditions.[5] The addition of CaCl2 helps to keep the growing polymer chains in solution.

Applications in Coordination Chemistry and Materials Science

The carboxylate groups of m-PDA can coordinate with metal ions to form coordination polymers and metal-organic frameworks (MOFs).[8] MOFs are crystalline materials with a porous structure, making them promising for applications in gas storage, separation, and catalysis.[8]

A Versatile Linker for Metal-Organic Frameworks (MOFs)

The bent nature of the m-PDA linker, in contrast to its linear para- and ortho-isomers, can lead to the formation of MOFs with unique topologies and pore structures.[3][9] The flexibility of the acetic acid side chains allows the linker to adapt to different coordination environments of the metal centers.[10]

The synthesis of MOFs typically involves the solvothermal reaction of the organic linker with a metal salt.[3] The choice of solvent, temperature, and reaction time can significantly influence the final structure of the MOF.[3]

Logical Workflow for MOF Design and Synthesis

The following diagram illustrates the logical steps involved in the design and synthesis of a MOF using m-PDA as the organic linker.

MOF_Workflow cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_characterization Characterization Linker Select Linker: This compound (Bent, flexible) Topology Target Topology Linker->Topology Geometry Metal Select Metal Node: (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) Metal->Topology Coordination Solvothermal Solvothermal Reaction: Linker + Metal Salt in Solvent (e.g., DMF, DEF) Topology->Solvothermal informs Crystallization Crystallization: Controlled heating (e.g., 100-150°C) Solvothermal->Crystallization Isolation Isolation & Washing Crystallization->Isolation Activation Solvent Removal (Activation) Isolation->Activation PXRD PXRD (Crystallinity) Activation->PXRD TGA TGA (Thermal Stability) Activation->TGA GasSorption Gas Sorption (Porosity) Activation->GasSorption

Caption: Logical workflow for the design and synthesis of a MOF using m-PDA.

Emerging Applications in Medicinal Chemistry and Drug Development

While less explored, the scaffold of m-PDA holds potential in the design of bioactive molecules. Its rigid-flexible nature can be advantageous for positioning functional groups in specific orientations to interact with biological targets.

A Scaffold for Bioactive Molecules

Phenylacetic acid and its derivatives are known to possess biological activity and are used as precursors in the synthesis of pharmaceuticals like penicillin and diclofenac.[11][12] The di-acid functionality of m-PDA allows for the synthesis of more complex molecules with potential therapeutic applications. For example, it can be used to create bivalent ligands that can simultaneously bind to two receptor sites, potentially leading to increased affinity and selectivity. There is also evidence of its use in functionalizing biomacromolecules like collagen for applications in mineralized tissue.[4]

Proposed Synthesis Pathway for a Bivalent Inhibitor

The diagram below outlines a hypothetical synthetic route to a bivalent inhibitor using m-PDA as the core scaffold.

Bivalent_Inhibitor_Synthesis mPDA This compound Activation Carboxylic Acid Activation (e.g., SOCl₂, EDC/NHS) mPDA->Activation Coupling Amide Coupling Activation->Coupling Deprotection Deprotection (if needed) Coupling->Deprotection Pharmacophore Pharmacophore with primary amine Pharmacophore->Coupling FinalProduct Final Bivalent Inhibitor Deprotection->FinalProduct

Caption: A proposed synthetic pathway for a bivalent inhibitor using m-PDA.

Future Outlook and Unexplored Potential

The potential applications of this compound are far from exhausted. Future research could explore:

  • Liquid Crystal Polymers: The bent structure of m-PDA could be exploited to create novel liquid crystalline polymers with unique phase behaviors.[13]

  • Fluorescent Probes: While the para-isomer is noted for its use in fluorescent whitening agents, the meta-isomer's fluorescent properties could be investigated for sensing applications.[13][]

  • Drug Delivery Systems: MOFs derived from m-PDA could be investigated as porous carriers for the controlled release of therapeutic agents.

The unique combination of a rigid aromatic core and flexible side chains in a non-linear arrangement makes this compound a valuable and versatile tool for researchers across multiple disciplines. Its potential to create materials and molecules with novel properties ensures that it will remain a compound of significant scientific interest.

References

An In-Depth Technical Guide to m-Phenylenediacetic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

m-Phenylenediacetic acid, a seemingly simple aromatic dicarboxylic acid, holds a significant place in the landscape of organic chemistry and materials science. Its unique structural architecture, characterized by a meta-substituted benzene ring with two acetic acid moieties, imparts a distinct reactivity and versatility that has been harnessed in a variety of applications, from the construction of complex molecular frameworks to the synthesis of high-performance polymers. This technical guide aims to provide a comprehensive overview of this compound, delving into its historical context, synthesis methodologies, and its evolving role in cutting-edge research and development. As we navigate through the intricacies of its chemistry, we will uncover the causality behind experimental choices and the self-validating systems that ensure scientific integrity.

Core Properties and Identification

This compound, also known by its IUPAC name 2,2'-(1,3-phenylene)diacetic acid, is a white crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol [1]
CAS Number 19806-17-8[1]
Appearance White Crystalline Solid
Melting Point 175-177 °C
Solubility Sparingly soluble in water, soluble in alcohols and other organic solvents.

Structure:

synthesis_workflow m_xylene m-Xylene dibromide m-Xylylene Dibromide m_xylene->dibromide NBS, Radical Initiator (e.g., AIBN), CCl₄, Δ dinitrile m-Phenylenediacetonitrile dibromide->dinitrile NaCN or KCN DMSO or EtOH/H₂O, Δ diacid This compound dinitrile->diacid H₂SO₄/H₂O or NaOH/H₂O, Δ then H₃O⁺ polyamide_synthesis cluster_0 Monomers cluster_1 Polymerization diacid This compound polymer Polyamide diacid->polymer diamine Diamine (e.g., Hexamethylenediamine) diamine->polymer polyester_synthesis cluster_0 Monomers cluster_1 Polymerization diacid This compound polymer Polyester diacid->polymer diol Diol (e.g., Ethylene Glycol) diol->polymer

References

A Technical Guide to the Spectroscopic Characterization of m-Phenylenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for m-phenylenediacetic acid, a key organic compound with applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The information presented herein is a synthesis of available experimental data and predictive analysis based on established spectroscopic principles, providing a robust framework for the identification and characterization of this molecule.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₀O₄, is an aromatic dicarboxylic acid.[1][2] Its structure consists of a benzene ring substituted at the meta (1,3) positions with two acetic acid groups. This substitution pattern imparts specific chemical and physical properties to the molecule, influencing its reactivity and spectroscopic behavior. Accurate interpretation of its NMR and IR spectra is crucial for confirming its structure, assessing its purity, and understanding its role in various chemical processes.

Molecular Structure and Symmetry

The molecular structure of this compound is fundamental to understanding its spectroscopic signatures. The meta-substitution on the benzene ring results in a unique set of chemically equivalent and non-equivalent protons and carbons, which are distinguishable by NMR spectroscopy.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule.

Predicted ¹H NMR Spectrum

Based on the structure of this compound, the following signals are predicted. The chemical shifts are influenced by the electron-withdrawing carboxylic acid groups and the aromatic ring currents.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)2H
Aromatic (Ar-H)7.2 - 7.5Multiplet4H
Methylene (-CH₂-)3.6Singlet4H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Analysis and Interpretation
  • Carboxylic Acid Protons (-COOH): These protons are highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appear as a broad singlet in the downfield region of the spectrum (10-12 ppm).[2] The broadness is a result of hydrogen bonding and rapid chemical exchange.

  • Aromatic Protons (Ar-H): The four protons on the benzene ring are not chemically equivalent. Due to the meta-substitution, a complex multiplet is expected in the aromatic region (7.2-7.5 ppm). The exact splitting pattern depends on the coupling constants between the ortho, meta, and para protons.

  • Methylene Protons (-CH₂-): The two methylene groups are chemically equivalent due to the symmetry of the molecule. Each methylene group has four protons. These protons are adjacent to both the aromatic ring and a carboxylic acid group, leading to a predicted chemical shift of around 3.6 ppm. Since there are no adjacent protons, the signal is expected to be a singlet.

An available ¹H NMR spectrum for 1,3-phenylenediacetic acid supports these general predictions.[3]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Spectrum
CarbonPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)170 - 185
Aromatic (C-Ar)125 - 150
Methylene (-CH₂-)40 - 55

Note: These are typical ranges and can be influenced by the specific molecular environment.[4][5]

Analysis and Interpretation
  • Carboxylic Acid Carbons (-COOH): The carbonyl carbons of the carboxylic acid groups are significantly deshielded and appear at the downfield end of the spectrum, typically between 170 and 185 ppm.[6]

  • Aromatic Carbons (C-Ar): The benzene ring will show multiple signals in the aromatic region (125-150 ppm). Due to the meta-substitution, there will be four distinct aromatic carbon environments: two substituted carbons, and four unsubstituted carbons which can be further differentiated by their position relative to the substituents.

  • Methylene Carbons (-CH₂-): The two methylene carbons are equivalent and will give a single signal in the aliphatic region, predicted to be between 40 and 55 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Key IR Absorptions
Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C=O (Carboxylic Acid)1680 - 1720Strong, Sharp
C-O (Carboxylic Acid)1210 - 1320Strong
C-H (Aromatic)3000 - 3100Medium
C=C (Aromatic)1450 - 1600Medium to Weak
C-H (Aliphatic)2850 - 3000Medium
Analysis and Interpretation
  • O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad and strong absorption band for the O-H stretch, which often overlaps with the C-H stretching vibrations.[2]

  • C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid dimer is expected around 1700 cm⁻¹.[6]

  • C-O Stretch: A strong band for the C-O single bond stretch will also be present.

  • Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups appear just below 3000 cm⁻¹.[7]

  • Aromatic C=C Stretches: The presence of the benzene ring will give rise to several absorption bands in the 1450-1600 cm⁻¹ region due to C=C bond stretching vibrations.

Experimental Protocols

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound (5-10 mg) Dissolve Dissolve sample in solvent Sample->Dissolve Solvent Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) Solvent->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer Spectrometer Place tube in NMR spectrometer Transfer->Spectrometer Tune Tune and shim the spectrometer Spectrometer->Tune Acquire_1H Acquire ¹H NMR spectrum Tune->Acquire_1H Acquire_13C Acquire ¹³C NMR spectrum Tune->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS Baseline->Reference Integrate Integration (¹H) Reference->Integrate

Caption: General workflow for NMR spectroscopic analysis.

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Follow the instrument-specific software instructions to lock, tune, and shim the magnetic field for optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. For ¹H NMR, integrate the signals to determine the relative number of protons. Reference the chemical shifts to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[8]

IR Spectroscopy (Thin Solid Film Method)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound (small amount) Dissolve Dissolve sample in solvent Sample->Dissolve Solvent Volatile Solvent (e.g., acetone, CH₂Cl₂) Solvent->Dissolve Apply Apply a drop to an IR-transparent plate (e.g., NaCl) Dissolve->Apply Evaporate Allow solvent to evaporate Apply->Evaporate Background Acquire background spectrum of clean plate Evaporate->Background Sample_Scan Place sample plate in FTIR spectrometer and acquire spectrum Background->Sample_Scan Subtract Subtract background from sample spectrum Sample_Scan->Subtract Analyze Analyze absorption bands Subtract->Analyze

Caption: Workflow for IR spectroscopic analysis using the thin solid film method.

Detailed Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a few drops of a volatile solvent such as acetone or methylene chloride.[9]

  • Film Deposition: Apply a drop of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[1][9]

  • Background Spectrum: Place the clean, empty salt plate in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove any contributions from the atmosphere (e.g., CO₂, H₂O) and the plate itself.

  • Sample Spectrum: Place the salt plate with the sample film in the spectrometer and acquire the IR spectrum.

  • Data Analysis: The instrument software will automatically subtract the background spectrum. Analyze the resulting spectrum by identifying the characteristic absorption bands and correlating them to the functional groups in the molecule.

Conclusion

The spectroscopic characterization of this compound by NMR and IR provides a detailed fingerprint of its molecular structure. The predicted and observed spectral data are in excellent agreement with the known structure, confirming the presence of carboxylic acid, methylene, and meta-substituted aromatic moieties. This guide provides researchers with the necessary information to confidently identify and characterize this compound in their experimental work.

References

A Technical Guide to Research-Grade m-Phenylenediacetic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of research-grade m-phenylenediacetic acid, a critical building block for researchers and scientists in the field of drug development. From sourcing high-purity material to its strategic application in synthesizing novel chemical entities, this document serves as a comprehensive resource for navigating the complexities of utilizing this versatile reagent.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound (m-PDA), with its unique meta-substitution pattern, offers a distinct structural motif for the design of novel therapeutics. Unlike its ortho- and para-isomers, the 1,3-disposition of the acetic acid moieties on the phenyl ring imparts a specific conformational rigidity and vectoral orientation to the molecules in which it is incorporated. This has significant implications for molecular recognition and binding affinity to biological targets. In drug design, m-PDA can function as a rigid linker or scaffold, precisely positioning pharmacophoric elements to optimize interactions with proteins, enzymes, and other biological macromolecules. The meta-substitution pattern helps to avoid the often-undesirable linear geometry of para-substituted linkers and the potential for intramolecular interactions seen with ortho-substituted analogues.

Sourcing and Specification of Research-Grade this compound

The quality and purity of starting materials are paramount in drug discovery to ensure the reliability and reproducibility of experimental results. For this compound, a research-grade designation typically implies a purity of 97% or higher, with detailed analytical characterization.

Commercial Suppliers

Several reputable chemical suppliers offer research-grade this compound. The following table provides a summary of key suppliers and their typical product specifications.

SupplierCAS NumberStated PurityAvailable Analytical Data
Sigma-Aldrich 19806-17-897%Certificate of Analysis (CoA) available[1]
BLDpharm 19806-17-8Not explicitly stated, but offers analytical dataNMR, HPLC, LC-MS, UPLC available[2]
Ambeed 19806-17-8High-qualityComprehensive analytical data (NMR, HPLC, LC-MS) available[3]
LookChem 19806-17-897+%Physical and chemical properties listed[4]

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier before purchase. The CoA provides critical information on the purity, identity, and presence of any impurities.

Quality Control and Analytical Characterization

A comprehensive quality control workflow ensures the suitability of this compound for its intended research application.

QC_Workflow cluster_procurement Procurement cluster_analysis In-House Verification cluster_release Material Release sourcing Supplier Identification coa_request Request Certificate of Analysis sourcing->coa_request Initial Screening identity Identity Confirmation (¹H NMR, ¹³C NMR, MS) coa_request->identity Upon Receipt purity Purity Assessment (HPLC, UPLC) identity->purity residual Residual Solvent Analysis (GC-HS) purity->residual release Release for Research Use residual->release Meets Specifications

Caption: A typical quality control workflow for research-grade this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is a key identifier. Expected signals include a multiplet for the aromatic protons and a singlet for the methylene protons of the acetic acid groups. The integration of these signals should be consistent with the molecular structure. Spectral data for this compound can be found in public databases such as PubChem and ChemicalBook for comparison.[5][6]

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound. A reversed-phase HPLC method can effectively separate the main compound from any potential impurities. A typical method might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid.[7]

Application in Drug Synthesis: A Focus on Amide Bond Formation

This compound is a versatile building block, most commonly employed in the synthesis of molecules containing amide bonds. The two carboxylic acid groups allow for the coupling of two amine-containing fragments, making it an excellent scaffold or linker.

The Role of m-PDA as a Linker in Drug Design

In the context of drug development, particularly for modalities like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the linker plays a crucial role in the overall efficacy and safety of the therapeutic.[8][9][10][11] The meta-substitution of this compound provides a bent and rigid linker, which can be advantageous for achieving the desired spatial orientation of the connected moieties. This can influence the pharmacokinetic properties and the ability of the molecule to bind to its intended targets.[12][13]

Experimental Protocol: Representative Amide Coupling Reaction

The following is a representative, step-by-step protocol for the synthesis of a diamide using this compound and a generic primary amine. This protocol is based on well-established amide coupling methodologies.[14][15][16][17][18]

Objective: To synthesize a N,N'-disubstituted diamide of this compound.

Materials:

  • This compound (1 equivalent)

  • Primary amine (2.2 equivalents)

  • Coupling agent, e.g., HATU (2.2 equivalents) or EDC/HOBt (2.2 equivalents each)

  • Organic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (4 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of Base and Coupling Agent: To the stirred solution, add the organic base (e.g., DIPEA, 4 equivalents) followed by the coupling agent (e.g., HATU, 2.2 equivalents). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid groups.

  • Addition of Amine: Add the primary amine (2.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Amide_Coupling_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve m-PDA in DMF activate Add Base & Coupling Agent start->activate couple Add Amine activate->couple monitor Monitor Reaction (TLC/LC-MS) couple->monitor dilute Dilute with EtOAc monitor->dilute Reaction Complete wash Aqueous Washes (Acid, Base, Brine) dilute->wash dry Dry & Concentrate wash->dry purify Flash Chromatography dry->purify characterize Characterize (NMR, MS) purify->characterize

Caption: A generalized workflow for the synthesis of a diamide from this compound.

Conclusion: A Versatile Tool for the Medicinal Chemist

Research-grade this compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its defined structure and purity, when sourced from reputable suppliers and verified through rigorous analytical testing, provide a solid foundation for the synthesis of novel and complex molecules. The strategic use of its meta-substitution pattern can lead to compounds with improved pharmacological profiles. A thorough understanding of its properties and reactivity is essential for its successful application in the pursuit of new therapeutic agents.

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of m-Phenylenediacetic Acid from m-Xylene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, three-step synthetic protocol for the preparation of m-phenylenediacetic acid, a valuable bifunctional building block in polymer chemistry and pharmaceutical development. Starting from the readily available hydrocarbon m-xylene, the synthesis proceeds through the formation of key intermediates, α,α′-dibromo-m-xylene and m-phenylenediacetonitrile. This guide is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step experimental procedure but also a discussion of the underlying chemical principles, reaction mechanisms, and critical process parameters that ensure a successful and reproducible outcome.

Introduction and Synthetic Strategy

This compound is a dicarboxylic acid featuring two acetic acid moieties attached to a benzene ring at the 1 and 3 positions.[1][2] This unique architecture makes it an important monomer for the synthesis of specialty polymers and a versatile linker in the development of novel pharmaceutical agents and metal-organic frameworks.

The conversion of m-xylene to this compound is not a direct transformation but a multi-step process that requires the sequential functionalization of the two benzylic methyl groups. The chosen synthetic route is a robust and well-established pathway in organic chemistry, comprising three distinct stages:

  • Radical Bromination: The synthesis begins with the selective bromination of the benzylic positions of m-xylene to yield α,α′-dibromo-m-xylene.

  • Nucleophilic Cyanation: The dibromide intermediate is then converted to m-phenylenediacetonitrile via a nucleophilic substitution reaction with a cyanide salt.

  • Dinitrile Hydrolysis: The final step involves the complete hydrolysis of the dinitrile to afford the target molecule, this compound.

This strategy is favored due to the reliability of each transformation and the relative accessibility of the required reagents. The following sections provide an in-depth look at the causality behind experimental choices and detailed protocols for each step.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, outlining the transformation from the starting material to the final product through two stable intermediates.

Synthesis_Workflow cluster_0 A m-Xylene B α,α′-Dibromo-m-xylene A->B Step 1: Radical Bromination (NBS, AIBN) C m-Phenylenediacetonitrile B->C Step 2: Nucleophilic Cyanation (NaCN) D This compound C->D Step 3: Acid Hydrolysis (H₂SO₄, H₂O)

Diagram 1: High-level overview of the synthetic pathway from m-xylene to this compound.

Detailed Discussion and Experimental Protocols

Step 1: Synthesis of α,α′-Dibromo-m-xylene via Radical Bromination

Mechanistic Insight: The conversion of m-xylene to α,α′-dibromo-m-xylene is achieved through a free-radical chain reaction at the benzylic positions. The methyl groups' C-H bonds are significantly weaker than the aromatic C-H bonds, making them susceptible to hydrogen abstraction by radicals. N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which minimizes side reactions such as electrophilic aromatic substitution on the electron-rich xylene ring. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to generate radicals.

Protocol:

Caution: This procedure involves bromine and its derivatives, which are lachrymatory and corrosive.[3][4] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Reagent/MaterialMolecular Wt. ( g/mol )QuantityMoles
m-Xylene106.1610.6 g (12.2 mL)0.10
N-Bromosuccinimide (NBS)177.9837.4 g0.21
AIBN164.210.33 g0.002
Carbon Tetrachloride (CCl₄)153.82200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-xylene (0.10 mol), N-bromosuccinimide (0.21 mol), and carbon tetrachloride (200 mL).

  • Add the radical initiator AIBN (0.002 mol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 77°C) using a heating mantle. The reaction will initiate, evidenced by the dissolution of NBS and a change in color.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by TLC (thin-layer chromatography). The dense succinimide byproduct will precipitate and float on top of the solvent.

  • After the reaction is complete (as indicated by the consumption of m-xylene), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation of succinimide.

  • Filter the mixture by suction filtration to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄ (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, α,α′-dibromo-m-xylene, is a pale yellow oil or low-melting solid.[5] It can be purified by recrystallization from a solvent like petroleum ether.[6]

  • Typical Yield: 75-85%. Melting Point: 74-77 °C.

Step 2: Synthesis of m-Phenylenediacetonitrile from α,α′-Dibromo-m-xylene

Mechanistic Insight: This step is a classic double nucleophilic substitution (Sₙ2) reaction. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon atoms, displacing the bromide leaving groups. The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or a polar protic solvent like aqueous ethanol is crucial as it helps to solvate the cation of the cyanide salt (e.g., Na⁺) while leaving the cyanide anion relatively free to act as a nucleophile.

Protocol:

CRITICAL SAFETY WARNING: This protocol uses sodium cyanide, which is extremely toxic if ingested, inhaled, or absorbed through the skin. It reacts with acids to produce lethal hydrogen cyanide (HCN) gas. This procedure must be performed in a certified, high-performance fume hood. A calcium hypochlorite or ferrous sulfate solution should be readily available to quench any cyanide spills. All glassware and waste must be decontaminated with bleach solution before disposal.

Reagent/MaterialMolecular Wt. ( g/mol )QuantityMoles
α,α′-Dibromo-m-xylene263.9621.1 g0.08
Sodium Cyanide (NaCN)49.018.6 g0.176
Ethanol (95%)46.07150 mL-
Water18.0250 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve sodium cyanide (0.176 mol) in a mixture of 95% ethanol (150 mL) and water (50 mL) with gentle heating and stirring.

  • Once the NaCN has dissolved, add a solution of α,α′-dibromo-m-xylene (0.08 mol) in 50 mL of ethanol dropwise to the cyanide solution over 30 minutes.

  • After the addition is complete, heat the mixture to reflux for 3-4 hours. The formation of a sodium bromide precipitate will be observed.

  • Cool the reaction mixture to room temperature. Most of the solvent can be removed via rotary evaporation.

  • Pour the remaining slurry into 200 mL of cold water. A solid precipitate of m-phenylenediacetonitrile will form.

  • Collect the solid product by suction filtration and wash it thoroughly with cold water (3 x 50 mL) to remove any residual inorganic salts.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield a white to off-white crystalline solid.

  • Typical Yield: 80-90%. Melting Point: 63-66 °C.

Step 3: Synthesis of this compound via Dinitrile Hydrolysis

Mechanistic Insight: The final step is the acid-catalyzed hydrolysis of the dinitrile.[7] In the presence of a strong acid (like sulfuric acid) and water, each nitrile group undergoes a two-stage hydrolysis. First, the nitrile is protonated, making the carbon atom highly electrophilic and susceptible to attack by water. This forms a protonated amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt. A vigorous reflux is required to drive the reaction to completion.[2]

Protocol:

Caution: This protocol involves concentrated sulfuric acid, which is highly corrosive and causes severe burns. Handle with extreme care using appropriate PPE. The reaction should be performed in a fume hood.

Reagent/MaterialMolecular Wt. ( g/mol )QuantityMoles
m-Phenylenediacetonitrile156.1810.9 g0.07
Sulfuric Acid (conc., 98%)98.0825 mL-
Water18.0235 mL-

Procedure:

  • In a 250 mL round-bottom flask, carefully prepare the acidic hydrolysis solution by slowly adding 25 mL of concentrated sulfuric acid to 35 mL of water with cooling in an ice bath. Always add acid to water.

  • To this solution, add m-phenylenediacetonitrile (0.07 mol).

  • Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux for 2-3 hours.[2] The solid will gradually dissolve as the hydrolysis proceeds.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Carefully pour the cooled solution into a beaker containing 200 mL of ice-cold water. A white precipitate of this compound will form immediately.

  • Stir the mixture for 15 minutes to ensure complete precipitation, then collect the solid product by suction filtration.

  • Wash the filter cake with abundant cold water until the washings are neutral to pH paper (to remove all traces of sulfuric acid).

  • Dry the final product in a vacuum oven at 80-100 °C to yield pure this compound as a white crystalline powder.[2]

  • Typical Yield: 90-95%. Melting Point: 175-177 °C.[2]

Summary of Key Data

CompoundFormulaM.W. ( g/mol )Starting Amount (mol)Theoretical Yield (g)Typical Exp. Yield (%)M.P. (°C)
m-XyleneC₈H₁₀106.160.10---147
α,α′-Dibromo-m-xyleneC₈H₈Br₂263.96-26.475-8574-77
m-PhenylenediacetonitrileC₁₀H₈N₂156.18-12.5 (from 0.08 mol)80-9063-66
This compoundC₁₀H₁₀O₄194.18-13.6 (from 0.07 mol)90-95175-177[2]

Concluding Remarks

This application note details a reliable and high-yielding three-step synthesis of this compound from m-xylene. By carefully controlling reaction conditions and adhering to the outlined safety protocols, researchers can successfully prepare this valuable dicarboxylic acid. The provided protocols are robust and can be scaled with appropriate considerations for reaction kinetics and heat transfer. The final product's purity is suitable for subsequent applications in polymer synthesis, materials science, and medicinal chemistry.

References

Hydrolysis of m-Phenylenediacetonitrile to m-Phenylenediacetic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the hydrolysis of m-phenylenediacetonitrile to m-phenylenediacetic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, offers validated experimental procedures, and emphasizes critical safety considerations.

Section 1: Introduction and Theoretical Framework

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, providing a robust pathway to valuable chemical intermediates. This compound, the target molecule of this guide, and its isomers are utilized in the synthesis of various materials, including fluorescent whitening agents and polymers. This hydrolysis reaction involves the conversion of the two nitrile functional groups of m-phenylenediacetonitrile into carboxylic acid groups. This transformation can be effectively achieved through either acid- or base-catalyzed hydrolysis.[1] Both pathways proceed through an amide intermediate.[2]

Mechanistic Insight: Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This protonation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a water molecule.[3] A series of proton transfers then leads to the formation of an amide intermediate. This amide is subsequently hydrolyzed further under the acidic conditions to yield the carboxylic acid and an ammonium ion.[1][3]

Mechanistic Insight: Base-Catalyzed Hydrolysis

In a basic medium, the reaction commences with the nucleophilic attack of a hydroxide ion on the nitrile carbon.[3] This is followed by protonation of the resulting intermediate by water to form an imidic acid, which then tautomerizes to the more stable amide.[2] The amide then undergoes further base-catalyzed hydrolysis to produce a carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.[1]

Section 2: Safety and Handling

Prior to commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for all reagents.

  • m-Phenylenediacetonitrile: While specific toxicity data for the meta-isomer is limited, related compounds like p-phenylenediacetonitrile are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation. Assume m-phenylenediacetonitrile has similar hazards. Always handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • This compound: This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[4][5] Standard laboratory PPE should be worn during handling.[4]

  • Acids and Bases: Concentrated acids (e.g., hydrochloric acid, sulfuric acid) and bases (e.g., sodium hydroxide) are corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE, and always add acid to water, never the reverse.

Section 3: Experimental Protocols

Two primary methods for the hydrolysis of m-phenylenediacetonitrile are presented below: acid-catalyzed and base-catalyzed hydrolysis. The choice of method may depend on the desired reaction conditions and the compatibility of other functional groups in more complex substrates.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is adapted from general procedures for nitrile hydrolysis and is expected to provide a good yield of this compound.[6]

Materials and Equipment:

  • m-Phenylenediacetonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add m-phenylenediacetonitrile (1 equivalent).

  • Acid Addition: Carefully add a 1:1 (v/v) solution of concentrated hydrochloric acid and distilled water to the flask. The volume should be sufficient to ensure the starting material is fully submerged and can be stirred effectively (approximately 10-20 mL per gram of dinitrile).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The hydrolysis of dinitriles can require several hours of heating.[6]

  • Cooling and Precipitation: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), turn off the heat and allow the mixture to cool to room temperature, and then further cool in an ice bath. The this compound should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove any residual acid and ammonium chloride.

  • Drying: Dry the purified this compound in a vacuum oven or desiccator to a constant weight.

Protocol 2: Base-Catalyzed Hydrolysis

This method involves the initial formation of the disodium salt of the product, which is then acidified to yield the dicarboxylic acid.[1]

Materials and Equipment:

  • m-Phenylenediacetonitrile

  • Sodium Hydroxide (NaOH) pellets or solution

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve sodium hydroxide (a significant excess, e.g., 4-6 equivalents) in distilled water.

  • Substrate Addition: Add the m-phenylenediacetonitrile to the alkaline solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Ammonia gas will be evolved during the reaction, so the apparatus should be set up in a fume hood.[1] Continue heating until the reaction is complete, as determined by TLC.

  • Cooling: After the reaction is complete, cool the mixture to room temperature. The solution will contain the disodium salt of this compound.

  • Acidification: Slowly and carefully add concentrated hydrochloric acid to the cooled solution with stirring until the solution is acidic (pH 1-2, as checked with pH paper or a pH meter). This should be done in an ice bath as the neutralization is exothermic. The this compound will precipitate.

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Washing: Wash the solid with cold distilled water to remove any inorganic salts.

  • Drying: Dry the product thoroughly to obtain pure this compound.

Section 4: Data and Expected Results

The following table summarizes key quantitative data for the hydrolysis of m-phenylenediacetonitrile.

ParameterValueReference
m-Phenylenediacetonitrile
Molecular FormulaC₁₀H₈N₂
Molecular Weight156.18 g/mol
This compound
Molecular FormulaC₁₀H₁₀O₄[5]
Molecular Weight194.18 g/mol [5]
Theoretical Yield1.24 g of diacid per 1 g of dinitrile
Expected Yield80-95% (method dependent)

Section 5: Visualizing the Process

Reaction Workflow

The general workflow for the synthesis of this compound is depicted below.

G cluster_0 Reaction cluster_1 Purification Start m-Phenylenediacetonitrile Hydrolysis Acid or Base Hydrolysis Start->Hydrolysis Intermediate Disodium Salt (Base Hydrolysis Only) Hydrolysis->Intermediate if Base Product Crude this compound Hydrolysis->Product if Acid Acidification Acidification Intermediate->Acidification HCl Filtration Vacuum Filtration Product->Filtration Acidification->Product Washing Wash with Cold Water Filtration->Washing Drying Drying Washing->Drying Final_Product Pure this compound Drying->Final_Product G R-CN Nitrile Protonated_Nitrile Protonated Nitrile R-CN->Protonated_Nitrile + H⁺ Amide_Intermediate Amide Intermediate Protonated_Nitrile->Amide_Intermediate + H₂O - H⁺ Carboxylic_Acid Carboxylic Acid Amide_Intermediate->Carboxylic_Acid + H₂O, H⁺ - NH₄⁺

References

Application Note: Comprehensive Characterization of m-Phenylenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

m-Phenylenediacetic acid (m-PDA), with the chemical formula C₁₀H₁₀O₄, is a dicarboxylic acid featuring a benzene ring substituted at the meta position with two acetic acid groups.[1][2] Its structural isomers, ortho- and para-phenylenediacetic acid, exhibit different physical and chemical properties, making robust analytical characterization crucial for quality control, reaction monitoring, and regulatory compliance. In the pharmaceutical and material science sectors, the purity, stability, and structural integrity of such molecules are paramount. This application note provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this compound.

This document moves beyond a simple listing of methods to offer a detailed exploration of the principles behind each technique, step-by-step protocols, and insights into data interpretation. The aim is to equip researchers with the knowledge to select appropriate analytical strategies and confidently assess the quality of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for method development and data interpretation.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄PubChem[1]
Molecular Weight 194.18 g/mol PubChem[1]
Appearance White to light yellow solidSpectraBase[3]
IUPAC Name 2-[3-(carboxymethyl)phenyl]acetic acidPubChem[1]
CAS Number 19806-17-8PubChem[1]

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are indispensable for separating this compound from its isomers, impurities, and starting materials.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Principle of the Technique: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The acidic nature of m-PDA allows for manipulation of its retention behavior through pH adjustments of the mobile phase.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Standard & Sample Weighing B Dissolution in Diluent (e.g., Acetonitrile/Water) A->B E Injection of Sample B->E C Mobile Phase Preparation (e.g., Buffered Acetonitrile/Water) D Degassing of Mobile Phase C->D F Isocratic/Gradient Elution on C18 Column E->F G UV Detection (e.g., 254 nm) F->G H Chromatogram Generation G->H I Peak Integration & Purity Calculation H->I J Quantification via Calibration Curve I->J NMR_Interpretation cluster_h1 ¹H NMR cluster_c13 ¹³C NMR H1 Chemical Shift (δ) - Aromatic protons (7-8 ppm) - Methylene protons (~3.6 ppm) - Carboxylic acid protons (>12 ppm) H2 Integration - Ratio of protons in different environments H1->H2 H3 Splitting Pattern - Spin-spin coupling between  neighboring protons H2->H3 C1 Chemical Shift (δ) - Carboxylic carbons (~170-180 ppm) - Aromatic carbons (120-140 ppm) - Methylene carbons (~40 ppm) C2 Number of Signals - Indicates number of unique  carbon environments C1->C2

References

Guide to the Crystallization of m-Phenylenediacetic Acid: Principles, Protocols, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Crystallization is a critical purification technique in chemical synthesis and pharmaceutical development, essential for obtaining high-purity active pharmaceutical ingredients (APIs) and intermediates. This guide provides a comprehensive, step-by-step protocol for the crystallization of m-Phenylenediacetic acid (m-PDA), a valuable building block in organic synthesis. We delve into the foundational principles of recrystallization, from solvent selection to crystal growth and isolation, explaining the scientific rationale behind each step. This document is intended to serve as a practical resource for researchers, enabling them to achieve high purity and optimal crystal morphology for m-PDA and related compounds.

Introduction: The Significance of this compound Crystallization

This compound, with the chemical formula C₁₀H₁₀O₄, is an important organic intermediate.[1] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent downstream processes, particularly in drug development where purity is rigorously controlled.

Recrystallization is the gold-standard method for purifying solid organic compounds. The technique leverages the differences in solubility between the target compound and its impurities within a selected solvent system. A successful crystallization process not only enhances purity but also allows for the formation of well-defined crystals, which are often required for definitive structural analysis by techniques such as X-ray crystallography.

This guide provides a robust framework for developing a successful crystallization protocol for this compound, grounded in its specific physicochemical properties.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is the cornerstone of designing an effective crystallization procedure.

Physicochemical Data

The key properties of this compound are summarized below. These parameters, particularly solubility, directly influence the choice of crystallization solvent and conditions.

PropertyValueSource
IUPAC Name 2-[3-(carboxymethyl)phenyl]acetic acidPubChem[1]
CAS Number 19806-17-8PubChem[1]
Molecular Formula C₁₀H₁₀O₄PubChem[1]
Molecular Weight 194.18 g/mol PubChem[1]
Appearance Off-white powder/solidThermo Fisher[2]
Solubility Soluble in DMSOMedKoo Bio[3]
Essential Safety and Handling

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.

  • Hazard Statements:

    • H315: Causes skin irritation.[1][5]

    • H319: Causes serious eye irritation.[1][5]

    • H335: May cause respiratory irritation.[1][5]

  • Precautionary Measures:

    • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

    • Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA approved respirator.[2]

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[7]

The Science of Recrystallization

Recrystallization is an equilibrium-based separation process governed by solubility. The fundamental principle is that the solubility of a solid in a liquid solvent typically increases with temperature.

The ideal solvent for recrystallization should exhibit the following characteristics:

  • High Solvation Power at Elevated Temperatures: The solvent must dissolve the compound completely when hot.

  • Low Solvation Power at Lower Temperatures: The compound should have significantly lower solubility in the cold solvent to ensure maximum recovery.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor upon crystallization).[8]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Inertness: The solvent must not react with the compound being purified.

cluster_0 Principle of Recrystallization A Impure Solid in Solvent (Low Temperature) B Heating A->B C Completely Dissolved Solution (High Temperature) B->C D Slow Cooling C->D E Pure Crystals Form (Impurities Remain in Solution) D->E F Filtration & Drying E->F G Purified Crystalline Solid F->G

Caption: The fundamental workflow of purification by recrystallization.

Step-by-Step Protocol for this compound Crystallization

This protocol provides a detailed methodology. Researchers should start with a small-scale trial (e.g., 100-200 mg) to optimize solvent choice and conditions before proceeding to a larger scale.

Materials and Equipment
  • Crude this compound

  • Erlenmeyer flasks (various sizes)

  • Heating source (hot plate with stirring capability)

  • Magnetic stir bars

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Oven or vacuum desiccator

  • Candidate solvents (e.g., deionized water, ethanol, acetone, ethyl acetate, or mixtures thereof)

Experimental Workflow

G start Start: Crude m-PDA dissolution 1. Dissolution Place crude m-PDA in flask. Add minimal hot solvent until dissolved. start->dissolution hot_filtration_check Insoluble Impurities? dissolution->hot_filtration_check hot_filtration 2. Hot Filtration (Optional) Quickly filter hot solution to remove solids. hot_filtration_check->hot_filtration Yes cooling 3. Cooling & Crystallization Allow filtrate to cool slowly. Induce crystallization if needed. hot_filtration_check->cooling No hot_filtration->cooling isolation 4. Crystal Isolation Collect crystals via vacuum filtration using a Büchner funnel. cooling->isolation washing 5. Washing Rinse crystals with a small amount of ice-cold solvent. isolation->washing drying 6. Drying Dry crystals under vacuum or in a low-temperature oven. washing->drying end End: Pure m-PDA Crystals drying->end

Caption: Step-by-step experimental workflow for m-PDA crystallization.

Step 1: Solvent Selection and Dissolution

  • Place a small amount of crude m-PDA into a test tube.

  • Add a potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily in the cold.

  • Heat the mixture gently. The ideal solvent will dissolve the compound completely near its boiling point.

  • Once a suitable solvent is identified, place the bulk of the crude m-PDA in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating and stirring. Add just enough hot solvent to fully dissolve the solid. Using an excess of solvent will reduce the final yield.

Step 2: Removal of Insoluble Impurities (Hot Filtration)

  • Causality: This step is necessary only if insoluble impurities (e.g., dust, non-soluble byproducts) are observed in the hot solution. It must be performed quickly to prevent the desired compound from crystallizing prematurely on the filter paper.

  • Pre-heat a separate Erlenmeyer flask and a glass funnel on the hotplate.

  • Place a piece of fluted filter paper in the hot funnel.

  • Pour the hot, saturated solution through the filter paper into the clean, hot flask.

Step 3: Cooling and Crystal Formation

  • Expertise & Experience: The rate of cooling directly impacts crystal size and purity. Slow, undisturbed cooling is preferable as it allows for the formation of larger, more perfect crystals by giving molecules time to arrange themselves properly in the crystal lattice. Rapid cooling (e.g., in an ice bath) can trap impurities and leads to the formation of smaller, less pure crystals.

  • Cover the flask containing the hot filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly to room temperature.

  • Once at room temperature, the flask can be moved to an ice bath to maximize crystal precipitation.

  • If crystals do not form, it may be due to supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" from a previous batch.

Step 4: Isolation of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Wet the filter paper with a small amount of the cold crystallization solvent and apply vacuum to ensure a good seal.

  • Pour the cold crystal slurry into the funnel. The vacuum will pull the solvent (mother liquor) through, leaving the crystals on the filter paper.

Step 5: Washing the Crystals

  • Trustworthiness: This step is crucial for removing any residual mother liquor, which contains dissolved impurities. The washing solvent must be ice-cold to prevent the purified crystals from re-dissolving.

  • With the vacuum off, add a very small amount of ice-cold solvent to the crystals and gently swirl.

  • Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.

Step 6: Drying the Crystals

  • Leave the crystals in the Büchner funnel with the vacuum on for a period to air-dry them as much as possible.

  • Transfer the crystals to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done in a low-temperature oven (ensure the temperature is well below the compound's melting point) or more effectively in a vacuum desiccator.

Advanced Technique: Single Crystal Growth for X-ray Analysis

For applications requiring high-quality single crystals, such as X-ray crystallography, standard recrystallization may not suffice. Slow evaporation is a reliable method.

  • Prepare a dilute, saturated solution of highly purified m-PDA in a suitable solvent.

  • Filter the solution into a clean vial.

  • Cover the vial with parafilm and poke a few small holes in it with a needle.

  • Allow the solvent to evaporate slowly and undisturbed over several days to weeks. This slow process can yield high-quality single crystals.[9]

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; Solution is supersaturated.Boil off some solvent to re-concentrate; Induce crystallization (scratching, seed crystal).
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; The solution is cooling too rapidly.Re-heat the solution and add more solvent; Allow for slower cooling; Try a lower-boiling point solvent.
Low Recovery/Yield Too much solvent was used; Crystals were washed with warm solvent; Premature crystallization during hot filtration.Use the minimum amount of hot solvent; Always wash with ice-cold solvent; Ensure filtration apparatus is pre-heated.
Colored Crystals Presence of colored, soluble impurities.Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the target compound.[10]

Conclusion

The crystallization of this compound, when performed with a systematic approach, is a highly effective method for achieving excellent purity. By carefully selecting a solvent system and controlling the rate of cooling, researchers can optimize both the yield and the quality of the final crystalline product. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals and scientists to successfully purify m-PDA and adapt these techniques for other solid organic compounds.

References

Application Notes & Protocols: m-Phenylenediacetic Acid in the Design of Functional Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unique Potential of a Flexible Linker

In the vast field of crystal engineering, the choice of the organic linker is paramount, dictating the ultimate topology, dimensionality, and functionality of a coordination polymer (CP) or metal-organic framework (MOF). While rigid linkers offer predictability, flexible ligands introduce a level of structural nuance and adaptability that can be harnessed for sophisticated applications. m-Phenylenediacetic acid (m-H₂pda), with its meta-substituted aromatic core and flexible methylene spacers, represents a fascinating and versatile building block. Its ability to adopt various conformations allows it to satisfy the diverse coordination geometries of different metal ions, leading to a rich structural chemistry.[1][2] This guide provides an in-depth exploration of m-pda in the synthesis of coordination polymers, detailing its applications in luminescence, sensing, and catalysis, complete with field-proven protocols for the modern researcher.

Chapter 1: Synthesis and Structural Diversity

The construction of CPs from this compound is a self-assembly process governed by a delicate interplay of factors including the metal ion, solvent system, temperature, and the presence of ancillary ligands.[2][3] The non-linear geometry of the m-pda ligand, combined with the rotational freedom of its carboxylate arms, prevents simple, predictable network formation and instead gives rise to complex and often interpenetrated structures ranging from 1D chains to 3D frameworks.[4][5]

The Causality of Synthesis Method

Hydrothermal and solvothermal methods are the predominant techniques for synthesizing m-pda based CPs. The choice is deliberate:

  • Increased Reactivity: High temperatures and pressures increase the solubility of reactants and the reactivity of the metal-ligand system, facilitating the formation of highly crystalline, thermodynamically stable products.

  • Solvent as a Template: The solvent is not merely a medium but can act as a template or even be incorporated into the final structure as a coordinated or guest molecule, profoundly influencing the framework's topology.[2][3] N,N-Dimethylformamide (DMF), for instance, is frequently used and can coordinate to lanthanide centers.[2]

The logical workflow for a typical synthesis is illustrated below.

G cluster_prep Reactant Preparation cluster_reaction Hydrothermal/Solvothermal Reaction cluster_workup Product Isolation & Purification prep1 Dissolve m-H₂pda Ligand in Solvent (e.g., DMF/H₂O) mix Combine Solutions in Teflon-lined Autoclave prep1->mix prep2 Dissolve Metal Salt (e.g., Zn(NO₃)₂·6H₂O) in Solvent prep2->mix seal Seal Autoclave mix->seal heat Heat at 120-180 °C for 24-72 hours seal->heat cool Slow Cooling to Room Temperature heat->cool filter Filter Crystals cool->filter wash Wash with Mother Liquor and/or appropriate solvent filter->wash dry Dry in Air or under Vacuum wash->dry characterize characterize dry->characterize Characterization

Caption: General workflow for hydrothermal/solvothermal synthesis of CPs.

Protocol 1: Hydrothermal Synthesis of a Zn(II)-m-pda Coordination Polymer

This protocol describes a typical procedure for synthesizing a zinc-based CP, a common transition metal used for its versatile coordination chemistry and luminescent properties.

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (m-H₂pda)

  • 1,4-bis(imidazolylmethyl)benzene (bix) (or other N-donor co-ligand)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • Reactant Preparation: In a glass vial, dissolve this compound (0.1 mmol, 19.4 mg) and the N-donor co-ligand (e.g., bix, 0.1 mmol, 24.0 mg) in 8 mL of a 1:1 (v/v) DMF/water solvent mixture.

  • Metal Salt Addition: To this solution, add Zinc(II) nitrate hexahydrate (0.1 mmol, 29.7 mg). Stir for 15 minutes until a homogeneous suspension or solution is formed.

  • pH Adjustment (Optional but Recommended): The final structure can be sensitive to pH. If necessary, adjust the pH to ~5-6 using a dilute NaOH or HNO₃ solution. This step is a critical variable that often requires optimization.

  • Reaction: Transfer the mixture to a 20 mL Teflon-lined autoclave. Seal the vessel securely.

  • Heating: Place the autoclave in a programmable oven and heat to 140 °C for 72 hours. The ramp rate is typically not critical, but a slow cooling rate is essential for crystal quality.

  • Cooling: After the reaction period, allow the autoclave to cool slowly to room temperature over 24 hours (e.g., at a rate of 5 °C/hour). Rapid cooling can lead to the formation of microcrystalline powder instead of single crystals.

  • Isolation: Open the autoclave carefully and collect the resulting crystals by filtration.

  • Washing: Wash the crystals sequentially with the mother liquor (to remove unreacted precursors) and then with ethanol or acetone (to remove residual DMF and water).

  • Drying: Dry the final product in air at room temperature.

Rationale for Choices:

  • Co-ligand: A rigid N-donor co-ligand like 'bix' is used to bridge metal centers that are already linked by the flexible m-pda, increasing the dimensionality and stability of the resulting framework.[4]

  • Solvent Mixture: The DMF/water ratio is a critical parameter. DMF helps to solubilize the organic linkers, while water is essential for dissolving the metal salt and can participate in hydrolysis and coordination.[2]

  • Slow Cooling: This is a cornerstone of crystal growth. Slow cooling allows the self-assembly process to occur in a controlled manner, minimizing nucleation events and promoting the growth of larger, higher-quality single crystals suitable for X-ray diffraction analysis.

Characterization: Validating the Structure

A multi-technique approach is essential to confirm the synthesis of the desired coordination polymer.

TechniquePurpose & Insights Provided
Single-Crystal X-ray Diffraction (SC-XRD) Provides the definitive 3D atomic arrangement, including bond lengths, bond angles, coordination environment of the metal, and network topology. This is the gold standard for structural elucidation.[2][6]
Powder X-ray Diffraction (PXRD) Confirms the phase purity of the bulk crystalline sample by comparing the experimental pattern to the one simulated from SC-XRD data. It is a crucial step to ensure the characterized single crystal is representative of the entire batch.[6][7]
Infrared (IR) Spectroscopy Confirms the coordination of the carboxylate groups to the metal center. The key diagnostic feature is the shift in the C=O stretching frequency of the carboxylic acid upon deprotonation and coordination.[2]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the framework and quantifies the presence of coordinated or guest solvent molecules. The analysis reveals the temperature at which the framework begins to decompose.

Chapter 2: Applications in Luminescence and Chemical Sensing

Coordination polymers constructed from d¹⁰ metal ions like Zn(II) or Cd(II) and aromatic ligands such as m-pda are often highly luminescent.[8] This intrinsic property arises from ligand-centered electronic transitions and can be exquisitely sensitive to the local chemical environment, making these materials excellent candidates for chemical sensors.[9]

The sensing mechanism typically relies on luminescence quenching. When an analyte molecule interacts with the CP framework, it can disrupt the energy transfer process that leads to light emission, resulting in a decrease in fluorescence intensity.

G cluster_process Sensing Mechanism CP Luminescent CP (Fluorophore) Emission Fluorescence (Light Emission) CP->Emission 2a. Radiative Decay (No Analyte) Quenching Quenching (No Emission) CP->Quenching 2b. Non-Radiative Decay (Analyte Present) Analyte Analyte (Quencher) Excitation Light Excitation (e.g., 375 nm) Excitation->CP 1. Absorption

Caption: Logical pathway for analyte sensing via luminescence quenching.

Protocol 2: Luminescence Sensing of Tetracycline in Water

This protocol is adapted from studies on Cd(II)-pda coordination polymers and details a procedure for testing the material's ability to detect the antibiotic tetracycline (TEC) in an aqueous solution.[8][9]

Materials:

  • Synthesized and finely ground m-pda based CP (e.g., from Protocol 1)

  • Tetracycline hydrochloride (TEC)

  • Deionized water

  • Fluorometer and quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of tetracycline in deionized water.

  • CP Suspension Preparation: Disperse 5 mg of the finely ground CP into 50 mL of deionized water. Sonicate the mixture for 30 minutes to ensure a stable and homogeneous suspension. This step is critical for reproducibility.

  • Luminescence Measurement Setup:

    • Place 3 mL of the CP suspension into a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the suspension. The excitation wavelength should be set based on the absorption maximum of the CP, which must be determined beforehand (a typical value for Zn-pda systems might be ~280-320 nm).

  • Titration Experiment:

    • Sequentially add small aliquots (e.g., 10-50 µL) of the tetracycline stock solution to the cuvette containing the CP suspension.

    • After each addition, mix thoroughly and allow the system to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the tetracycline concentration.

    • Analyze the quenching efficiency using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] , where I₀ is the initial intensity, I is the intensity at analyte concentration [Q], and Ksv is the Stern-Volmer quenching constant. A linear plot confirms a consistent quenching mechanism.

Performance Metrics for Sensing:

ParameterDescriptionExample Value
Quenching Constant (Ksv) Indicates the efficiency of quenching. A higher Ksv means a more sensitive sensor.10⁴ - 10⁵ M⁻¹
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. Calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.~1-10 µM
Selectivity The ability to detect the target analyte in the presence of other potentially interfering species. Tested by performing the experiment with other common ions or molecules.High selectivity against common ions (Na⁺, K⁺, Cl⁻)

Chapter 3: Applications in Heterogeneous Catalysis

Coordination polymers can serve as robust heterogeneous catalysts. Their high surface area and exposed metal centers, which can act as Lewis acid sites, make them suitable for catalyzing various organic transformations.[10][11] An advantage over homogeneous catalysts is their ease of separation from the reaction mixture and potential for recyclability.

Protocol 3: Catalytic Knoevenagel Condensation

This protocol describes the use of an m-pda based CP as a catalyst for the Knoevenagel condensation of benzaldehyde with malononitrile, a classic carbon-carbon bond-forming reaction.[10]

Materials:

  • Activated m-pda based CP catalyst (ground and dried)

  • Benzaldehyde

  • Malononitrile

  • Methanol (or other suitable solvent)

  • Reaction vial with magnetic stir bar

  • Gas chromatograph (GC) or NMR spectrometer for analysis

Procedure:

  • Catalyst Activation: Before the reaction, activate the catalyst by heating it under vacuum at a temperature below its decomposition point (e.g., 100-120 °C) for several hours. This removes guest solvent molecules and frees up active metal sites.

  • Reaction Setup: To a reaction vial, add the activated CP catalyst (e.g., 2 mol% relative to benzaldehyde), benzaldehyde (0.5 mmol), malononitrile (0.6 mmol, a slight excess), and 1 mL of methanol.

  • Reaction Execution: Seal the vial and stir the suspension at room temperature (or a slightly elevated temperature, e.g., 50 °C) for a specified time (e.g., 2-12 hours). Monitor the reaction progress by taking small aliquots and analyzing them via TLC or GC.

  • Catalyst Recovery: Upon completion, separate the catalyst from the reaction mixture by centrifugation.

  • Product Analysis: Wash the recovered catalyst with methanol. Combine the supernatant and washings. Evaporate the solvent under reduced pressure. Analyze the crude product by ¹H NMR or GC to determine the conversion of benzaldehyde and the yield of 2-benzylidenemalononitrile.

  • Recyclability Test: To test for reusability, dry the recovered catalyst under vacuum and use it in a subsequent reaction cycle under the same conditions.

Rationale for Choices:

  • Lewis Acid Catalysis: The metal centers (e.g., Zn²⁺, Cu²⁺) in the CP framework act as Lewis acids, coordinating to the carbonyl oxygen of benzaldehyde and activating it for nucleophilic attack by the deprotonated malononitrile.

  • Heterogeneous System: Using a solid catalyst allows for simple recovery and reuse, which is a key principle of green chemistry. The stability of the CP framework under the reaction conditions is critical for maintaining catalytic activity over multiple cycles.

Chapter 4: Outlook in Drug Delivery

While less explored specifically for m-pda CPs, the principles of using coordination polymers for drug delivery are well-established.[12][13] These systems typically rely on the gradual degradation of the framework in a physiological environment (e.g., in phosphate-buffered saline, PBS) to release a coordinated drug molecule.[14] The tunability of metal-ligand bond strength offers a pathway to control release kinetics.[14] Given the biocompatibility of many common components (e.g., zinc, carboxylates), m-pda based CPs represent a promising, though nascent, area for developing novel therapeutic delivery vehicles. Future work could involve synthesizing CPs where m-pda acts as a structural linker and an active pharmaceutical ingredient (API) with a suitable coordination site is incorporated as a co-ligand.

References

Application Note: Incorporating m-Phenylenediacetic Acid in Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to a Versatile Scaffold

Abstract

In the landscape of modern drug discovery, the identification of novel molecular scaffolds is a critical step toward developing new therapeutics. m-Phenylenediacetic acid (m-PDA) presents itself as a uniquely versatile building block, offering a combination of structural rigidity and conformational flexibility. This guide provides a detailed exploration of m-PDA's potential, outlining its application as both a central scaffold for library synthesis and as a precisely-angled linker for constructing complex bi-functional molecules. We present detailed protocols, theoretical justifications for experimental design, and frameworks for subsequent biological evaluation and structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of this compound

This compound is an organic compound featuring a benzene ring substituted with two acetic acid groups at the meta (1,3) positions. This arrangement confers a distinct set of physicochemical properties that are highly advantageous for medicinal chemistry applications.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₀O₄ [1]
Molecular Weight 194.18 g/mol [1]
IUPAC Name 2-[3-(carboxymethyl)phenyl]acetic acid [1]
CAS Number 19806-17-8 [1]
Melting Point 175-177 °C

| Appearance | Powder | |

The core value of m-PDA lies in its hybrid nature. The phenyl ring provides a rigid, planar core that serves as a reliable anchor for orienting attached chemical moieties in a defined three-dimensional space. In contrast, the two acetic acid "arms" offer flexible vectors for chemical modification and conjugation. This combination allows for the systematic exploration of chemical space, a foundational principle in identifying novel, biologically active compounds.[2] Its identity as a bioactive chemical in its own right further suggests its potential as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.[2][3][4]

Application I: m-PDA as a Central Scaffold for Library Synthesis

The most direct application of m-PDA is as a central scaffold for creating diverse chemical libraries. By functionalizing the two carboxylic acid groups with a wide array of chemical building blocks, researchers can generate thousands of unique compounds for high-throughput screening. The 120-degree angle imposed by the meta-substitution pattern ensures that the appended functionalities are held in a specific spatial relationship, which can be critical for binding to a protein's active site.

Logical Workflow: Scaffold-Based Library Synthesis

The following diagram illustrates the core concept of using m-PDA to build a diverse library of drug-like molecules.

cluster_0 Phase 1: Differentiated Synthesis cluster_1 Phase 2: Screening & Analysis mPDA This compound MonoProtected Mono-Protected m-PDA mPDA->MonoProtected Selective Protection AmideCoupling1 Amide Coupling (Amine Set A) MonoProtected->AmideCoupling1 Deprotection Deprotection AmideCoupling1->Deprotection AmideCoupling2 Amide Coupling (Amine Set B) Deprotection->AmideCoupling2 Library Diverse Compound Library AmideCoupling2->Library Purification HTS High-Throughput Screening Library->HTS SAR Structure-Activity Relationship (SAR) Analysis HTS->SAR

Caption: Workflow for m-PDA scaffold-based library synthesis and screening.

Protocol 1: Solid-Phase Synthesis of a Differentiated m-PDA Amide Library

This protocol describes a solid-phase approach, which simplifies purification by allowing reagents and byproducts to be washed away from the resin-bound product.

A. Materials & Reagents

  • This compound

  • Wang Resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Piperidine solution (20% in DMF)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Diverse primary and secondary amines (Building Block Library A and B)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), Dimethylformamide (DMF)

B. Step-by-Step Methodology

  • Resin Loading (Mono-esterification):

    • Swell Wang resin in DMF for 1 hour.

    • In a separate flask, dissolve m-PDA (2 eq) and DMAP (0.1 eq) in a minimal amount of DMF.

    • Add DIC (1 eq) to the m-PDA solution and stir for 20 minutes to pre-activate one carboxylic acid group.

    • Add the activated m-PDA solution to the swollen resin and shake at room temperature for 16 hours. Causality: This step immobilizes m-PDA onto the solid support via an ester linkage to one of its carboxyl groups, leaving the other free for derivatization.

    • Wash the resin thoroughly with DMF, DCM, and Methanol, then dry under vacuum.

  • First Amide Coupling (Diversity Element A):

    • Swell the m-PDA-loaded resin in DMF.

    • In separate wells of a multi-well synthesis block, add a solution of a unique amine from Library A (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF to each aliquot of resin.

    • Shake the reaction block for 4 hours at room temperature. Causality: HATU is a highly efficient coupling reagent that converts the free carboxylic acid into an active ester in situ, facilitating rapid amide bond formation with the added amine.

    • Wash the resin thoroughly to remove excess reagents.

  • Ester Cleavage (Deprotection):

    • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes. Repeat once. Causality: The Wang resin linker is base-labile. Piperidine cleaves the ester bond, releasing the compound from the resin but now with a free carboxylic acid (the one originally attached to the resin).

    • Wash the resin thoroughly. The cleaved product is now in solution. At this stage, the protocol can be transitioned to solution-phase, or the product can be re-attached to a different resin for subsequent steps. For simplicity, we proceed in solution.

    • Evaporate the solvent to obtain the mono-amide intermediate.

  • Second Amide Coupling (Diversity Element B):

    • Dissolve the mono-amide intermediate in DMF.

    • Add an amine from Library B (1.2 eq), HATU (1.2 eq), and DIPEA (3 eq).

    • Stir at room temperature for 4 hours.

  • Purification and Analysis:

    • Purify the final product using reverse-phase HPLC.

    • Confirm the structure and purity using LC-MS and ¹H NMR.

Table 2: Example Library Compounds and Characterization

Compound ID Amine A (R₁) Amine B (R₂) Formula Calc. MW Purity (HPLC)
PDA-001 Morpholine Benzylamine C₂₃H₂₈N₂O₄ 412.49 >95%
PDA-002 Piperidine Cyclohexylamine C₂₃H₃₄N₂O₂ 386.53 >95%

| PDA-003 | Aniline | 4-Fluoroaniline | C₂₂H₁₉FN₂O₂ | 378.40 | >95% |

Application II: m-PDA as a Spatially Defined Linker

Linker chemistry is a cornerstone of advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6] The linker's role is not merely to connect two parts of a molecule but to hold them at an optimal distance and orientation to achieve the desired biological effect. The defined 120° vector angle of m-PDA makes it an excellent candidate for a semi-rigid linker.

Logical Workflow: PROTAC Synthesis Using an m-PDA Linker

This diagram shows how m-PDA can bridge a target-binding warhead and an E3 ligase-binding ligand to form a functional PROTAC.

TargetBinder Target Protein Binder (e.g., Kinase Inhibitor) mPDA m-PDA Linker TargetBinder->mPDA Amide Coupling 1 E3Binder E3 Ligase Binder (e.g., Thalidomide analog) E3Binder->mPDA Amide Coupling 2 PROTAC Functional PROTAC Molecule mPDA->PROTAC Forms Ternary Complex Inducer

Caption: Conceptual design of a PROTAC using an m-PDA linker.

Protocol 2: Synthesis of a PROTAC with an m-PDA Linker

This protocol details the sequential conjugation of two distinct molecular entities to the m-PDA core.

A. Materials & Reagents

  • Target-binding molecule with a free amine (Warhead-NH₂)

  • E3 ligase-binding molecule with a free amine (E3-NH₂)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • DIC, HATU, DIPEA

  • Boc-anhydride (Boc₂O)

  • TFA, DMF, DCM

B. Step-by-Step Methodology

  • Prepare Mono-Boc-Protected m-PDA:

    • Synthesize the mono-tert-butyl ester of m-PDA using standard literature procedures. This selectively protects one carboxylic acid. Causality: Orthogonal protecting groups (ester vs. carboxylic acid) are essential for sequential, controlled conjugation.

  • First Conjugation (to Warhead):

    • Dissolve the mono-protected m-PDA (1 eq), Warhead-NH₂ (1.1 eq), HATU (1.1 eq), and DIPEA (3 eq) in DMF.

    • Stir at room temperature for 4 hours.

    • Purify the resulting conjugate (Boc-mPDA-Warhead) by flash chromatography.

  • Deprotection:

    • Dissolve the purified conjugate in a 1:1 mixture of DCM and TFA.

    • Stir for 1 hour at room temperature to remove the Boc protecting group, revealing the second carboxylic acid.

    • Evaporate the solvent under reduced pressure.

  • Second Conjugation (to E3 Ligase Binder):

    • Dissolve the deprotected intermediate (HOOC-mPDA-Warhead) (1 eq), E3-NH₂ (1.1 eq), HATU (1.1 eq), and DIPEA (3 eq) in DMF.

    • Stir at room temperature for 6 hours.

  • Final Purification:

    • Purify the final PROTAC molecule using preparative reverse-phase HPLC.

    • Characterize the final product thoroughly by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.

Biological Evaluation and SAR Analysis

Once synthesized, the m-PDA-based compounds must be evaluated for biological activity. This typically begins with high-throughput screening followed by more detailed structure-activity relationship (SAR) studies for the most promising "hits".

Protocol 3: General Protocol for Cell-Based Cytotoxicity Screening (MTS Assay)

This assay measures cell viability and is a common primary screen for potential anticancer agents.[7]

  • Cell Plating: Seed a human cancer cell line (e.g., PC3 for prostate cancer) in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours to allow cells to attach.[7][8]

  • Compound Addition: Prepare serial dilutions of the synthesized m-PDA library compounds in DMSO and then dilute further in cell culture medium. Add the compounds to the wells, ensuring the final DMSO concentration is <0.5%. Include wells with no compound (vehicle control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Assay Development: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Causality: Viable cells contain mitochondrial dehydrogenases that convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Analysis

The goal of SAR is to understand how specific chemical modifications influence biological activity.[9] For the m-PDA library, this involves correlating the IC₅₀ values with the different "R" groups attached to the scaffold.

Table 3: Hypothetical SAR Data for m-PDA Derivatives against PC3 Cancer Cells

Compound ID R₁ (Amine A) R₂ (Amine B) IC₅₀ (µM) Interpretation
PDA-001 Morpholine Benzylamine 15.2 Moderate activity.
PDA-004 Morpholine 4-Chlorobenzylamine 2.5 A halogen at the para position of the benzyl ring significantly improves potency, suggesting a possible hydrophobic/halogen-bonding interaction in the target's binding pocket.
PDA-005 Thiomorpholine 4-Chlorobenzylamine 1.8 Replacing the oxygen in the morpholine ring with sulfur (a bioisostere) further enhances activity, indicating tolerance for larger, more polarizable atoms in this region.

| PDA-006 | Morpholine | (Thiophen-2-yl)methanamine | 22.1 | Replacing the phenyl ring with a thiophene heterocycle reduces activity, indicating a preference for the phenyl group. |

cluster_0 Chemical Modification cluster_1 Biological Outcome Core m-PDA Core Activity Biological Activity (IC50) Core->Activity Influences R1 R1 Group (e.g., Morpholine) R1->Core R1_Mod Modify R1 (e.g., Thiomorpholine) R1->R1_Mod R2 R2 Group (e.g., Benzylamine) R2->Core R2_Mod Modify R2 (e.g., 4-Cl-Benzylamine) R2->R2_Mod Potency Increased Potency (Lower IC50) Activity->Potency Selectivity Target Selectivity Activity->Selectivity PK Pharmacokinetics Activity->PK R1_Mod->Potency Improves R2_Mod->Potency Improves

Caption: Iterative cycle of SAR: modifying R groups on the m-PDA core to improve biological activity.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool for the modern medicinal chemist. Its defined geometry and dual reactive handles make it an ideal starting point for building both diverse screening libraries and precisely engineered molecules like PROTACs. The protocols and workflows outlined in this guide provide a robust framework for incorporating this valuable scaffold into drug discovery programs.

Future work should include the exploration of its isomers, p-phenylenediacetic acid[10][11] and o-phenylenediacetic acid, to systematically vary the angle and distance between functional groups. Furthermore, more complex derivatization of the phenyl ring itself could unlock new regions of biologically relevant chemical space, paving the way for the discovery of next-generation therapeutics.

References

Introduction: The Strategic Importance of m-Phenylenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of m-Phenylenediacetic acid in the synthesis of advanced materials and fine chemicals.

This compound (m-PDA), with the chemical formula C₁₀H₁₀O₄, is an aromatic dicarboxylic acid characterized by two acetic acid groups attached to a benzene ring at positions 1 and 3.[1][2] This specific meta-substitution pattern is not merely a structural detail; it is a critical design element that imparts unique properties to the resulting macromolecules and supramolecular structures. Unlike its para-isomer, which tends to produce rigid, linear, and often insoluble polymers, the 120-degree angle of the meta-linkage in m-PDA introduces a "kink" in the polymer backbone. This disruption of linearity is fundamental to enhancing the solubility and lowering the transition temperatures of high-performance polymers, thereby improving their processability without significantly compromising thermal stability.[3]

This guide provides a detailed exploration of m-PDA as a versatile building block in the synthesis of fine chemicals, with a primary focus on high-performance polymers like polyesters and polyamides, and its emerging role in the construction of Metal-Organic Frameworks (MOFs).

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name 2-[3-(carboxymethyl)phenyl]acetic acid [1]
CAS Number 19806-17-8 [1]
Molecular Formula C₁₀H₁₀O₄ [1][2]
Molecular Weight 194.18 g/mol [1]
Appearance White to off-white crystalline powder N/A

| Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2) |[1] |

Application I: Synthesis of High-Performance Polyesters

The synthesis of polyesters via the polycondensation of a diacid and a diol is a cornerstone of polymer chemistry.[4][5] The use of this compound in this context allows for the creation of aromatic polyesters with enhanced flexibility and solubility, making them suitable for applications in specialty coatings, resins, and advanced composites.[3] The meta-linkage disrupts the chain packing that is common in polyesters derived from linear monomers like terephthalic acid (the para-isomer), leading to polymers with lower crystallinity and improved tractability.

Causality of Experimental Design

The direct esterification of a diacid and a diol is an equilibrium-limited reaction. To drive the reaction toward the formation of a high molecular weight polymer, the removal of the condensation byproduct, typically water, is essential.[4][6] This is achieved through a two-stage process:

  • Esterification Stage: The initial reaction is performed at a moderately high temperature (180-200°C) under an inert atmosphere (e.g., Nitrogen) to form low molecular weight oligomers. An excess of the diol component is often used to compensate for its potential loss due to volatility at high temperatures.[4]

  • Polycondensation Stage: The temperature is increased further (210-250°C), and a vacuum is applied. This reduces the pressure, facilitating the efficient removal of water and driving the equilibrium towards the high molecular weight polyester. A catalyst, such as an antimony or titanium compound, is often employed to accelerate the reaction rate in this stage.[7]

polyester_synthesis_workflow cluster_setup Reaction Setup cluster_process Polymerization Process cluster_output Product Reactants m-PDA + Diol (e.g., 1,4-Butanediol) Esterification Stage 1: Esterification 180-200°C, N2 Atmosphere (Forms Oligomers) Reactants->Esterification Mix & Heat Catalyst Catalyst (optional) e.g., Ti(OBu)4 Catalyst->Esterification Polycondensation Stage 2: Polycondensation >220°C, Vacuum (Removes H2O, Builds MW) Esterification->Polycondensation Increase Temp, Apply Vacuum Polyester High MW Polyester Polycondensation->Polyester Cool & Isolate

Caption: Workflow for two-stage melt polycondensation of m-PDA.

Protocol 1: Synthesis of Poly(butylene m-phenylenediacetate)

This protocol describes the synthesis of a polyester from this compound and 1,4-butanediol via melt polycondensation.

Materials:

  • This compound (m-PDA)

  • 1,4-Butanediol (BDO)

  • Titanium(IV) butoxide (Ti(OBu)₄) or Antimony(III) oxide (catalyst)

  • Nitrogen gas supply

  • Vacuum pump

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser leading to a collection flask.

  • Heating mantle with temperature control.

  • Vacuum adapter.

Procedure:

  • Charging the Reactor: Charge the reaction flask with this compound (1.0 mol equivalent) and 1,4-butanediol (1.2 mol equivalent). The slight excess of diol is to account for losses during heating.[4]

  • Inerting: Assemble the apparatus and purge the system with dry nitrogen gas for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the first stage.

  • Esterification: Begin stirring and heat the mixture to 190°C. Water will begin to distill off as the esterification reaction proceeds. Continue this stage for 2-3 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

  • Catalyst Addition & Polycondensation: Cool the reaction mixture slightly (to ~170°C). Add the catalyst (e.g., 200-300 ppm of Ti(OBu)₄).

  • Gradually increase the temperature to 230-240°C while slowly applying a vacuum (reducing the pressure to <1 mmHg).[4]

  • A marked increase in the viscosity of the melt will be observed as the molecular weight of the polymer increases. Continue the reaction under high vacuum for an additional 2-4 hours. The end of the reaction is often determined by monitoring the torque on the mechanical stirrer.

  • Product Isolation: Discontinue heating and break the vacuum by introducing nitrogen gas. While still hot and molten, extrude the polymer from the flask.

  • Allow the polymer to cool to room temperature. The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it into a non-solvent (e.g., methanol).

Application II: Synthesis of High-Performance Polyamides (Aramids)

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[8] When this compound is used as the diacid monomer in conjunction with an aromatic diamine (such as its namesake, m-phenylenediamine), it produces a meta-aramid. These polymers, unlike their rigid para-aramid counterparts (e.g., Kevlar®), possess greater flexibility and solubility, making them ideal for processing into fibers for protective apparel and high-temperature insulation materials.[3][9]

Causality of Experimental Design

The synthesis of polyamides can be achieved through several methods, with low-temperature solution polycondensation being a common and effective technique.[10] This method involves reacting a diacid chloride with a diamine.

  • Monomer Reactivity: The diacid chloride is significantly more reactive than the corresponding dicarboxylic acid, allowing the polymerization to proceed rapidly at low temperatures. This avoids side reactions and degradation that can occur at the high temperatures required for melt polycondensation.

  • Solvent System: An anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), is used to dissolve both the diamine monomer and the resulting polymer. An acid scavenger (e.g., calcium hydroxide or pyridine) is often added to neutralize the HCl byproduct, which would otherwise protonate the amine monomer and halt the reaction.[10]

polyamide_synthesis_workflow cluster_reactants Reactants & Reagents cluster_process Polymerization cluster_output Workup & Isolation DiacidChloride m-Phenylenediacetyl Chloride Addition Slowly Add Diacid Chloride at Low Temp (0-5°C) DiacidChloride->Addition Diamine Diamine (e.g., m-Phenylenediamine) Dissolve Dissolve Diamine in Solvent Diamine->Dissolve Solvent Anhydrous Polar Solvent (e.g., DMAc) Solvent->Dissolve Scavenger Acid Scavenger (e.g., Ca(OH)2) Neutralize Add Acid Scavenger Scavenger->Neutralize Dissolve->Addition React Stir at Room Temp (2-4 hours) Addition->React React->Neutralize Precipitate Precipitate Polymer in Non-Solvent (e.g., Water) Neutralize->Precipitate Purify Wash & Dry Precipitate->Purify Polyamide Pure Polyamide Purify->Polyamide

Caption: Workflow for low-temperature solution polycondensation.

Protocol 2: Synthesis of a Meta-Aramid Polyamide

This protocol outlines the synthesis of a polyamide from m-phenylenediamine and m-phenylenediacetyl chloride (which is first synthesized from m-PDA).

Part A: Synthesis of m-Phenylenediacetyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, place this compound (1.0 mol).

  • Add thionyl chloride (SOCl₂) (2.5 mol, excess) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Gently heat the mixture to 60-70°C and reflux for 2-3 hours. The reaction will evolve SO₂ and HCl gas, which should be directed to a scrubber.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude m-phenylenediacetyl chloride can be purified by vacuum distillation.

Part B: Low-Temperature Solution Polycondensation

  • Setup: In a dry, nitrogen-purged reaction vessel equipped with a mechanical stirrer, dissolve m-phenylenediamine (1.0 mol) in anhydrous N,N-dimethylacetamide (DMAc). Cool the solution to 0-5°C using an ice bath.

  • Monomer Addition: Slowly add a solution of m-phenylenediacetyl chloride (1.0 mol, from Part A) in a small amount of anhydrous DMAc to the stirred diamine solution. The addition should be done dropwise to control the exothermic reaction and maintain the low temperature.[10]

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The solution will become highly viscous as the polymer forms.

  • Neutralization: Add powdered calcium hydroxide (2.0 mol) to the polymer solution to neutralize the HCl byproduct and stir for another 30 minutes.[10]

  • Isolation: Pour the viscous polymer solution into a large volume of vigorously stirred water or methanol. This will cause the polyamide to precipitate.

  • Purification: Collect the fibrous polymer by filtration, wash it thoroughly with water to remove salts and residual solvent, and then with methanol.

  • Dry the final polyamide product in a vacuum oven at 80-100°C.

Application III: Building Block for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[11] Their high surface areas and tunable pore structures make them promising for applications in gas storage, separation, and catalysis.[11][12] Dicarboxylic acids are common organic linkers, and this compound offers a unique geometric profile. The flexible CH₂-COOH groups and the 120° angle between them can lead to the formation of complex, three-dimensional frameworks with specific pore environments, distinct from those created by more rigid linkers like terephthalic acid.[13]

Protocol 3: Representative Solvothermal Synthesis of a MOF

This protocol provides a general methodology for synthesizing a MOF using m-PDA as the organic linker and a metal salt (e.g., Zinc Nitrate). Solvothermal synthesis is a common method where the crystallization occurs in a sealed vessel at elevated temperature and pressure.

Materials:

  • This compound (m-PDA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave or a sealed glass vial

  • Oven capable of maintaining a stable temperature

  • Centrifuge

Procedure:

  • Solution Preparation: In a glass vial, dissolve this compound (e.g., 0.5 mmol) in DMF (e.g., 10 mL). In a separate vial, dissolve Zinc nitrate hexahydrate (e.g., 0.5 mmol) in DMF (e.g., 10 mL).

  • Mixing: Combine the two solutions in the Teflon-lined autoclave or a larger glass vial. Ensure the mixture is homogeneous.

  • Sealing and Heating: Seal the vessel tightly. Place it in a programmable oven and heat it to a specific temperature (typically 80-120°C) for a period of 24-72 hours. The slow crystallization process during this time forms the MOF structure.

  • Cooling and Isolation: After the reaction period, allow the vessel to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vessel.

  • Washing: Carefully decant the mother liquor. Add fresh DMF to the vessel, sonicate briefly to wash the crystals, and then collect the product by centrifugation. Repeat this washing step 2-3 times to remove unreacted starting materials trapped within the pores.

  • Solvent Exchange: To "activate" the MOF by removing the high-boiling DMF from the pores, immerse the collected crystals in a low-boiling solvent like ethanol for 24 hours, replacing the ethanol several times.

  • Drying: After the final wash, dry the crystals under a high vacuum, often with gentle heating, to completely remove the solvent and open up the porous framework. The material is now ready for characterization (e.g., by PXRD, gas adsorption).

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges in the Purification of m-Phenylenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of m-Phenylenediacetic acid (m-PDA). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high-purity m-PDA. Drawing from established laboratory practices and scientific principles, this document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.

Introduction to Purification Challenges

This compound is a valuable building block in organic synthesis. Its purification, however, can be fraught with challenges, primarily stemming from its synthesis, which often involves the hydrolysis of m-phenylenediacetonitrile.[1][2] The inherent properties of dicarboxylic acids and the potential for side-reactions during synthesis can lead to a range of purification hurdles, from persistent impurities to difficulties in crystallization. This guide will equip you with the knowledge to diagnose and resolve these issues effectively.

Core Purification Workflow

A general workflow for the purification of this compound is outlined below. Each stage presents its own set of potential challenges, which are addressed in the subsequent troubleshooting section.

PurificationWorkflow cluster_0 Crude Product Handling cluster_1 Impurity Removal cluster_2 Crystallization & Isolation cluster_3 Purity Analysis crude Crude m-PDA dissolution Dissolution in Hot Solvent crude->dissolution Initial Dissolution decolorization Decolorization (Activated Carbon) dissolution->decolorization If Colored hot_filtration Hot Filtration dissolution->hot_filtration If Insoluble Impurities decolorization->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization filtration Vacuum Filtration crystallization->filtration washing Cold Solvent Wash filtration->washing drying Drying washing->drying analysis Purity & Identity Check (HPLC, NMR, MP) drying->analysis pure_product Pure m-PDA analysis->pure_product

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.

Problem 1: The crude product is significantly colored (yellow to brown).

Potential Causes:

  • High-Molecular Weight Byproducts: The synthesis of m-PDA, particularly through nitrile hydrolysis, can generate polymeric or condensed byproducts that are highly colored.[3]

  • Residual Starting Materials or Reagents: Certain reagents used in the synthesis may be colored or degrade to form colored impurities.

Solutions:

  • Activated Carbon Treatment: The most effective method for removing colored impurities is treatment with activated carbon.[4][5][6]

    • Protocol: After dissolving the crude m-PDA in a suitable hot solvent, add a small amount of activated carbon (typically 1-5% by weight of the solute). Boil the solution for a few minutes to allow for adsorption of the colored impurities.[7][8] Perform a hot gravity filtration to remove the carbon before allowing the solution to cool.

    • Caution: Using an excessive amount of activated carbon can lead to a decrease in the yield of the desired product due to its adsorption onto the carbon surface.[9]

Problem 2: The product does not crystallize upon cooling.

Potential Causes:

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the solute is higher than its normal saturation point at that temperature.

  • Excess Solvent: Too much solvent was used to dissolve the crude product, preventing the solution from reaching saturation upon cooling.[10]

  • Presence of Impurities: Certain impurities can inhibit crystal nucleation and growth.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]

    • Seeding: If you have a small crystal of pure m-PDA, add it to the cooled solution. This "seed" crystal will act as a template for further crystallization.

  • Reduce Solvent Volume: If an excess of solvent is suspected, gently heat the solution to evaporate some of the solvent.[10] Once the volume is reduced, allow the solution to cool again.

  • Cool to a Lower Temperature: If cooling to room temperature is insufficient, try cooling the flask in an ice bath or a refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[9]

  • Add an Anti-Solvent: If using a single solvent system, the careful addition of a miscible "anti-solvent" (a solvent in which m-PDA is insoluble) can induce precipitation.[10] This should be done dropwise to a cooled solution with stirring.

Problem 3: The product "oils out" instead of forming crystals.

Potential Causes:

  • High Concentration of Impurities: The presence of significant impurities can depress the melting point of the mixture, causing the product to separate as a liquid (oil) rather than a solid.

  • Solution is Too Concentrated: If the solution is highly concentrated, the solute may come out of solution at a temperature above its melting point.

  • Inappropriate Solvent: The chosen solvent may not be ideal for the crystallization of m-PDA.

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration and then allow it to cool slowly.[9]

  • Change the Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary. Experiment with different solvents to find one that provides a good solubility differential between hot and cold conditions.

  • Pre-Purification: If the crude product is very impure, consider a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities before attempting recrystallization.

Problem 4: The purified product has a low melting point and/or shows impurities by HPLC/NMR.

Potential Causes:

  • Incomplete Hydrolysis: The presence of the intermediate, m-phenylenediacetamide, or unreacted m-phenylenediacetonitrile. The hydrolysis of nitriles proceeds through an amide intermediate, and if the reaction is not driven to completion, this can remain as an impurity.[1][2][11]

  • Co-precipitation of Isomers: If the starting m-phenylenediacetonitrile contained ortho- or para- isomers, the corresponding diacetic acid isomers may have co-crystallized with the desired meta- product. Separation of isomers can be challenging due to their similar physical properties.[12][13]

  • Occluded Solvent: Solvent molecules can become trapped within the crystal lattice during crystallization, leading to an inaccurate melting point and the presence of solvent peaks in an NMR spectrum.

Solutions:

  • Optimize Hydrolysis Conditions: Ensure the hydrolysis reaction (whether acidic or basic) is carried out for a sufficient duration and at an appropriate temperature to drive the reaction to completion.[2]

  • Recrystallization with a Different Solvent: A different solvent system may have a better selectivity for the desired isomer, allowing for the separation of isomeric impurities. Fractional crystallization, which involves multiple recrystallization steps, may be necessary for closely related isomers.

  • Thorough Drying: Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent. Gentle heating during drying can also help, but care must be taken not to melt the product.

  • Chromatographic Purification: For very persistent impurities or for the separation of isomers, column chromatography may be required. A reverse-phase HPLC method can be used for analysis and scaled up for preparative separation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For a dicarboxylic acid like m-PDA, polar solvents are generally a good starting point. Based on the properties of similar compounds and general recrystallization principles, the following solvents and solvent systems are recommended for screening:[7][14][15][16][17]

Solvent/SystemRationale & Considerations
Water m-PDA has some solubility in hot water and is less soluble in cold water. This can be an effective and green solvent, though drying can be slow.
Ethanol/Water A mixed solvent system that can be fine-tuned. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes turbid. Add a few more drops of hot ethanol to clarify and then allow to cool.[18][19]
Acetic Acid/Water Similar to the ethanol/water system, this can be effective for dicarboxylic acids.
Acetone/Hexane Another mixed solvent system where acetone is the "good" solvent and hexane is the "anti-solvent".

Q2: How can I be sure that the hydrolysis of m-phenylenediacetonitrile is complete?

A2: The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or HPLC. The disappearance of the starting nitrile and the intermediate amide, and the appearance of the diacid product, will indicate the completion of the reaction. An IR spectrum of the crude product can also be informative; the disappearance of the nitrile peak (around 2250 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (around 3000 cm⁻¹) and a carbonyl C=O stretch (around 1700 cm⁻¹) are indicative of a successful hydrolysis.

Q3: My starting m-phenylenediacetonitrile is likely a mixture of isomers. How can I purify the final this compound?

A3: Separating isomers of phenylenediacetic acid can be challenging. While recrystallization may enrich the desired meta-isomer, complete separation might require more advanced techniques. Fractional crystallization, where the solid is subjected to multiple, sequential recrystallization steps, can sometimes be effective. Alternatively, preparative HPLC is a powerful tool for separating isomers.[12] In some cases, converting the diacids to their diester derivatives can facilitate separation by distillation or chromatography, followed by hydrolysis of the purified ester.

Q4: What is the expected melting point of pure this compound?

A4: The literature reported melting point for this compound is in the range of 175-177 °C. A sharp melting point within this range is a good indicator of high purity.

References

Technical Support Center: Overcoming Solubility Challenges with m-Phenylenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for m-Phenylenediacetic acid (m-PDA). This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the common challenge of its limited solubility in aqueous systems. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental needs.

Section 1: Understanding the Solubility of this compound

This compound is a dicarboxylic acid featuring a central nonpolar benzene ring flanked by two polar acetic acid groups. This bifunctional nature is the primary reason for its poor aqueous solubility. The hydrophobic phenyl ring resists interaction with water, while the carboxylic acid groups are capable of hydrogen bonding but are not sufficient to overcome the molecule's overall low polarity in their protonated (neutral) state.

To effectively solubilize m-PDA, we must address this chemical structure. The two most powerful strategies are:

  • pH Adjustment (Salt Formation): By increasing the pH with a base, the acidic protons of the carboxylic acid groups are removed. This creates a dianionic carboxylate salt, which is an ionic species and therefore dramatically more soluble in a polar solvent like water.[1]

  • Co-Solvency: By introducing a water-miscible organic solvent, we can reduce the overall polarity of the solvent system, making it more favorable for the nonpolar phenyl ring to enter the solution.

The choice between these methods depends entirely on the constraints of your downstream application (e.g., required final pH, solvent tolerance of a cell line, or compatibility with other reagents).

Table 1: Physicochemical Properties of this compound
Property Value
Molecular Formula C₁₀H₁₀O₄[2][3]
Molecular Weight 194.19 g/mol [2]
Appearance Off-white to white solid powder[2][4]
pKa (Predicted) As a dicarboxylic acid, m-PDA has two pKa values. While not empirically reported in the provided sources, they are expected to be similar to related structures like p-Phenylenediacetic acid (predicted pKa ~4.03)[5] and Phenylacetic acid (pKa ~4.3)[6][7]. The first dissociation (pKa1) will be in this range, with the second (pKa2) being slightly higher.
Aqueous Solubility Described as "slightly soluble," a common characteristic for dicarboxylic acids where the nonpolar carbon framework dominates.[5][8]
Organic Solvent Solubility Soluble in Dimethyl Sulfoxide (DMSO) and other polar organic solvents like ethanol and acetone.[2][8]

Section 2: Troubleshooting Workflow for m-PDA Dissolution

This flowchart provides a logical pathway to diagnose and solve solubility issues based on your experimental requirements.

G start Start: m-PDA powder will not dissolve in water q1 Can the final solution pH be basic ( > 8)? start->q1 proc_ph Use pH Adjustment (Protocol 1) q1->proc_ph Yes q2 Is a water-miscible organic co-solvent tolerated? q1->q2 No a1_yes Yes a1_no No end_success Solution Prepared proc_ph->end_success proc_cosolvent Use a Co-solvent System (Protocol 2) q2->proc_cosolvent Yes q3 Is a specific final pH required (e.g., pH 7.4)? q2->q3 No a2_yes Yes a2_no No proc_cosolvent->end_success proc_ph_adjust Dissolve at high pH, then carefully back-titrate with acid (e.g., HCl) to the target pH. Monitor for precipitation. q3->proc_ph_adjust Yes end_fail Advanced methods required (e.g., surfactants, cyclodextrins). Contact Technical Support. q3->end_fail No a3_yes Yes a3_no No proc_ph_adjust->end_success

Caption: Decision flowchart for solubilizing this compound.

Workflow Step-by-Step Explanation
  • Initial Assessment (Start): You have attempted to dissolve m-PDA in water with standard methods (stirring, gentle heating) and have observed cloudiness or solid precipitate.

  • Question 1: pH Flexibility? The first and most critical question is whether your experiment can tolerate a basic pH. Many organic reactions and non-cellular assays are perfectly stable at a higher pH. If so, this is the most straightforward path.

  • Path 1: pH Adjustment (Protocol 1): If a basic pH is acceptable, you will form the highly soluble sodium or potassium salt of m-PDA. This method is fast, effective, and results in a true aqueous solution.

  • Question 2: Co-Solvent Tolerance? If your experiment must be conducted at a neutral or acidic pH, pH adjustment is not a direct option. The next consideration is whether a small amount of a water-miscible organic solvent is permissible. Many biological assays can tolerate low percentages (e.g., <1%) of solvents like DMSO.

  • Path 2: Co-Solvent System (Protocol 2): If a co-solvent is allowed, you can dissolve the m-PDA in a minimal amount of a suitable organic solvent first, then dilute it into your aqueous buffer.

  • Question 3: Specific Final pH Required? This is the most challenging scenario. You cannot use a high pH permanently and cannot use an organic solvent. The only remaining option is to use pH as a tool for dissolution before adjusting it back to your target.

  • Path 3: Dissolve and Back-Titrate: This involves dissolving the m-PDA at a high pH as in Protocol 1, and then carefully adding a strong acid (like HCl) to bring the pH back down to your target (e.g., 7.4). Crucial Caveat: As you approach the pKa of the carboxylic acid groups, the m-PDA will begin to protonate and may precipitate out of solution. This method is only viable if the final desired concentration is below the intrinsic water solubility of the neutral m-PDA. Always monitor for cloudiness during back-titration.

Section 3: Detailed Experimental Protocols

Protocol 1: Solubilization via pH Adjustment (Preparing a 100 mM Sodium Salt Solution)

This protocol creates a basic stock solution of m-PDA by converting it to its highly soluble disodium salt.

Causality: To fully deprotonate both carboxylic acid groups and ensure complete solubilization, the pH of the solution must be raised significantly above the second pKa (pKa2). A pH of 8.0 or higher is typically sufficient. We will use a 2:1 molar ratio of NaOH to m-PDA.

Materials:

  • This compound (MW: 194.19 g/mol )

  • Sodium Hydroxide (NaOH) solution, 1 M

  • High-purity water (e.g., Milli-Q®)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh the m-PDA: For 10 mL of a 100 mM solution, weigh out 194.19 mg of m-PDA.

  • Add Water: Add the m-PDA powder to a beaker or flask with approximately 8 mL of high-purity water. The mixture will appear as a cloudy white suspension.

  • Add Base Dropwise: While stirring vigorously, add 2.0 mL of 1 M NaOH solution. This provides the 2 molar equivalents of NaOH required to deprotonate both acid groups.

  • Observe Dissolution: The solution should become clear as the m-PDA dissolves to form its disodium salt. If some solid remains, add additional 1 M NaOH dropwise (e.g., 10-20 µL at a time) until the solution is completely clear.

  • Confirm pH: Use a calibrated pH meter to check the final pH. It should be > 8.0.

  • Adjust Final Volume: Transfer the clear solution to a 10 mL volumetric flask and add water to the mark. This ensures your final concentration is accurate.

  • Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm filter compatible with aqueous solutions.

Self-Validation: The visual confirmation of a clear, precipitate-free solution is the primary validation that the method was successful. The pH measurement confirms that the environment is correct for maintaining solubility.

G mPDA m-PDA(s) (Insoluble) mPDAdianion m-PDA²⁻(aq) (Soluble Dianion) mPDA->mPDAdianion + 2 OH⁻ mPDAdianion->mPDA + 2 H⁺

Caption: Chemical equilibrium of m-PDA dissolution via pH adjustment.

Protocol 2: A Guide to Co-Solvent Screening

This protocol is for situations where pH modification is not possible, such as in cell culture applications. The goal is to first dissolve m-PDA in a minimal amount of a water-miscible organic solvent and then dilute this concentrate into the final aqueous buffer.

Causality: Co-solvents like DMSO work by reducing the polarity of the bulk solvent, decreasing the energy penalty required to solvate the hydrophobic phenyl ring of m-PDA.

Table 2: Guide to Common Water-Miscible Co-Solvents
Co-Solvent Properties Common Use Cases & Considerations
DMSO Strong solubilizing power for many organic compounds.Gold standard for compound screening. Can have cellular effects at >0.5% v/v.[2]
Ethanol (EtOH) Less toxic than DMSO.Good for many applications, but can be less effective for highly insoluble compounds.
N,N-Dimethylformamide (DMF) Very strong solubilizing power.Use with caution; it is a potent solvent and has associated health risks.
Polyethylene Glycol 400 (PEG 400) Low toxicity, often used in formulations.Can increase viscosity. Good for in vivo applications.

Procedure:

  • Prepare a High-Concentration Stock: Try to dissolve m-PDA in pure DMSO (or your chosen co-solvent) to make a highly concentrated stock (e.g., 100 mg/mL or ~500 mM). Warm gently (to 30-40°C) if necessary to achieve full dissolution.

  • Perform Serial Dilution: Prepare your final solution by adding the concentrated stock to your aqueous buffer. Crucial Technique: Add the stock solution dropwise into the vortexing buffer, not the other way around. This rapid dispersion prevents localized high concentrations that can cause immediate precipitation.

  • Screen for Precipitation: Test the final desired concentration. For example, to make a 100 µM solution from a 100 mM DMSO stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of buffer).

  • Observe Over Time: Let the final solution sit at the intended experimental temperature for a period (e.g., 1-2 hours) to check for delayed precipitation (crashing out).

  • Select the Best Co-Solvent: If one co-solvent causes precipitation, try another from the table. The goal is to find the solvent that keeps the compound in solution at the lowest possible final co-solvent concentration.

Self-Validation: A successful outcome is a visually clear solution that remains so for the duration of your experiment. Always run a "vehicle control" in your experiment containing the same final concentration of the co-solvent to account for any effects of the solvent itself.

Section 4: Frequently Asked Questions (FAQs)

Q1: I added two equivalents of NaOH to my m-PDA suspension, but it's still cloudy. What went wrong?

  • A: There are a few possibilities. First, ensure your NaOH solution has not expired or absorbed atmospheric CO₂, which would lower its effective concentration. Second, your weighing of m-PDA or measurement of the NaOH solution may have been slightly off. The simplest solution is to continue adding your 1 M NaOH solution dropwise while stirring vigorously until the solution becomes completely clear. Finally, ensure you are not trying to make a solution that is above the ultimate solubility limit of the m-PDA salt, though this is typically very high.

Q2: Can I use a weaker base like sodium bicarbonate (NaHCO₃) or an organic base like triethylamine (TEA)?

  • A: You can, but it is often more complicated. A weak base like sodium bicarbonate may not be strong enough to raise the pH sufficiently to deprotonate both carboxylic acids fully, leading to incomplete dissolution. An organic base like TEA will form a triethylammonium salt; this may be more soluble in organic solvents but could have lower aqueous solubility than the sodium salt and may interfere with your downstream application. For aqueous solutions, strong inorganic bases like NaOH or KOH are the most reliable choice.

Q3: I need to dissolve m-PDA for a biological assay. Which method is best to minimize cell toxicity?

  • A: The co-solvent method is generally preferred, aiming for the lowest possible final solvent concentration. Start with DMSO and aim for a final concentration of 0.1% v/v or less, as most cell lines tolerate this level. If you must use pH adjustment, you would need to dissolve the compound at high pH and then carefully back-titrate with sterile HCl to pH 7.4. However, you risk precipitation. You must then test the final salt concentration (e.g., NaCl) on your cells, as high salt content can also be detrimental.

Q4: How does temperature affect the solubility of m-PDA?

  • A: For most solids, solubility increases with temperature. You can gently warm the solution (e.g., to 40-50°C) to aid the initial dissolution process for both pH adjustment and co-solvent methods. However, you must ensure the solution remains clear when cooled back to your experimental temperature (e.g., room temperature or 37°C). If it precipitates upon cooling, the solution was supersaturated at the higher temperature, and you must reduce the concentration.

Q5: I dissolved my m-PDA at high pH and adjusted it back to pH 7.4, but now it's a fine suspension. Is it usable?

  • A: No. A suspension is not a true solution. The concentration of the dissolved species is unknown and will not be reproducible. Furthermore, the solid particles can cause significant issues in many assays (e.g., light scattering in absorbance/fluorescence assays, physical interference in cellular assays). Your target concentration is above the solubility limit of m-PDA at pH 7.4. You must either lower the concentration or introduce a co-solvent.

Section 5: References

  • DC Chemicals. (2024). This compound Safety Data Sheet. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 999, Phenylacetic Acid. Retrieved from --INVALID-LINK--

  • Alkemist. (n.d.). p-Phenylenediacetic Acid | 98% Purity. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 7325-46-4 | CAS DataBase. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Dicarboxylic acid solubility. r/Mcat. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024). p-Phenylenediacetic acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Di Pasquale, M. G., et al. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). This compound Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). This compound Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024). Phenylacetic acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Retrieved from --INVALID-LINK--

  • Sciencemadness Wiki. (2022). Phenylacetic acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 103-82-2(Phenylacetic acid) Product Description. Retrieved from --INVALID-LINK--

  • MedKoo Biosciences. (n.d.). This compound | CAS#19806-17-8. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29788, this compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1,3-Phenylenediacetic acid 97. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for m-Phenylenediacetic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of m-phenylenediacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format to help you achieve optimal yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction principle for the esterification of this compound?

The esterification of this compound, a dicarboxylic acid, typically follows the Fischer-Speier esterification mechanism. This is a classic acid-catalyzed nucleophilic acyl substitution reaction.[1] The process involves reacting the carboxylic acid groups with an alcohol in the presence of a strong acid catalyst. The reaction is reversible, establishing an equilibrium between the reactants (acid and alcohol) and the products (ester and water).[1][2]

The core of the mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst.[3][4] This crucial step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[3] Because the reaction is in equilibrium, its success hinges on shifting the equilibrium towards the product side.

Q2: How do I select the appropriate catalyst for my reaction?

Catalyst selection is critical for reaction rate and success. Your choice will depend on factors like substrate sensitivity, desired reaction conditions, and purification strategy.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA), Methanesulfonic Acid (CH₃SO₃H)Highly effective, inexpensive, and readily available.[5][6]Can be corrosive, difficult to remove from the reaction mixture, and may cause side reactions at high temperatures.[3]
Heterogeneous Acid Ion-exchange resins (e.g., Amberlyst-15), Metal-exchanged clays (e.g., Al³⁺-montmorillonite)Easily removed by filtration, reusable, and often considered "greener".[3][5][7] Can lead to higher product selectivity.[5]May have lower catalytic activity than homogeneous catalysts, requiring higher temperatures or longer reaction times.
Lewis Acids Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃)Effective, particularly for specific applications like phenyl esterification.[8]Can be moisture-sensitive and require anhydrous conditions. Removal can be complex.

For this compound, starting with a common homogeneous catalyst like sulfuric acid is a robust approach. If issues with purification or side reactions arise, switching to a heterogeneous catalyst like Amberlyst-15 is a recommended alternative.[5]

Q3: What is the role of the alcohol, and how much should I use?

The alcohol acts as the nucleophile, adding its "-OR" group to the carboxylic acid to form the ester. Since Fischer esterification is an equilibrium-driven process, Le Châtelier's principle is a key consideration.[1] To shift the equilibrium towards the formation of the ester, a large excess of the alcohol is typically used.[1][6] In many protocols, the alcohol can even serve as the reaction solvent, maximizing its molar excess.[1][9]

A starting point is to use a 5- to 10-fold molar excess of the alcohol relative to the carboxylic acid groups. For this compound, which has two carboxylic acid groups, this means a 10- to 20-fold excess relative to the diacid molecule itself.

Q4: Why is water removal critical, and what are the best methods?

Water is a product of the esterification reaction.[2][10] Its accumulation will shift the equilibrium back towards the starting materials, reducing the final ester yield.[1] Therefore, active removal of water as it is formed is one of the most effective strategies for driving the reaction to completion.

Effective Water Removal Techniques:

  • Azeotropic Distillation with a Dean-Stark Trap: This is a highly effective method.[1][11] The reaction is run in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene. The azeotrope vaporizes, condenses in the Dean-Stark apparatus, and separates upon cooling. The denser water collects in the trap while the solvent returns to the reaction flask.[1]

  • Use of a Dehydrating Agent: A strong acid catalyst like concentrated sulfuric acid also acts as a powerful dehydrating agent, sequestering the water as it forms.[2][6] Molecular sieves can also be added to the reaction mixture to physically adsorb water.[11]

Troubleshooting Guide

Problem: My reaction shows low or no conversion to the ester.

This is the most common issue and can be traced to several factors. Use the following decision tree to diagnose the problem.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions adequate? Start->Check_Conditions Action_Water Action: Remove water (Dean-Stark) or add a large excess of alcohol. Check_Equilibrium->Action_Water Yes Action_Catalyst Action: Use fresh/more catalyst. Consider a stronger acid (e.g., H₂SO₄). Check_Catalyst->Action_Catalyst No/Unsure Action_Conditions Action: Increase temperature and/or extend reaction time. Monitor via TLC/GC. Check_Conditions->Action_Conditions No/Unsure

Caption: Troubleshooting logic for low esterification yield.

  • Cause 1: Equilibrium Limitation: The reaction has reached equilibrium with significant starting material remaining.

    • Solution: As discussed in the FAQs, you must shift the equilibrium. Either use the alcohol as the solvent to provide a large excess or actively remove water using a Dean-Stark apparatus.[1][6]

  • Cause 2: Inactive or Insufficient Catalyst: The catalyst may be old, hydrated, or used in too small a quantity.

    • Solution: Use a fresh bottle of your acid catalyst. Ensure you are using a sufficient catalytic amount (typically 1-5 mol%). The amount of catalyst can be increased to boost the reaction rate.[7]

  • Cause 3: Insufficient Temperature or Reaction Time: Esterification can be slow, especially with sterically hindered alcohols or heterogeneous catalysts.[6]

    • Solution: Increase the reaction temperature, often to the reflux temperature of the alcohol or solvent.[6] Monitor the reaction's progress over time using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine if it has gone to completion. Some reactions may require refluxing for several hours.[5][12]

Problem: I am observing significant side product formation.
  • Cause: Reaction Temperature is Too High: Excessive heat can lead to decomposition of the starting material or product, or promote side reactions like the dehydration of the alcohol to form ethers.

    • Solution: Lower the reaction temperature. Find the optimal balance where the reaction proceeds at a reasonable rate without significant impurity formation. A study on phenylacetic acid esterification noted that increasing the temperature beyond an optimum point (e.g., 110-130°C) led to a decrease in yield due to side products.[5][12]

  • Cause: Catalyst Choice: Some catalysts may promote specific side reactions.

    • Solution: If you suspect the catalyst is the issue, switch to a milder or different type. For instance, moving from H₂SO₄ to a solid acid catalyst like Amberlyst-15 can sometimes provide higher selectivity.[5]

Problem: The purification and workup are difficult.
  • Cause: Incomplete Removal of Acidic Components: Both the unreacted this compound and the acid catalyst must be removed.

    • Solution: During the workup, wash the organic layer with a mild base like 5% sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[7] This will deprotonate and extract the acidic components into the aqueous layer. Follow this with a water wash and finally a brine (saturated NaCl) wash to break any emulsions and remove excess water.[7]

  • Cause: Difficulty Separating the Ester from Unreacted Alcohol: This is common if the alcohol has a high boiling point.

    • Solution: If there is a sufficient boiling point difference, distillation is an effective purification method.[2][6] If not, column chromatography may be necessary. For simpler alcohols, they can often be removed by washing the organic layer extensively with water.

Experimental Protocols & Workflows

General Workflow for Optimizing Esterification

Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_purification Isolation & Purification Prep 1. Select Alcohol & Catalyst Setup 2. Assemble Reflux Apparatus (Optional: Dean-Stark) Prep->Setup React 3. Heat to Reflux Setup->React Monitor 4. Monitor by TLC/GC (Every 1-2 hours) React->Monitor Monitor->React Incomplete Workup 5. Cooldown & Quench. Perform Aqueous Wash. Monitor->Workup Complete Purify 6. Dry Organic Layer. Purify (Distillation/ Chromatography). Workup->Purify Analyze 7. Characterize Product (NMR, IR, GC-MS) Purify->Analyze

Caption: A systematic workflow for esterification experiments.

Protocol 1: Fischer Esterification using a Dean-Stark Trap

This protocol is a robust starting point for producing diesters of this compound.

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.

  • Reagent Addition: To the flask, add this compound (1.0 eq), the desired alcohol (10-20 eq), a suitable solvent like toluene (enough to fill the flask and the Dean-Stark trap), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[1]

  • Monitoring: Continue refluxing until water no longer collects in the trap and TLC analysis shows complete consumption of the starting diacid.

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by vacuum distillation or silica gel chromatography as needed.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare a TLC Chamber: Use a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Spot the Plate: On a TLC plate, spot a sample of your starting this compound (co-spot), and a small aliquot of the reaction mixture.

  • Develop and Visualize: Run the plate and visualize it under a UV lamp. The dicarboxylic acid is highly polar and will have a low Rf value. The mono- and di-ester products will be less polar and have higher Rf values. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[5][12]

References

Technical Support Center: Troubleshooting Low Molecular Weight in Polyamides from m-Phenylenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for polyamide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with achieving target molecular weight in polyamides derived from m-Phenylenediacetic acid (m-PDA). As your virtual application scientist, I will walk you through the causality behind common experimental pitfalls and provide robust, field-proven troubleshooting strategies.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

Before diving into specific troubleshooting scenarios, it's crucial to establish a firm understanding of the principles governing step-growth polymerization of m-PDA with a diamine partner.

Q1: What is the fundamental principle of this polymerization?

The synthesis of polyamides from this compound and a diamine is a classic example of step-growth polymerization, also known as condensation polymerization.[1][2] In this reaction, the carboxylic acid groups of m-PDA react with the amine groups of a diamine monomer. Each reaction step forms an amide bond and releases a small molecule, typically water.[3][4] Unlike chain-growth polymerization, where monomers add one at a time to a growing chain, any two species (monomers, dimers, oligomers) can react with each other.[1][5] This means that high molecular weight polymer is only formed at the very end of the reaction, requiring very high conversion rates (>99%).

Q2: Why is achieving high molecular weight so sensitive in this system?

High molecular weight is contingent on two primary factors: near-perfect stoichiometric balance of functional groups (carboxyl and amine) and achieving a very high extent of reaction (conversion).[6][7][8] Any deviation from a 1:1 molar ratio of carboxylic acid to amine groups will result in a lower molecular weight polymer because one functional group will be depleted, leaving chain ends that cannot react further.[6][7][9] This principle is described by the Carothers equation, which mathematically relates the degree of polymerization to the stoichiometric ratio and the extent of reaction.[10]

Q3: What are the most critical parameters I need to control?

There are three pillars of successful polyamide synthesis:

  • Monomer Purity: Impurities can act as chain terminators, preventing further polymer growth.[7][11]

  • Stoichiometric Accuracy: A precise 1:1 molar ratio of reactive functional groups is paramount.[6][7][9]

  • Reaction Conditions: Temperature, time, and efficient removal of the condensation byproduct (water) are critical to drive the reaction to high conversion.[6]

Q4: How is the molecular weight of these polyamides typically determined?

The molecular weight and its distribution are most commonly characterized using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[7][12] This technique separates polymer chains based on their size in solution.[12] Other methods include end-group titration, which determines the number-average molecular weight by quantifying the remaining acid and amine end groups, and solution viscometry.[13][14]

Part 2: In-Depth Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is followed by an analysis of potential causes and actionable solutions.

Issue 1: Consistently Low Molecular Weight Despite Following Standard Protocol

Q: I've followed a published procedure for melt polymerization of this compound and hexamethylenediamine, but my resulting polymer has a low intrinsic viscosity and is brittle. What's going wrong?

This is the most common issue and almost always points to problems with one of the three pillars mentioned above: stoichiometry, monomer purity, or reaction completion.

Potential Cause A: Stoichiometric Imbalance

  • Why it happens: Even a small excess of one monomer will cap the polymer chains, drastically limiting the final molecular weight.[6][7][8] For instance, if you have a 1% molar excess of the diamine, the theoretical maximum degree of polymerization is severely limited. This imbalance can arise from simple weighing errors, incorrect molecular weight calculations, or volatile loss of one monomer (often the diamine) during the reaction.[15]

  • How to Troubleshoot & Solve:

    • Verify Calculations: Double-check the molecular weights of your m-PDA and diamine. Ensure you are using the correct values for hydrated or anhydrous forms if applicable.

    • Accurate Weighing: Use a calibrated analytical balance with at least four decimal places. Weigh monomers in a controlled environment to minimize moisture absorption.

    • Use a Nylon Salt: A robust method to ensure perfect 1:1 stoichiometry is to first prepare a "nylon salt."[9] This involves reacting the m-PDA and diamine in a solvent like ethanol or methanol at a controlled temperature. The resulting 1:1 salt precipitates and can be isolated, purified, and then used for the polymerization.[9][16] This pre-formation step locks in the equimolar ratio.

Potential Cause B: Monomer Impurities

  • Why it happens: Monofunctional impurities are the primary culprits.[7][17] A monofunctional acid will react with an amine end, and a monofunctional amine will react with a carboxylic acid end. In both cases, the reaction creates a "dead" chain end that cannot propagate further, acting as a chain stopper.[7][17] Even small amounts of impurities (e.g., 0.5-1%) can cause a significant decrease in the final molecular weight.[18][19]

  • How to Troubleshoot & Solve:

    • Source High-Purity Monomers: Start with the highest purity m-PDA and diamine available (>99.5%).

    • Purify Your Monomers: If purity is questionable, recrystallization is essential.

      • This compound: Can be recrystallized from deionized water.

      • Diamines (e.g., Hexamethylenediamine): Can be purified by vacuum distillation.

    • Characterize Before Use: Confirm the purity of your monomers post-purification using techniques like melting point analysis, NMR, or FTIR spectroscopy.

Potential Cause C: Incomplete Reaction / Inefficient Byproduct Removal

  • Why it happens: The formation of the amide bond is a reversible equilibrium reaction. To drive the reaction towards the polymer (Le Châtelier's principle), the water byproduct must be continuously and efficiently removed.[15][20] If water remains in the reaction vessel, it can hydrolyze the newly formed amide bonds, leading to a lower molecular weight.[20][21]

  • How to Troubleshoot & Solve:

    • Ensure a High-Quality Vacuum: For the final stages of melt polymerization, a high vacuum (<1 torr) is essential to effectively remove the last traces of water. Check your vacuum pump's performance and ensure all seals on your reactor are tight.

    • Use an Inert Gas Spurge: In the initial stages of the reaction, bubbling a slow stream of dry, inert gas (like nitrogen or argon) through the melt can help carry away water vapor.[15]

    • Optimize Reaction Time and Temperature: The reaction may simply need more time at the appropriate temperature to reach high conversion. Polyamide synthesis is often staged, starting at a lower temperature and gradually increasing it as the polymerization proceeds.[22] Be cautious not to exceed the polymer's decomposition temperature.[23]

Workflow & Troubleshooting Diagram

Here is a logical workflow for diagnosing and solving low molecular weight issues.

TroubleshootingWorkflow Start Low Molecular Weight (Mn) Detected CheckStoichiometry Verify Monomer Stoichiometry (1:1 Functional Groups) Start->CheckStoichiometry StoichOK Stoichiometry Correct? CheckStoichiometry->StoichOK CheckPurity Assess Monomer Purity (>99.5%) StoichOK->CheckPurity  Yes FixStoich Solution: 1. Re-weigh accurately. 2. Prepare Nylon Salt. StoichOK->FixStoich No PurityOK Purity Confirmed? CheckPurity->PurityOK CheckConditions Evaluate Reaction Conditions PurityOK->CheckConditions  Yes FixPurity Solution: 1. Recrystallize/Distill monomers. 2. Characterize before use. PurityOK->FixPurity No ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK FixConditions Solution: 1. Improve vacuum (<1 torr). 2. Increase reaction time/temp. 3. Use N2 sparge. ConditionsOK->FixConditions No Success High Mn Polyamide Achieved ConditionsOK->Success  Yes FixStoich->CheckStoichiometry FixPurity->CheckPurity FixConditions->CheckConditions

Caption: A decision tree for troubleshooting low molecular weight in polyamide synthesis.

Issue 2: Polymer Discoloration (Yellowing/Browning) During Synthesis

Q: My polymerization results in a polymer that is yellow or brown, and the molecular weight is lower than expected. What causes this?

Discoloration is typically a sign of thermal degradation or oxidative side reactions, which often lead to chain scission and thus lower molecular weight.[23][24]

  • Why it happens: Polyamides can degrade at high temperatures, especially in the presence of oxygen.[21][25] The amide linkage itself can undergo various side reactions. This degradation can create chromophores (color-causing groups) and break the polymer backbone.

  • How to Troubleshoot & Solve:

    • Maintain an Inert Atmosphere: Throughout the entire heating process, ensure the reactor is purged with a high-purity inert gas (nitrogen or argon) to exclude oxygen. Even small leaks can introduce enough oxygen to cause degradation.

    • Optimize Temperature Profile: Avoid "hot spots" in your reactor. Use a well-controlled heating mantle or oil bath with efficient stirring. Do not exceed the recommended maximum temperature for the polymerization. A typical profile involves a gradual ramp-up in temperature.[22]

    • Minimize Reaction Time at Peak Temperature: While high temperature is needed to drive the reaction, prolonged exposure can cause degradation. Once a high vacuum is applied and viscosity increases significantly, the reaction may be near completion. Determine the optimal time through empirical studies.

    • Consider Antioxidants: Small amounts of antioxidants (e.g., hindered phenols) can sometimes be added to the reaction mixture to inhibit oxidative degradation, although this may complicate purification.

Part 3: Key Experimental Protocols & Data

Protocol 1: Preparation of Nylon Salt from m-PDA and Hexamethylenediamine (HMDA)

This protocol ensures a 1:1 stoichiometric ratio, a critical first step for achieving high molecular weight.

Materials:

  • This compound (high purity)

  • Hexamethylenediamine (high purity)

  • Ethanol (95% or absolute)

  • Deionized Water

Procedure:

  • Dissolve m-PDA: In a beaker, dissolve a precisely weighed amount of m-PDA in a minimal amount of warm ethanol.

  • Dissolve HMDA: In a separate beaker, dissolve a precisely weighed equimolar amount of HMDA in ethanol. Caution: HMDA is corrosive.

  • Precipitate the Salt: Slowly add the HMDA solution to the stirring m-PDA solution at room temperature. A white precipitate of the nylon salt will form immediately.

  • Cool and Isolate: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Filter and Wash: Collect the salt by vacuum filtration. Wash the salt cake several times with cold ethanol to remove any excess unreacted monomer.

  • Dry: Dry the salt in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Verify: The melting point of the salt should be sharp and distinct. The pH of a 1% aqueous solution of the salt should be near neutral (7.0 ± 0.5), confirming the 1:1 ratio.

Protocol 2: Melt Polymerization

This protocol uses the pre-formed nylon salt to produce the final polyamide.

Apparatus:

  • A reaction vessel equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet connected to a condenser and a vacuum pump.

Procedure:

  • Charge Reactor: Place the dried nylon salt into the reaction vessel.

  • Inert Atmosphere: Seal the reactor and purge thoroughly with dry nitrogen or argon for at least 30 minutes to remove all oxygen. Maintain a slow, positive flow of the inert gas.

  • Initial Heating (Stage 1): Begin stirring and heat the vessel to ~180-200 °C. The salt will melt, and water will begin to distill off. Maintain this temperature until the majority of the water has been removed.

  • Temperature Ramp (Stage 2): Gradually increase the temperature to 220-250 °C over about one hour. The viscosity of the melt will begin to increase noticeably.

  • Vacuum Application (Stage 3): Discontinue the inert gas flow and slowly apply a vacuum, gradually reducing the pressure to <1 torr. This is the most critical stage for building high molecular weight.

  • High-Temp/High-Vacuum Finish: Increase the temperature to a final point (e.g., 260-280 °C, depending on the specific diamine) and maintain under high vacuum. The reaction is typically complete when the mechanical stirrer torque reaches a maximum value (indicating very high melt viscosity) or after a predetermined time (e.g., 1-2 hours).

  • Extrusion and Cooling: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench it. The resulting polymer strand can then be pelletized.

Table 1: Influence of Reaction Parameters on Molecular Weight
ParameterConditionEffect on Molecular Weight (Mn)Rationale
Stoichiometry >1% Molar ImbalanceDrastic Decrease Excess monomer acts as a chain terminator, limiting polymer growth.[6][10]
Monomer Purity 1% Monofunctional ImpuritySignificant Decrease Impurities cap the growing chains, preventing further reaction.[7][18]
Final Vacuum 10 torrLowInefficient removal of water byproduct, equilibrium shifts away from polymer formation.
<1 torrHigh Efficient removal of water drives the reaction to high conversion.
Reaction Temp. Too LowLowReaction kinetics are too slow to achieve high conversion in a reasonable time.[11]
Too HighDecrease Thermal degradation and side reactions can cause chain scission.[24]
Reaction Time Too ShortLowThe reaction does not have sufficient time to reach high conversion.[11]
OptimalHigh Allows the reaction to proceed to near completion.

References

Technical Support Center: Single Crystal Growth of m-Phenylenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the single crystal growth of m-Phenylenediacetic acid (m-PDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for obtaining high-quality single crystals of m-PDA suitable for X-ray diffraction and other analytical techniques. This resource synthesizes established crystallization principles with practical, field-proven insights to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the crystallization of this compound, providing a foundational understanding of the material's properties and behavior in solution.

Q1: What are the basic physical properties of this compound that are relevant to its crystallization?

A1: Understanding the fundamental physical properties of this compound is crucial for designing a successful crystallization strategy. Key properties include:

PropertyValueSource
CAS Number 19806-17-8[1][2]
Molecular Formula C₁₀H₁₀O₄[1][2]
Molecular Weight 194.19 g/mol [1][2]
Melting Point 175-177 °C[1]
Appearance Solid powder[1]

The relatively high melting point suggests a stable crystal lattice.

Q2: What is a good starting point for solvent selection for this compound crystallization?

A2: While specific solubility data for m-PDA is not extensively published, we can infer suitable starting solvents from its structural analogues, such as p-Phenylenediacetic acid and Phenylacetic acid. Given that m-PDA is a carboxylic acid with an aromatic ring, polar organic solvents are a logical starting point.

  • Good Solubility: Ethanol and acetone are reported to be good solvents for the isomeric p-Phenylenediacetic acid, suggesting they are excellent candidates for dissolving m-PDA.[3] Phenylacetic acid is also very soluble in ethanol and soluble in acetone.[4]

  • Poor Solubility: Water is generally a poor solvent for phenylenediacetic acid isomers, with p-Phenylenediacetic acid being only slightly soluble.[3] Phenylacetic acid also has low water solubility.[4] This property makes water a potential anti-solvent in a mixed-solvent system.

  • Other Potential Solvents: Based on the solubility of phenylacetic acid, other potential solvents to explore include ethers and chloroform (in which it is slightly soluble).[4]

A systematic approach to solvent screening with small quantities of m-PDA is highly recommended.

Q3: What are the most common techniques for growing single crystals of small organic molecules like this compound?

A3: Several techniques are well-suited for growing single crystals of m-PDA. The choice of method will depend on the solubility of m-PDA in your chosen solvent system and the quantity of material available. The most common and effective methods are:

  • Slow Evaporation: This is often the simplest method, where a nearly saturated solution of the compound is allowed to slowly evaporate, leading to an increase in concentration and subsequent crystal growth.[5][6][7]

  • Slow Cooling: This technique involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated solution, which is then gradually cooled to induce crystallization.[5][6]

  • Vapor Diffusion: This method is particularly useful for small quantities of material. A solution of the compound is placed in a small, open container inside a larger sealed vessel containing a more volatile solvent in which the compound is insoluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[8][9]

  • Solvent Layering (Liquid-Liquid Diffusion): In this technique, a solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[7][8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common crystallization techniques applicable to this compound.

Protocol 1: Slow Evaporation

This method is a straightforward starting point for obtaining single crystals.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, acetone)

  • Small, clean crystallization vessel (e.g., vial, beaker, or NMR tube)[7]

  • Parafilm or aluminum foil

Procedure:

  • Prepare a nearly saturated solution of m-PDA in the chosen solvent at room temperature.

  • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

  • Transfer the clear solution to the crystallization vessel.

  • Cover the vessel with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation.[5][10]

  • Place the vessel in a vibration-free location and allow the solvent to evaporate over several days to weeks.[5]

  • Monitor the vessel periodically for crystal growth.

Protocol 2: Vapor Diffusion (Hanging Drop Method)

This technique is ideal for conserving material and screening multiple conditions.

Materials:

  • This compound

  • A "good" solvent in which m-PDA is soluble (e.g., ethanol)

  • A volatile "poor" or anti-solvent in which m-PDA is insoluble (e.g., hexane, diethyl ether)[9]

  • Vapor diffusion plate (e.g., VDX plate) or a small vial inside a larger jar

  • Siliconized glass cover slips

  • High-vacuum grease

Procedure:

  • Prepare a stock solution of m-PDA in the "good" solvent.

  • Place a small volume (typically 1-2 µL) of the m-PDA solution as a drop on a siliconized cover slip.

  • In the reservoir of the vapor diffusion plate or the bottom of the larger jar, place a larger volume (e.g., 500 µL) of the anti-solvent.

  • Carefully invert the cover slip and place it over the reservoir, sealing it with vacuum grease to create an airtight environment.

  • The more volatile anti-solvent will slowly diffuse into the drop, reducing the solubility of m-PDA and inducing crystallization.

  • Incubate in a stable, vibration-free environment.

Troubleshooting Guide

This section provides systematic approaches to troubleshoot common challenges in the crystallization of this compound.

Problem 1: No Crystal Formation

Symptoms: The solution remains clear even after an extended period.

Possible Cause Rationale & Solution
Solution is too dilute (undersaturated) The concentration of m-PDA has not reached the point of supersaturation necessary for nucleation. Solution: Allow more solvent to evaporate to increase the concentration. If using a mixed-solvent system, add more of the anti-solvent.
Lack of nucleation sites Crystal growth requires an initial nucleus to form. Solution: Introduce a "seed crystal" of m-PDA to the solution. If no seed crystals are available, gently scratch the inside of the glass vessel with a clean glass rod at the surface of the solution to create microscopic imperfections that can act as nucleation sites.[11]
Inhibitors present Impurities in the m-PDA sample can inhibit crystallization. Solution: Further purify the m-PDA sample using techniques such as column chromatography or recrystallization before attempting single crystal growth.

Problem 2: Formation of Oils or Amorphous Precipitate

Symptoms: An oily liquid or a non-crystalline solid separates from the solution.

Possible Cause Rationale & Solution
High degree of supersaturation The concentration of m-PDA is too high, causing it to crash out of solution as a disordered phase rather than an ordered crystal lattice. Solution: Gently heat the solution to redissolve the oil or precipitate, then add a small amount of the "good" solvent to reduce the concentration before attempting to cool or evaporate again.
Cooling rate is too rapid Fast cooling does not allow sufficient time for the molecules to arrange themselves into a well-ordered crystal. Solution: Insulate the crystallization vessel to slow the rate of cooling. Allow the solution to cool to room temperature before placing it in a colder environment.
Inappropriate solvent system The chosen solvent may have too strong an interaction with m-PDA, preventing the formation of a crystalline solid. Solution: Experiment with different solvents or solvent/anti-solvent combinations. A less polar "good" solvent might be beneficial.

Problem 3: Formation of Many Small Crystals or Polycrystalline Masses

Symptoms: A large number of very small crystals form, often intergrown.

Possible Cause Rationale & Solution
Too many nucleation sites Excessive nucleation leads to the growth of many small crystals instead of a few large ones. Solution: Use a cleaner crystallization vessel and filter the solution meticulously before setting up the crystallization. Consider using a vessel with a very smooth inner surface, such as an NMR tube.[7]
Solution is too concentrated A highly concentrated solution can lead to rapid and widespread nucleation. Solution: Dilute the solution slightly. While this may reduce the overall yield, it can significantly improve the quality of the resulting single crystals.[11]
Rapid solvent evaporation If the solvent evaporates too quickly, the solution becomes supersaturated too fast, leading to excessive nucleation. Solution: Reduce the size of the openings in the covering of the crystallization vessel or move it to a location with less air circulation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the slow evaporation technique, a common starting point for single crystal growth.

slow_evaporation_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_outcome Outcome cluster_troubleshoot Troubleshooting start Start with pure This compound dissolve Dissolve in a suitable solvent (e.g., ethanol) start->dissolve filter Filter solution to remove particulates dissolve->filter transfer Transfer to a clean crystallization vessel filter->transfer cover Cover vessel and pierce small holes transfer->cover evaporate Allow slow evaporation in a stable environment cover->evaporate crystals Single crystals form evaporate->crystals Success no_crystals No crystals or poor quality crystals evaporate->no_crystals Problem adjust Adjust concentration, change solvent, or induce nucleation no_crystals->adjust adjust->dissolve Re-attempt

Caption: Workflow for single crystal growth of this compound by slow evaporation.

References

Technical Support Center: m-Phenylenediacetic Acid (m-PDA) Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a centralized technical resource for researchers, chemists, and pharmaceutical scientists working with m-Phenylenediacetic acid (m-PDA). Understanding the stability of m-PDA and its degradation pathways is critical for ensuring the integrity of experimental results, the stability of drug formulations, and the safety of final products. This document provides in-depth answers to frequently encountered challenges, troubleshooting guides for common experimental issues, and detailed protocols grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and degradation of this compound.

Q1: What are the primary degradation pathways for this compound under typical laboratory and storage conditions?

A1: Based on the chemical structure of this compound—an aromatic ring with two acetic acid moieties—the most probable degradation pathways involve oxidation, photodecomposition, and decarboxylation, especially under stress conditions.

  • Oxidative Degradation: The benzylic carbons (the CH₂ group between the ring and the carboxyl group) are susceptible to oxidation. This can lead to the formation of hydroxylated species, ketones, and eventually ring-opening products under harsh oxidative stress (e.g., exposure to peroxides or metal catalysts). The aromatic ring itself can also be oxidized to form phenolic derivatives.

  • Photodegradation: Aromatic compounds like m-PDA can absorb UV light, leading to the formation of reactive radical species. This can initiate a cascade of reactions, including polymerization or the formation of complex colored degradants. Studies on similar aromatic acids have shown that photodegradation often proceeds via radical mechanisms.

  • Decarboxylation: While generally requiring elevated temperatures or specific catalysts, the loss of carbon dioxide (CO₂) from the carboxylic acid groups is a potential thermal degradation pathway. This would result in the formation of methyl-substituted aromatic compounds.

Q2: My m-PDA sample is developing a yellow or brownish tint over time. What is the likely cause?

A2: The development of a yellow or brown color is a classic indicator of degradation, typically initiated by light or trace impurities. This discoloration is often due to the formation of conjugated polymeric or oxidized species. Exposure to UV light can generate radicals that couple to form larger, colored molecules. To mitigate this, m-PDA should always be stored in amber vials or containers protected from light, in a cool, dry environment, and under an inert atmosphere (e.g., nitrogen or argon) if it is of high purity or intended for long-term storage.

Q3: Are there any known incompatibilities with common solvents or excipients?

A3: Yes, incompatibilities can arise, primarily with reactive solvents and excipients.

  • Oxidizing Agents: Avoid contact with strong oxidizing agents (e.g., hydrogen peroxide, permanganates) as they will aggressively degrade the molecule.

  • Basic Conditions: In strongly basic solutions (high pH), the carboxylic acid groups will be deprotonated. While this salt form can be more water-soluble, prolonged exposure to high pH, especially with heat, can facilitate decarboxylation or other base-catalyzed side reactions.

  • Reducing Sugars: If formulating with pharmaceutical excipients, be aware of potential Maillard reactions with reducing sugars (e.g., lactose, glucose) at elevated temperatures, which can lead to complex adducts and discoloration.

Part 2: Troubleshooting Guide for Experimental Analysis

This section provides solutions to specific problems encountered during the analysis of m-PDA, particularly using High-Performance Liquid Chromatography (HPLC).

Q4: I am developing a stability-indicating HPLC method and see unexpected peaks appearing in my stressed samples. How can I identify them?

A4: The appearance of new peaks is the primary goal of a forced degradation study. The key is to systematically identify their origin.

Troubleshooting Workflow:

  • Characterize the Peaks: Note the retention time, peak area percentage, and UV-Vis spectrum (if using a Diode Array Detector, DAD) for each new peak.

  • Mass Spectrometry (LC-MS): The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry. The mass-to-charge ratio (m/z) of the new peaks provides the molecular weight of the degradants.

  • Interpret Mass Shifts: Compare the molecular weight of the degradants to the parent m-PDA molecule (MW: ~194.18 g/mol ). Common mass shifts can indicate specific chemical modifications (see table below).

Table 1: Common Degradation Products and Their Mass Signatures

Mass Shift from Parent (m/z) Likely Modification Potential Degradation Pathway
+16 Da Monohydroxylation Oxidation
+32 Da Dihydroxylation Oxidation
+14 Da Carbonyl formation (ketone) Oxidation of benzylic carbon
-44 Da Decarboxylation (loss of CO₂) Thermal/Photochemical
-46 Da Decarboxylation & formylation Advanced Degradation

| Dimerization | Complex mixture of products | Photochemical/Radical |

Q5: My HPLC peak for m-PDA is tailing or showing poor shape. What is causing this?

A5: Peak tailing for an acidic compound like m-PDA is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Cause 1: Silanol Interactions: The stationary phase in C18 columns has residual silanol groups (-Si-OH) which are acidic. At mid-range pH, these can be deprotonated (-Si-O⁻) and interact ionically with any remaining protonated m-PDA, causing tailing.

    • Solution: Lower the mobile phase pH to 2.5-3.0 with an acid like phosphoric acid or formic acid. This fully protonates the m-PDA and suppresses the ionization of the silanol groups, ensuring a single, neutral species interacts with the stationary phase via reverse-phase mechanisms only.

  • Cause 2: Metal Chelation: The two carboxylic acid groups on m-PDA can chelate with trace metals in the HPLC system (e.g., in the stainless steel frit or column packing).

    • Solution: Add a small amount of a chelating agent like EDTA (0.1-0.5 mM) to the mobile phase to sequester these metal ions.

  • Cause 3: Sample Overload: Injecting too concentrated a sample can saturate the column, leading to peak distortion.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, overload was the issue.

Troubleshooting Logic Diagram

Below is a decision tree to guide troubleshooting of HPLC peak shape issues.

G start Poor m-PDA Peak Shape (Tailing/Fronting) check_overload Is peak shape concentration-dependent? start->check_overload fix_overload Dilute Sample & Re-inject check_overload->fix_overload Yes check_ph Is mobile phase pH < 3.0? check_overload->check_ph No overload_yes Yes overload_no No end_good Problem Solved fix_overload->end_good fix_ph Adjust Mobile Phase pH to 2.5-3.0 (e.g., with H₃PO₄) check_ph->fix_ph No check_metal Is tailing persistent? check_ph->check_metal Yes ph_yes Yes ph_no No fix_ph->end_good fix_metal Add Chelating Agent (e.g., 0.1mM EDTA) to Mobile Phase check_metal->fix_metal Yes end_bad Consider Column Age or Other System Issues check_metal->end_bad No metal_yes Yes metal_no No fix_metal->end_good G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare m-PDA Stock Solution acid Acid Hydrolysis (1N HCl, 80°C) stock->acid base Base Hydrolysis (1N NaOH, 80°C) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid photo Photolysis (UV Chamber) stock->photo thermal Thermal Stress (Solid, 105°C) stock->thermal hplc HPLC-DAD/MS Analysis acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc report Identify Degradants & Assess Peak Purity hplc->report G A This compound (m-PDA) B Benzylic Radical Intermediate A->B H• abstraction [Oxidant, e.g., •OH] F Ring Hydroxylation Product (Phenolic Derivative, MW+16) A->F Electrophilic Attack [Oxidant] C Benzylic Hydroperoxide B->C + O₂ D Monohydroxylated m-PDA (Alcohol Derivative, MW+16) C->D Reduction E Keto-Acid Derivative (MW+14) D->E Oxidation

Validation & Comparative

comparing m-Phenylenediacetic acid and p-Phenylenediacetic acid in MOFs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to m-Phenylenediacetic Acid and p-Phenylenediacetic Acid in Metal-Organic Frameworks

Introduction: The Critical Role of Isomeric Linkers in MOF Design

Metal-Organic Frameworks (MOFs), a class of crystalline porous materials, are synthesized through the self-assembly of metal ions or clusters with organic linkers. The choice of the organic linker is paramount as it dictates the resulting framework's topology, porosity, and ultimately, its functional properties. Isomeric linkers, which share the same chemical formula but differ in the spatial arrangement of their functional groups, offer a subtle yet powerful tool for fine-tuning MOF structures and properties. This guide provides a comprehensive comparison of two such isomeric linkers: this compound (m-H₂PDA) and p-Phenylenediacetic acid (p-H₂PDA). We will delve into how the seemingly minor shift of a carboxylic acid group from the meta to the para position profoundly influences the resultant MOF's structure, stability, and performance in various applications.

Structural and Conformational Analysis of m-H₂PDA and p-H₂PDA

The fundamental difference between m-H₂PDA and p-H₂PDA lies in the substitution pattern on the benzene ring. In m-H₂PDA, the two acetic acid moieties are positioned at a 120° angle to each other, leading to a bent or "V-shaped" conformation. Conversely, the 180° separation in p-H₂PDA results in a linear and more rigid geometry. This seemingly simple geometric variance has profound implications for the coordination chemistry and network topology of the resulting MOFs.

The flexibility of the acetate arms in both linkers also allows for a variety of coordination modes with metal centers, including monodentate, bidentate chelating, and bidentate bridging. The interplay between the linker's geometry and its coordination flexibility gives rise to a diverse range of MOF architectures, from discrete molecular complexes to one-, two-, and three-dimensional coordination polymers.

structural differences between o-, m-, and p-Phenylenediacetic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Structural and Physicochemical Distinctions of o-, m-, and p-Phenylenediacetic Acid Isomers

For professionals engaged in materials science, polymer chemistry, and drug development, the precise control and understanding of molecular geometry are not merely academic exercises—they are foundational to innovation. The isomers of phenylenediacetic acid (PDA) serve as a quintessential example of how the spatial arrangement of functional groups on an aromatic scaffold dictates a molecule's properties and, ultimately, its utility. This guide provides a comprehensive comparison of the ortho-, meta-, and para- isomers of PDA, grounded in experimental data and established analytical protocols, to empower researchers in their selection and application of these versatile chemical building blocks.

Phenylenediacetic acid is characterized by a central benzene ring substituted with two carboxymethyl groups (-CH₂COOH). The constitutional isomerism arises from the relative positions of these two groups: 1,2-(ortho), 1,3-(meta), or 1,4-(para). This seemingly subtle structural variation imposes significant constraints on molecular symmetry, conformational freedom, and the potential for both intramolecular and intermolecular interactions. These differences manifest in distinct physicochemical properties and are critical determinants for the architecture of larger assemblies, such as metal-organic frameworks (MOFs) and liquid crystal polymers.[1][]

G cluster_o o-Phenylenediacetic Acid cluster_m m-Phenylenediacetic Acid cluster_p p-Phenylenediacetic Acid o_pda o_pda m_pda m_pda p_pda p_pda G Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_interp Interpretation Sample Dissolve Isomer in Deuterated Solvent (e.g., DMSO-d6) NMR Acquire ¹H and ¹³C NMR Spectra Sample->NMR IR Acquire IR Spectrum (e.g., KBr pellet) Sample->IR NMR_Interp Analyze Aromatic Signals: - o-PDA: Complex multiplet - m-PDA: 4 distinct signals - p-PDA: 1 singlet NMR->NMR_Interp IR_Interp Analyze C=O and O-H Stretching Regions for Hydrogen Bonding Differences IR->IR_Interp

References

A Senior Application Scientist's Guide to Polyamides: A Comparative Analysis Based on Diacid Structure

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a polymer is a critical decision that profoundly impacts the performance and viability of the end product. Polyamides, a versatile class of polymers, are distinguished by their exceptional mechanical strength, thermal stability, and chemical resistance.[1] The properties of these materials are intricately linked to their molecular architecture, particularly the nature of the diacid monomer used in their synthesis.[2] This guide provides an in-depth comparative analysis of polyamides derived from different diacids, offering the critical data and experimental insights necessary for informed material selection.

The Influence of the Diacid Monomer: A Structural Perspective

The diacid component of a polyamide plays a pivotal role in defining the polymer's backbone structure and, consequently, its macroscopic properties. The primary differentiating factors among diacids are the length of their aliphatic chain and the presence or absence of aromatic structures. These structural variations directly influence key performance metrics such as thermal stability, mechanical strength, and flexibility.

Aliphatic vs. Aromatic Diacids: A Tale of Two Structures

Polyamides can be broadly categorized based on whether their diacid monomer is aliphatic (linear carbon chains) or aromatic (containing benzene rings). This fundamental difference in chemical structure leads to significant variations in polymer properties.

  • Aliphatic Polyamides (e.g., derived from Adipic Acid, Sebacic Acid): These polyamides, often referred to as nylons, are characterized by their flexibility, toughness, and good balance of mechanical properties. The length of the aliphatic chain in the diacid directly impacts the polymer's thermal and mechanical characteristics. Longer aliphatic chains, such as in sebacic acid, tend to decrease the melting temperature (Tm) and glass transition temperature (Tg) while increasing flexibility.[2][3] This is attributed to the increased rotational freedom of the longer methylene unit chains, which disrupts chain packing and reduces the density of hydrogen bonding between amide groups.[4]

  • Aromatic Polyamides (e.g., derived from Terephthalic Acid): The incorporation of rigid aromatic rings into the polymer backbone dramatically enhances thermal stability and mechanical strength.[1][5] The planar nature of the aromatic rings promotes strong intermolecular π-π stacking interactions, in addition to the hydrogen bonds between amide linkages.[6] This results in a more rigid and ordered polymer structure, leading to significantly higher Tm and Tg values compared to their aliphatic counterparts.[2] However, this increased rigidity often comes at the cost of reduced solubility and processability.[5]

Quantitative Performance Comparison

To facilitate a direct comparison, the following table summarizes the key thermal and mechanical properties of polyamides synthesized from representative aliphatic and aromatic diacids, all with hexamethylenediamine as the common diamine.

Polyamide TypeDicarboxylic AcidDiamineGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Strength (MPa)Elongation at Break (%)
PA 6,6 Adipic AcidHexamethylenediamine50 - 80255 - 265[2]60 - 8050 - 300
PA 6,10 Sebacic AcidHexamethylenediamine40 - 60215 - 225[2]50 - 70100 - 400
PA 6,T Terephthalic AcidHexamethylenediamine80 - 120300 - 320[2]80 - 11010 - 50

Note: The values presented are typical ranges and can be influenced by factors such as molecular weight, crystallinity, and processing conditions.

Experimental Protocols for Material Characterization

Accurate and reproducible characterization is paramount for a valid comparative analysis. The following section details the standardized experimental protocols for determining the key properties of polyamides.

Polyamide Synthesis: A Foundational Protocol

The synthesis of polyamides is typically achieved through a melt polycondensation reaction.[7] This method ensures the formation of high molecular weight polymers, which is crucial for achieving optimal mechanical properties.[8]

Polyamide_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Diacid Dicarboxylic Acid Salt Nylon Salt Formation (Aqueous Solution) Diacid->Salt Diamine Diamine Diamine->Salt Polycondensation Melt Polycondensation (High Temp & Vacuum) Salt->Polycondensation Heating Polyamide Polyamide Polymer Polycondensation->Polyamide Water Water (Byproduct) Polycondensation->Water Removal

Caption: Workflow for Polyamide Synthesis via Melt Polycondensation.

Step-by-Step Methodology:

  • Nylon Salt Formation: Equimolar amounts of the selected dicarboxylic acid and diamine (e.g., hexamethylenediamine) are dissolved in water. The solution is then heated to facilitate the formation of a nylon salt.[9]

  • Polycondensation: The aqueous salt solution is transferred to a reaction vessel. The temperature is gradually increased while the pressure is controlled to remove water, driving the polymerization reaction forward.

  • Polymer Isolation: Once the desired molecular weight is achieved, the molten polyamide is extruded, cooled, and pelletized for subsequent characterization.

Thermal Analysis: Unveiling Thermal Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for evaluating the thermal properties of polyamides.[10]

Differential Scanning Calorimetry (DSC) for Tg and Tm Determination

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg) and melting temperature (Tm).[11]

Step-by-Step Methodology:

  • A small, known weight of the polyamide sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.[2]

  • The sample pan and an empty reference pan are placed in the DSC instrument.

  • The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 10°C/min, under an inert nitrogen atmosphere.[2]

  • The Tg is observed as a step-like change in the baseline of the heat flow curve, while the Tm is identified as an endothermic peak.[12]

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[10]

Step-by-Step Methodology:

  • A small, known weight of the polyamide sample is placed in a TGA pan.

  • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is recorded as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

Thermal_Analysis_Workflow Thermal Analysis Workflow cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample Polyamide Sample DSC_Heating Heating/Cooling Cycle (10°C/min) Sample->DSC_Heating TGA_Heating Controlled Heating Sample->TGA_Heating DSC_Data Heat Flow vs. Temp DSC_Heating->DSC_Data DSC_Results Determine Tg & Tm DSC_Data->DSC_Results TGA_Data Weight Loss vs. Temp TGA_Heating->TGA_Data TGA_Results Determine Decomposition Temp. TGA_Data->TGA_Results

Caption: Workflow for Thermal Analysis of Polyamides using DSC and TGA.

Mechanical Testing: Quantifying Strength and Ductility

The tensile properties of polyamides, such as tensile strength and elongation at break, are determined using a universal testing machine according to established standards like ASTM D638.[13][14]

Step-by-Step Methodology:

  • Specimen Preparation: Dog-bone shaped specimens of the polyamide are prepared by injection molding or machining from a compression-molded plaque.[15]

  • Tensile Testing: The specimen is mounted in the grips of a universal testing machine.

  • The specimen is pulled at a constant rate of crosshead displacement until it fractures.

  • The load and displacement are continuously recorded to generate a stress-strain curve, from which tensile strength and elongation at break are calculated.

Structural and Morphological Characterization

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized polyamides.[16] The presence of characteristic absorption bands for the amide group (N-H stretching and C=O stretching) provides evidence of successful polymerization.[17][18]

X-Ray Diffraction (XRD)

XRD is employed to assess the degree of crystallinity in the polyamides.[19] The diffraction pattern of a semi-crystalline polymer consists of sharp peaks superimposed on a broad amorphous halo.[20][21] The relative areas of the crystalline peaks and the amorphous halo can be used to quantify the percent crystallinity, which significantly influences the mechanical properties of the material.[22]

Conclusion: Selecting the Right Polyamide for Your Application

The choice of diacid is a critical determinant of the final properties of a polyamide. For applications demanding high thermal stability and mechanical strength, such as in high-performance engineering components, aromatic diacids are the preferred choice. Conversely, for applications requiring greater flexibility and toughness, such as in fibers and films, aliphatic diacids are more suitable. By understanding the fundamental structure-property relationships and employing rigorous experimental characterization, researchers can confidently select the optimal polyamide for their specific needs.

References

Introduction: The Critical Role of Purity in m-Phenylenediacetic Acid Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating the Purity of Synthesized m-Phenylenediacetic Acid via HPLC

This compound (m-PDA), a dicarboxylic acid featuring a benzene ring core, serves as a vital building block in diverse fields of chemical synthesis.[1] Its applications range from the creation of specialized polymers and liquid crystal polyesters to its use as a linker in the formation of metal-organic frameworks (MOFs).[2][] In drug development, derivatives of m-PDA are explored as pharmaceutical intermediates.[2] For these high-value applications, the purity of the synthesized m-PDA is not merely a quality metric but a critical parameter that dictates the performance, safety, and reproducibility of the final product.

Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can have significant consequences.[4] They can alter the physical properties of polymers, introduce defects into MOF crystal structures, and pose toxicological risks in pharmaceutical applications.[][4] Therefore, a robust, accurate, and reliable analytical method for purity validation is indispensable.

High-Performance Liquid Chromatography (HPLC) stands out as the premier technique for this purpose. Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the target m-PDA from structurally similar impurities and quantifying them with high precision. This guide provides a comprehensive framework for developing and validating an HPLC method for m-PDA, grounded in scientific principles and aligned with regulatory expectations.

The "Why": Deconstructing the HPLC Method Development for m-PDA

A successful HPLC method is not a matter of chance but a result of systematic, science-driven choices. For an acidic, aromatic molecule like m-PDA, Reversed-Phase HPLC (RP-HPLC) is the logical starting point, where a non-polar stationary phase is paired with a polar mobile phase.[5]

Causality in Column and Mobile Phase Selection

The heart of the separation lies in the interplay between the analyte, the stationary phase, and the mobile phase.

  • Stationary Phase Selection: A standard C18 (octadecyl) column is the workhorse of RP-HPLC and an excellent first choice. The non-polar C18 chains interact with the non-polar benzene ring of m-PDA, providing good retention. For potentially challenging separations involving isomers or closely related impurities, a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions between the phenyl groups in the stationary phase and the analyte's aromatic ring.

  • Mobile Phase—The Engine of Separation: The mobile phase composition directly controls the retention and elution of m-PDA.

    • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC.[6] Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength, allowing for detection at shorter wavelengths.[5][6]

    • Aqueous Phase and pH Control: This is arguably the most critical parameter for analyzing acidic compounds like m-PDA. The two carboxylic acid groups on m-PDA are ionizable. At a pH close to their pKa, the molecule will exist in both ionized (more polar) and non-ionized (less polar) forms, leading to poor peak shape (tailing) and shifting retention times. To ensure a single, stable form of the analyte, the mobile phase pH must be controlled with a buffer.[7][8] For acidic analytes, setting the pH to at least 2 units below the pKa of the carboxylic acid groups suppresses ionization, forcing the molecule into its neutral, more retentive form.[7] This results in sharp, symmetrical peaks and a robust, reproducible separation. An acidic buffer, such as phosphate or formate, at a concentration of 10-25 mM is typically sufficient.[6][7]

  • Detection Wavelength: The aromatic ring in m-PDA contains a chromophore that absorbs UV light. A UV-Vis detector is therefore the ideal choice. To maximize sensitivity, the detection wavelength should be set at the absorbance maximum (λmax) of m-PDA. This can be determined by running a UV spectrum of a standard solution of m-PDA using the HPLC's photodiode array (PDA) detector. A wavelength around 240 nm is often effective for related aromatic acids.[9]

A Validated Isocratic HPLC Method for Purity Determination

The following protocol outlines a robust and self-validating system for the routine analysis of m-PDA purity.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Synthesized this compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid or Formic acid (analytical grade)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA or UV-Vis detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

3. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of Acetonitrile and acidified water. For example, 40:60 (v/v) Acetonitrile:Water containing 0.1% Phosphoric Acid. Adjust the pH of the aqueous portion before mixing with the organic solvent.[7] Degas the mobile phase before use.

  • Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of m-PDA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the synthesized m-PDA sample in the same manner as the standard solution.

4. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and efficiency for aromatic acids.
Mobile Phase Acetonitrile:Water (0.1% H₃PO₄) (40:60, v/v)Isocratic elution is simple and robust for purity analysis. The acidic pH ensures sharp, symmetrical peaks.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CMaintains stable retention times and improves peak shape.
Injection Volume 10 µLA typical volume to avoid column overloading.
Detection Wavelength 240 nm (or determined λmax)Provides high sensitivity for aromatic acids.[9]
Run Time 15 minutesSufficient to elute the main peak and any potential late-eluting impurities.
Workflow for Purity Validation

The following diagram illustrates the logical flow of the purity validation process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C System Suitability Test (SST) B->C D Inject Samples C->D E Integrate Chromatograms D->E F Calculate Purity (% Area) E->F G Generate Report F->G

Caption: Workflow for m-PDA Purity Validation via HPLC.

Trustworthiness: System Suitability and Data Interpretation

Before analyzing any samples, the performance of the entire chromatographic system must be verified. This is achieved through a System Suitability Test (SST), which is an integral part of any validated method.[10][11]

System Suitability Testing (SST)

Inject the standard solution five or six times consecutively. The results must meet predefined criteria to proceed with sample analysis.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions and affect integration.[12][13]
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.[11][12]
Repeatability (%RSD) %RSD of peak areas ≤ 2.0%Ensures the precision of the injection and detection system.[12]

These tests confirm that the equipment, reagents, and analytical operations constitute a system that is adequate for the analysis to be performed.[11]

Calculating Purity

Once the system passes the SST, inject the sample solution. The purity of the synthesized m-PDA is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of m-PDA Peak / Total Area of All Peaks) x 100

This calculation provides a clear, quantitative measure of the purity of the synthesized batch.

Authoritative Grounding: Method Validation and Comparative Analysis

To be fully trustworthy, the analytical procedure itself must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[14][15] A full validation would include experiments to demonstrate specificity, linearity, accuracy, precision, and robustness.[16][17] The described protocol serves as the foundation for such a validation.

Comparison with Alternative Purity Assessment Techniques

While HPLC is the gold standard for purity analysis of organic compounds, other techniques can provide complementary information.

TechniquePrincipleAdvantagesLimitations
HPLC (This Guide) Chromatographic separation based on polarity.High resolution, quantitative, detects and separates impurities.Requires specialized equipment and standards.
¹H NMR Spectroscopy Nuclear magnetic resonance of protons.Provides structural information, can detect impurities with different chemical shifts.Less sensitive than HPLC, quantification can be complex, may not detect isomeric impurities.
Melting Point Temperature range of solid-to-liquid phase transition.Simple, fast, inexpensive.Insensitive to small amounts of impurities, "melting point depression" is not specific.
Titration Neutralization of carboxylic acid groups with a standard base.Provides an "assay" value (total acid content), accurate for high-purity material.Not specific; titrates all acidic impurities, cannot detect neutral or basic impurities.

This comparison highlights that while techniques like titration and melting point can indicate overall purity, only a chromatographic method like HPLC can separate, identify, and quantify individual impurities, providing a true and detailed purity profile.

Conclusion

Validating the purity of synthesized this compound is a critical step in ensuring its suitability for advanced applications. The Reversed-Phase HPLC method detailed in this guide provides a robust, reliable, and scientifically sound approach. By carefully selecting the column and mobile phase, controlling the mobile phase pH to suppress analyte ionization, and verifying system performance with rigorous suitability tests, researchers can have high confidence in their purity data. This methodology, grounded in the principles of chromatographic science and aligned with regulatory validation standards, empowers scientists to make informed decisions about the quality of their synthesized materials.

References

A Comparative Spectroscopic Guide to m-Phenylenediacetic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and materials science, the precise structural elucidation of isomeric compounds is paramount. Phenylenediacetic acids, existing as ortho (o-), meta (m-), and para (p-) isomers, present a classic case where subtle differences in substituent placement on the benzene ring profoundly influence their chemical and physical properties. Spectroscopic techniques are the cornerstone of this differentiation, providing a detailed fingerprint of each molecule's architecture. This guide offers an in-depth comparison of m-Phenylenediacetic acid and its ortho and para isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our objective is to provide researchers, scientists, and drug development professionals with a practical, data-driven resource for unambiguous isomeric identification.

The Structural Isomers: A Brief Overview

This compound and its ortho and para counterparts share the same molecular formula (C₁₀H₁₀O₄) and molecular weight (194.18 g/mol ).[1][2][3] The key distinction lies in the substitution pattern of the two acetic acid groups on the phenyl ring: 1,2- (ortho), 1,3- (meta), and 1,4- (para). This isomeric variation dictates the symmetry of the molecule, which in turn governs the appearance of their respective spectra.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering Isomeric Patterns

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts and splitting patterns of the aromatic protons, in particular, provide a clear diagnostic signature for the substitution pattern.[4][5]

Causality Behind Experimental Choices in NMR

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex splitting patterns often observed in the aromatic region of disubstituted benzenes. Deuterated solvents, such as DMSO-d₆, are used to dissolve the analytes without introducing interfering proton signals.[6] The concentration of the sample is optimized to achieve a good signal-to-noise ratio in a reasonable number of scans.[6]

Comparative ¹H NMR Data
IsomerAromatic Protons (ppm)Methylene Protons (ppm)Carboxylic Acid Protons (ppm)
o-Phenylenediacetic acid Multiplet~3.6-3.7Broad singlet, >12
This compound ~7.0-7.3 (multiplet)~3.5Broad singlet, >12
p-Phenylenediacetic acid ~7.19 (singlet)~3.5Broad singlet, >12

Data compiled from publicly available spectral databases.[7][8][9]

Expert Insights:

The ¹H NMR spectra of the three isomers are strikingly different in the aromatic region (δ 6.5-8.0 ppm).[4][10]

  • p-Phenylenediacetic acid: Due to its high degree of symmetry, all four aromatic protons are chemically equivalent, resulting in a sharp singlet.[4][11] This is the most readily identifiable spectrum of the three.

  • o-Phenylenediacetic acid: The four aromatic protons are chemically non-equivalent and exhibit complex splitting patterns (multiplets) due to ortho and meta coupling.[11][12]

  • This compound: This isomer typically shows a more complex multiplet in the aromatic region compared to the para isomer, but often less complex than the ortho isomer.[11][12] The presence of a singlet among four signals in the aromatic region can be indicative of meta substitution.[11]

The methylene protons of the acetic acid groups appear as sharp singlets for all three isomers, with slight variations in their chemical shifts. The carboxylic acid protons are typically observed as broad singlets at a downfield chemical shift (>10 ppm) and may exchange with residual water in the solvent.[13]

Comparative ¹³C NMR Data
IsomerAromatic Carbons (ppm)Methylene Carbons (ppm)Carbonyl Carbons (ppm)
o-Phenylenediacetic acid Multiple signals (~127-135)~35-40~172
This compound Multiple signals (~128-137)~35-40~172
p-Phenylenediacetic acid Fewer signals due to symmetry~35-40~172

Note: Specific chemical shifts can vary depending on the solvent and instrument.

Expert Insights:

The number of distinct signals in the aromatic region of the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.[10]

  • p-Phenylenediacetic acid: Due to its C₂ᵥ symmetry, it will show only two signals for the six aromatic carbons.

  • o-Phenylenediacetic acid: Possesses a plane of symmetry, resulting in three signals for the aromatic carbons.

  • This compound: Is the least symmetric of the three and will therefore exhibit four distinct signals for its aromatic carbons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the phenylenediacetic acid isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[6]

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. The number of scans can be adjusted to improve the signal-to-noise ratio.[14]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and splitting patterns to elucidate the structure.[12]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[15] For the phenylenediacetic acid isomers, the key vibrational modes are associated with the carboxylic acid and the benzene ring.

Causality Behind Experimental Choices in IR Spectroscopy

Attenuated Total Reflectance (ATR) is often the preferred sampling technique for solid samples as it requires minimal sample preparation.[16][17] A background spectrum is collected first to account for atmospheric and instrumental contributions.[18] The sample is then placed in intimate contact with the ATR crystal to obtain the spectrum.[16]

Comparative IR Data (cm⁻¹)
Vibrational Modeo-Phenylenediacetic acidThis compoundp-Phenylenediacetic acid
O-H stretch (Carboxylic Acid) Broad, ~2500-3300Broad, ~2500-3300Broad, ~2500-3300
C=O stretch (Carboxylic Acid) ~1700-1720~1700-1720~1700-1720
C-O stretch (Carboxylic Acid) ~1200-1300~1200-1300~1200-1300
Aromatic C-H stretch >3000>3000>3000
Aromatic C=C stretch ~1400-1600~1400-1600~1400-1600
Out-of-Plane Bending ~750~750-800, ~850-900~800-850

Data compiled from publicly available spectral databases and general IR correlation tables.[19][20][21][22][23]

Expert Insights:

While the IR spectra of the three isomers share many common features, such as the broad O-H stretch and the strong C=O stretch of the carboxylic acid groups, the fingerprint region (below 1500 cm⁻¹) can reveal differences in their substitution patterns.[20] The out-of-plane C-H bending vibrations are particularly useful for distinguishing between ortho, meta, and para disubstituted benzenes.[4]

  • Ortho: Typically shows a strong band around 750 cm⁻¹.

  • Meta: Often exhibits two bands, one around 750-800 cm⁻¹ and another between 850-900 cm⁻¹.

  • Para: Usually displays a single strong band in the 800-850 cm⁻¹ region.

The C=O stretching frequency can also be influenced by factors such as hydrogen bonding and conjugation.[22][24]

Experimental Protocol: ATR-IR Spectroscopy
  • Background Collection: Ensure the ATR crystal is clean.[25] Collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.[16]

  • Spectrum Acquisition: Collect the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables and reference spectra.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.[26]

Causality Behind Experimental Choices in MS

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.[27][28] It is a "hard" ionization technique that causes significant fragmentation, providing a detailed fragmentation pattern that can be used for structural analysis.[29][30]

Comparative MS Data
IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
o/m/p-Phenylenediacetic acid 194149, 104, 91

Data compiled from publicly available spectral databases.[1]

Expert Insights:

The mass spectra of the three isomers are expected to be very similar, if not identical, under standard EI conditions. They will all show a molecular ion peak at m/z 194, corresponding to the molecular weight of C₁₀H₁₀O₄.[1]

The fragmentation pattern is also likely to be very similar for all three isomers. Common fragmentation pathways include the loss of a carboxyl group (-COOH, 45 Da) to give a fragment at m/z 149, and the loss of a second carboxyl group to give a fragment at m/z 104. The tropylium ion at m/z 91 is a common fragment for compounds containing a benzyl moiety.

While MS is excellent for confirming the molecular weight, it is generally not the primary technique for distinguishing between these positional isomers.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.[27]

  • Ionization: Volatilize the sample and bombard it with a beam of high-energy electrons (typically 70 eV).[26][28]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Integrated Spectroscopic Workflow

For a comprehensive and unambiguous identification of a phenylenediacetic acid isomer, an integrated spectroscopic approach is recommended.

Caption: Integrated workflow for isomeric differentiation.

Conclusion

The spectroscopic comparison of this compound with its ortho and para isomers demonstrates the power of a multi-technique approach to structural elucidation. While mass spectrometry confirms the molecular weight and infrared spectroscopy identifies key functional groups, it is nuclear magnetic resonance spectroscopy that provides the most definitive evidence for differentiating these positional isomers. The distinct patterns in the aromatic region of both ¹H and ¹³C NMR spectra, dictated by molecular symmetry, serve as unambiguous fingerprints for each compound. This guide provides the foundational data and experimental insights necessary for researchers to confidently identify and characterize these important chemical entities.

References

A Senior Application Scientist's Guide to m-Phenylenediacetic Acid-Based Polymers: A Performance Comparison with Commercial Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug delivery, the choice of a polymeric carrier is a critical decision that profoundly impacts the efficacy, stability, and clinical translation of therapeutic agents. While aliphatic polyesters such as poly(lactic-co-glycolic acid) (PLGA) have long been the industry's workhorses, a new class of aromatic polyesters based on m-Phenylenediacetic acid is emerging with the potential to overcome some of the limitations of their aliphatic counterparts. This guide provides an in-depth, objective comparison of the performance of this compound-based polymers against established commercial alternatives, supported by experimental data and protocols to empower you in your research and development endeavors.

The Rationale for Aromatic Moieties in Drug Delivery Polymers

The incorporation of aromatic rings, such as the phenyl group in this compound, into a polymer backbone is a deliberate design choice aimed at enhancing key physicochemical properties. Unlike the flexible carbon chains of aliphatic polyesters, the rigid structure of aromatic rings imparts greater thermal stability and mechanical strength.[1][2] This inherent rigidity can translate to more robust drug delivery systems capable of withstanding processing stresses and providing predictable, long-term performance.

Structural Comparison: this compound-Based Polymers vs. Aliphatic Polyesters

The fundamental difference between these two classes of polymers lies in their chemical architecture, which dictates their macroscopic properties.

cluster_0 This compound-Based Polymer cluster_1 Aliphatic Polyester (e.g., PLGA) mPDA This compound Polymer_Aromatic Aromatic Polyester mPDA->Polymer_Aromatic Polycondensation Diol Diol Diol->Polymer_Aromatic Polycondensation LacticAcid Lactic Acid PLGA PLGA LacticAcid->PLGA Ring-Opening Polymerization GlycolicAcid Glycolic Acid GlycolicAcid->PLGA Ring-Opening Polymerization

Caption: Structural comparison of aromatic vs. aliphatic polyesters.

Performance Metrics: A Head-to-Head Comparison

The selection of a polymer for a specific drug delivery application hinges on a careful evaluation of its performance across several key metrics. The following sections provide a comparative analysis of this compound-based polymers and their commercial alternatives.

Thermal Stability

Aromatic polyesters generally exhibit higher melting points and greater thermal stability compared to their aliphatic counterparts.[1][3] This is a significant advantage during manufacturing processes that involve heat, such as extrusion and molding, as it minimizes the risk of polymer degradation and alteration of the drug release profile.

Polymer Type Glass Transition Temperature (Tg) Decomposition Temperature (Td) References
This compound-Based Poly(anhydride-ester) 60-90 °C> 300 °C[4][5]
Poly(lactic-co-glycolic acid) (PLGA) 50:50 45-55 °C~250-300 °C[6][7]
Poly(ε-caprolactone) (PCL) ~ -60 °C~350 °C[8]

Note: Values are approximate and can vary depending on molecular weight and specific composition.

Mechanical Properties

The rigid nature of the phenyl ring in this compound-based polymers contributes to enhanced mechanical strength.[2][9] This can be particularly beneficial for load-bearing applications or for maintaining the structural integrity of implants over time.

Property This compound-Based Polymers Commercial Alternatives (e.g., PLGA) References
Young's Modulus HigherLower[6][9][10]
Tensile Strength HigherLower[6][9][10]
Flexibility LowerHigher[1][11]
Drug Release Kinetics

The degradation mechanism and rate are pivotal in controlling drug release. While aliphatic polyesters like PLGA are known for their bulk erosion, leading to a characteristic biphasic release profile (an initial burst followed by a slower release), some aromatic poly(anhydride-esters) have demonstrated near zero-order release kinetics due to surface erosion.[5][12][13] This can be highly desirable for therapies requiring a constant drug concentration over an extended period.

Illustrative Drug Release Profiles

0,1 25 0,2 50 0,3 75 0,4 100 1,0 2,0 3,0 4,0 5,0 Time Aromatic_end Aromatic_start Aromatic_start Aromatic_start->Aromatic_end m-Phenylenediacetic Acid-Based Polymer Aliphatic_p1 Aliphatic_p2 Aliphatic_p1->Aliphatic_p2 Aliphatic Polymer (e.g., PLGA) Aliphatic_start Aliphatic_start Aliphatic_start->Aliphatic_p1 Aliphatic Polymer (e.g., PLGA)

Caption: Idealized drug release profiles.

Biocompatibility

Both classes of polymers are generally considered biocompatible. However, a crucial aspect is the biocompatibility of their degradation products. Aliphatic polyesters like PLGA degrade into lactic acid and glycolic acid, which are natural metabolites. The degradation products of this compound-based polymers would include this compound and the corresponding diol used in polymerization. While some studies on aromatic poly(anhydride-esters) suggest their degradation products are biocompatible, more extensive in vivo studies are needed to fully establish their long-term safety profile.[5][13][14]

Experimental Protocols: A Guide for Your Laboratory

To facilitate your own comparative studies, this section provides standardized protocols for evaluating key performance parameters.

Synthesis of this compound-Based Poly(anhydride-ester)

start Start step1 Dissolve this compound and Diol in Acetic Anhydride start->step1 step2 Heat under Nitrogen with Catalyst step1->step2 step3 Remove Acetic Anhydride under Vacuum step2->step3 step4 Purify Polymer by Precipitation step3->step4 step5 Dry under Vacuum step4->step5 end End step5->end

Caption: Workflow for polymer synthesis.

Detailed Protocol:

  • Monomer Preparation: Dry this compound and the selected diol under vacuum at 60°C for 24 hours.

  • Polymerization: In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve the dried monomers in excess acetic anhydride with a suitable catalyst (e.g., stannous octoate).

  • Reaction: Heat the mixture to 180°C and stir for 4-6 hours.

  • Purification: After cooling, dissolve the crude polymer in dichloromethane and precipitate it in cold methanol. Repeat the dissolution-precipitation step three times.

  • Drying: Dry the purified polymer under vacuum at 40°C until a constant weight is achieved.[4][5]

In Vitro Drug Release Study

Protocol for Paclitaxel Release from Polymer Microspheres:

  • Microsphere Preparation: Prepare drug-loaded microspheres using an oil-in-water emulsion solvent evaporation method.[8][15]

  • Release Medium: Use phosphate-buffered saline (PBS, pH 7.4) containing 0.1% (w/v) Tween 80 to maintain sink conditions.

  • Experimental Setup: Accurately weigh 10 mg of microspheres and suspend them in 10 mL of release medium in a sealed vial. Place the vials in a shaking incubator at 37°C and 100 rpm.

  • Sampling: At predetermined time points, centrifuge the vials, collect 1 mL of the supernatant, and replace it with 1 mL of fresh release medium.

  • Analysis: Quantify the concentration of Paclitaxel in the collected samples using a validated HPLC method.[15][16][17]

Biocompatibility Assessment: In Vitro Cytotoxicity (MTT Assay)

Protocol based on ISO 10993-5:

  • Extract Preparation: Prepare extracts of the polymer by incubating it in a cell culture medium (e.g., DMEM) at 37°C for 24 hours at a surface area to volume ratio of 3 cm²/mL.

  • Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Exposure: Replace the culture medium with the prepared polymer extracts and incubate for another 24 hours. Include positive (e.g., dilute phenol solution) and negative (fresh culture medium) controls.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the MTT to formazan crystals.

  • Quantification: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.[14][18]

start Start step1 Prepare Polymer Extract start->step1 step3 Expose Cells to Extract step1->step3 step2 Seed and Culture Cells step2->step3 step4 Perform MTT Assay step3->step4 step5 Measure Absorbance step4->step5 end End step5->end

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Outlook

This compound-based polymers represent a promising class of materials for advanced drug delivery applications. Their inherent aromaticity offers potential advantages in thermal stability and mechanical strength over conventional aliphatic polyesters. While the existing body of research is encouraging, particularly regarding the potential for zero-order drug release, further comprehensive and direct comparative studies are warranted to fully elucidate their performance profile against commercial standards like PLGA. As researchers and drug development professionals, a thorough understanding of the structure-property relationships of these novel polymers, guided by the experimental frameworks presented in this guide, will be instrumental in unlocking their full therapeutic potential.

References

m-Phenylenediacetic Acid: A Comparative Guide to its Properties and Applications in Advanced Materials and Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of specialty chemicals, dicarboxylic acids serve as fundamental building blocks for a vast array of materials and bioactive molecules. Among these, the isomers of phenylenediacetic acid have garnered considerable interest due to the unique combination of aromatic rigidity and aliphatic flexibility they offer. This guide provides an in-depth technical overview of m-phenylenediacetic acid (m-PDA), presenting a comparative analysis of its properties and performance in key applications against its ortho- and para-isomers, as well as other relevant alternatives. We will delve into the synthesis of polymers, the construction of metal-organic frameworks (MOFs), and the exploration of its potential in drug development, supported by experimental data and detailed protocols to empower researchers in their scientific endeavors.

Physicochemical Properties: A Comparative Overview

The positional isomerism of the carboxylic acid groups on the benzene ring significantly influences the physical and chemical properties of phenylenediacetic acids. These differences in molecular geometry have a cascading effect on the properties of the materials derived from them.

PropertyThis compoundo-Phenylenediacetic Acidp-Phenylenediacetic Acid
Molecular Formula C₁₀H₁₀O₄[1]C₁₀H₁₀O₄C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol [1]194.18 g/mol 194.18 g/mol
Melting Point ~178-182 °C~150-154 °C>300 °C
Solubility Sparingly soluble in water, soluble in polar organic solvents.Soluble in hot water and polar organic solvents.Very sparingly soluble in water and most organic solvents.
CAS Number 19806-17-8[1]613-88-77325-46-4

The meta-substitution in m-PDA results in a non-linear, kinked geometry. This is in contrast to the linear and highly symmetric structure of p-PDA and the more sterically hindered arrangement of o-PDA. This structural variance is a critical determinant of the packing efficiency in the solid state and the resulting morphology of polymers and coordination networks.

Applications in Polymer Science: Crafting High-Performance Materials

This compound is a versatile monomer for the synthesis of polyesters and polyamides. Its asymmetric structure disrupts chain packing, which can lead to polymers with distinct thermal and mechanical properties compared to those derived from its linear para-isomer.

Polyamides: Balancing Thermal Stability and Processability

Aromatic polyamides, or aramids, are renowned for their exceptional thermal stability and mechanical strength. However, their rigidity often leads to poor solubility and high processing temperatures. The incorporation of m-PDA can mitigate these challenges.

Comparison with p-Phenylenediacetic Acid and Isophthalic Acid:

While direct comparative studies are limited, we can infer performance based on related structures. Polyamides derived from m-phenylene monomers, such as poly(m-phenylene isophthalamide) (Nomex®), exhibit excellent thermal stability, though typically lower than their para-aramid counterparts like Kevlar® (derived from terephthalic acid and p-phenylenediamine)[2]. The "kinked" structure of the m-phenylene unit disrupts the extensive hydrogen bonding and chain packing that imparts the ultra-high strength and modulus to para-aramids, but in turn, it enhances solubility and processability[3].

Experimental Protocol: Synthesis of a Polyamide from this compound and an Aromatic Diamine

This protocol outlines a general procedure for the synthesis of a polyamide via low-temperature solution polycondensation.

Materials:

  • This compound (m-PDA)

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂)

  • Methanol

  • Deionized water

Procedure:

  • Drying: Thoroughly dry all glassware in an oven at 120°C overnight. Dry the NMP and pyridine over calcium hydride and distill under reduced pressure.

  • Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube, dissolve m-PDA and ODA in a 1:1 molar ratio in anhydrous NMP containing 5% (w/v) anhydrous CaCl₂.

  • Polycondensation: Cool the solution to 0°C in an ice bath. Add pyridine (2 moles per mole of diacid) to the solution, followed by the dropwise addition of triphenyl phosphite (1 mole per mole of diacid).

  • Reaction: Allow the reaction to proceed at 0°C for 30 minutes, then raise the temperature to 100°C and maintain for 3 hours with continuous stirring under a nitrogen atmosphere.

  • Precipitation and Washing: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide. Collect the fibrous polymer by filtration and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • Drying: Dry the resulting polyamide in a vacuum oven at 80°C to a constant weight.

Characterization:

  • Inherent Viscosity: Determined using a Ubbelohde viscometer with a 0.5 g/dL solution of the polymer in NMP at 30°C.

  • FT-IR Spectroscopy: To confirm the formation of the amide linkage (typically showing characteristic C=O stretching around 1650 cm⁻¹ and N-H stretching around 3300 cm⁻¹).

  • Thermal Analysis (TGA/DSC): To determine the glass transition temperature (Tg) and the thermal stability of the polymer.

Liquid Crystalline Polymers: The Influence of Molecular Geometry

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties between those of a conventional liquid and a solid crystal[4]. The rigid, rod-like molecules of LCPs can self-assemble into ordered structures, leading to exceptional mechanical properties and thermal stability[5]. The geometry of the monomer plays a crucial role in the formation and properties of the liquid crystalline phase.

While p-phenylenediacetic acid, with its linear and rigid structure, is a more common building block for thermotropic LCPs, the incorporation of m-PDA can be used to tailor the properties of these materials[4][6]. The kink in the m-PDA monomer disrupts the perfect linearity of the polymer chain, which can lower the melting point and the melt viscosity, thereby improving processability[7]. However, this disruption can also reduce the stability of the liquid crystalline phase.

Experimental Workflow: Synthesis and Characterization of a Liquid Crystalline Polyester

Caption: Workflow for the synthesis and characterization of a liquid crystalline polyester.

Coordination Chemistry: Building Metal-Organic Frameworks

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high porosity and tunable structures make them promising for applications in gas storage, separation, and catalysis. The geometry of the organic linker is a key determinant of the resulting MOF topology and properties.

Comparison of Phenylenediacetic Acid Isomers in MOF Synthesis:

The linear geometry of p-phenylenediacetic acid often leads to the formation of robust, porous frameworks[8][9]. In contrast, the bent nature of m-PDA can result in more complex and potentially interpenetrated network structures. This can be advantageous for creating specific pore environments for selective molecular recognition. While there is a wealth of literature on MOFs derived from p-PDA, systematic comparative studies with m-PDA are less common. However, the principles of reticular chemistry suggest that the different coordination angles of the isomers will lead to distinct framework topologies[10][11].

Experimental Protocol: Solvothermal Synthesis of a MOF using this compound

This protocol provides a general method for the solvothermal synthesis of a MOF.

Materials:

  • This compound (m-PDA)

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Solution Preparation: In a glass vial, dissolve m-PDA and the metal salt in a suitable molar ratio (e.g., 1:1) in DMF.

  • Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (e.g., 80-120°C) for a designated period (e.g., 24-72 hours).

  • Cooling and Crystal Collection: Allow the oven to cool slowly to room temperature. Collect the resulting crystals by decanting the mother liquor.

  • Washing: Wash the crystals with fresh DMF and then with a lower-boiling solvent like ethanol to remove any unreacted starting materials trapped within the pores.

  • Activation: Activate the MOF by carefully removing the solvent from the pores. This can be achieved by heating under vacuum or by solvent exchange with a volatile solvent followed by vacuum drying.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and identify the temperature at which solvent molecules are removed.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the surface area and pore volume of the activated MOF.

Drug Development: A Scaffold for Bioactive Molecules

The phenylacetic acid moiety is a recognized pharmacophore present in several approved drugs. The dicarboxylic nature of m-PDA offers opportunities for creating bivalent ligands or for tethering to drug delivery systems.

Antimicrobial and Cytotoxic Agents

The synthesis of amide derivatives of carboxylic acids is a common strategy in medicinal chemistry to generate compounds with potential biological activity. While there is no extensive research specifically on the antimicrobial and cytotoxic activities of this compound derivatives, studies on related structures provide a basis for exploration. For instance, various amide derivatives of other carboxylic acids have shown significant antimicrobial and cytotoxic effects[12][13][14]. The flexible diacetic acid side chains of m-PDA allow for the synthesis of a diverse library of diamides with varying substituents, which could be screened for biological activity.

Experimental Workflow: Synthesis and Screening of this compound Diamides

Caption: A workflow for the synthesis and biological screening of this compound diamides.

Drug Delivery Systems

The dicarboxylic acid functionality of m-PDA makes it a suitable candidate for incorporation into biodegradable polymers for drug delivery applications, such as poly(lactic acid) (PLA) or poly(lactic-co-glycolic acid) (PLGA) based systems[5]. It can be used to create cross-linked networks for hydrogels or as a linker to attach drugs to nanoparticles[15][16][17][18][19]. The meta-substitution pattern could influence the degradation kinetics and drug release profile of the resulting polymer matrix.

Conclusion

This compound presents a compelling case for its utility as a versatile building block in materials science and medicinal chemistry. Its non-linear geometry offers a distinct advantage in modulating the properties of polymers, leading to improved processability of high-performance materials like polyamides and liquid crystalline polymers. In the realm of coordination chemistry, it provides a pathway to novel metal-organic framework topologies. While its direct application in drug development is less explored, the potential for creating diverse libraries of bioactive molecules and for integration into drug delivery systems is significant. This guide has provided a comparative framework and detailed experimental insights to encourage further research and application of this intriguing molecule. Future studies focusing on direct, systematic comparisons with its isomers and other alternatives will be invaluable in fully elucidating the structure-property relationships and unlocking the full potential of this compound.

References

Safety Operating Guide

Navigating the Disposal of m-Phenylenediacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe and compliant disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory operations. This guide provides a detailed protocol for the proper disposal of m-Phenylenediacetic acid, ensuring the safety of personnel and the protection of our environment. Our approach is grounded in a deep understanding of the chemical's properties and the regulatory landscape, empowering you to manage your waste streams with confidence and scientific integrity.

Understanding the Hazard Profile of this compound

Before we delve into the disposal procedures, it is paramount to understand the inherent risks associated with this compound. A thorough risk assessment is the foundation of a robust safety protocol.

This compound (CAS No: 19806-17-8) is a solid organic compound that presents several hazards. According to its Safety Data Sheet (SDS), it is classified as follows:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[2][3][4].

  • Serious Eye Irritation (Category 2): Causes serious eye irritation[2][3][4].

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation[2][3][4].

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].

The pronounced aquatic toxicity is a critical consideration for its disposal, as improper release into the environment can have significant and lasting ecological consequences. Therefore, direct disposal down the drain is strictly prohibited[2].

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the recommended steps for the safe and compliant disposal of this compound from a laboratory setting. This workflow is designed to be a self-validating system, ensuring that each step logically follows from a comprehensive safety and environmental assessment.

Step 1: In-Lab Waste Segregation and Collection

The principle of waste segregation at the source is fundamental to safe laboratory practice.

  • Designated Waste Container: All solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, should be collected in a designated, clearly labeled, and chemically compatible waste container. The container should be kept closed when not in use.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful, irritant, environmentally hazardous).

  • Aqueous Solutions: Aqueous solutions containing this compound should be collected in a separate, designated hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Neutralization of Small Volume Aqueous Waste (with Caution)

For very small quantities of dilute aqueous solutions of this compound, neutralization can be considered as a pre-treatment step to reduce its corrosivity, although it does not eliminate its aquatic toxicity. This procedure should only be performed by trained personnel in a fume hood with appropriate PPE.

  • Preparation: Work in a well-ventilated fume hood and wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Cooling: Place the beaker containing the acidic solution in an ice bath to manage the heat generated during neutralization.

  • Slow Addition of Base: While stirring, slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda), or a dilute solution of a strong base like sodium hydroxide. Add the base dropwise to control the reaction rate and prevent splashing.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH should be between 6.0 and 8.0[5].

  • Final Disposal of Neutralized Solution: Even after neutralization, the solution is still considered hazardous due to the aquatic toxicity of this compound. It must be collected in a designated hazardous waste container for aqueous waste and cannot be disposed of down the drain.

The causality behind this step is to mitigate the corrosive hazard before consolidation with other aqueous wastes, potentially simplifying storage and transport. However, it is crucial to remember that the environmental hazard persists.

Step 3: Consolidation and Storage

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Secure Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents and strong bases[2].

  • Secondary Containment: Utilize secondary containment trays to prevent the spread of material in case of a spill.

  • Accumulation Time: Be mindful of the hazardous waste accumulation time limits set by your institution and regulatory bodies like the U.S. Environmental Protection Agency (EPA)[6].

Step 4: Professional Waste Disposal

The final and most critical step is the transfer of the hazardous waste to a licensed disposal facility.

  • Engage a Licensed Contractor: Your institution's EHS department will have a contract with a licensed hazardous waste disposal company. Follow your institutional procedures for waste pickup.

  • Manifesting: Ensure that the waste is properly manifested, a process that tracks the waste from its point of generation to its final disposal, as required by the Resource Conservation and Recovery Act (RCRA)[6][7].

  • Approved Disposal Methods: The licensed disposal company will utilize one of the following approved methods for the final destruction of this compound:

    • Incineration: Dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber is a common and effective method[8]. This process destroys the organic molecule, converting it to less harmful components like carbon dioxide and water.

    • Landfill: In some cases, and only after appropriate treatment to render it non-hazardous, the waste may be sent to a licensed hazardous waste landfill. However, due to its aquatic toxicity, this is a less preferred option.

The following diagram illustrates the decision-making workflow for the disposal of this compound.

G cluster_0 In-Lab Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Pre-Treatment (Optional & with Caution) cluster_3 Storage & Disposal Start This compound Waste Generated SolidWaste Solid Waste (e.g., contaminated labware, solid chemical) Start->SolidWaste LiquidWaste Aqueous Solution Start->LiquidWaste CollectSolid Collect in Designated Labeled Solid Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Designated Labeled Liquid Waste Container LiquidWaste->CollectLiquid Store Store in Secure Secondary Containment CollectSolid->Store Neutralize Neutralize Small Volume Aqueous Waste (pH 6-8) CollectLiquid->Neutralize Small Volume Only CollectLiquid->Store Large Volume or No Neutralization Neutralize->Store Pickup Arrange for EHS Pickup Store->Pickup Incinerate Licensed Incineration Pickup->Incinerate

Caption: Decision workflow for the disposal of this compound.

Quantitative Data Summary

For quick reference, the following table summarizes key data related to the disposal of this compound.

ParameterValue/InformationSource
CAS Number 19806-17-8[1]
Primary Hazards Harmful if swallowed, skin/eye irritant, respiratory irritant, very toxic to aquatic life[1][2][3][4]
Prohibited Disposal Method Drain Disposal[2]
Recommended Disposal Method Licensed Chemical Incineration[8]
Aqueous Waste Pre-Treatment Neutralization to pH 6.0-8.0 (for small volumes)[5]
Controlling Regulation Resource Conservation and Recovery Act (RCRA)[7][9]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory obligation but a reflection of our commitment as scientists to the principles of safety and environmental stewardship. By adhering to the protocols outlined in this guide, you are not only ensuring the safety of your laboratory and colleagues but also contributing to the broader goal of sustainable scientific research. Always consult your institution's specific EHS guidelines, as they are tailored to your local regulatory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-Phenylenediacetic acid
Reactant of Route 2
Reactant of Route 2
m-Phenylenediacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.